molecular formula C52H100N16O17S B10787229 Colistin (sulfate)

Colistin (sulfate)

Cat. No.: B10787229
M. Wt: 1253.5 g/mol
InChI Key: VEXVWZFRWNZWJX-NBKAJXASSA-N
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Description

Colistin (sulfate) is a useful research compound. Its molecular formula is C52H100N16O17S and its molecular weight is 1253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Colistin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colistin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H100N16O17S

Molecular Weight

1253.5 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI Key

VEXVWZFRWNZWJX-NBKAJXASSA-N

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Colistin (Sulfate) Against Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of colistin (B93849) (sulfate), a last-resort antibiotic against multidrug-resistant Gram-negative bacteria. This document details the core molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its bactericidal effects.

Core Mechanism of Action: A Multi-Step Assault

Colistin, a polycationic polypeptide antibiotic, exerts its potent bactericidal activity through a primary mechanism involving the disruption of the bacterial cell envelope.[1][2] This process can be dissected into several key stages:

  • Electrostatic Attraction and Binding to Lipopolysaccharide (LPS): The initial and most critical interaction is the electrostatic attraction between the positively charged α,γ-diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate (B84403) groups of lipid A, a core component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4][5] This binding is a hallmark of colistin's specificity for Gram-negative pathogens.[6]

  • Displacement of Divalent Cations: Colistin competitively displaces divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[4][7][8] This displacement destabilizes the outer membrane, leading to a localized disorganization of the LPS leaflet.[9]

  • Membrane Permeabilization and Disruption: The destabilization of the outer membrane allows for the insertion of colistin's hydrophobic fatty acyl tail into the membrane core.[3] This detergent-like action further disrupts the membrane's integrity, creating transient pores and increasing its permeability.[1][9] This "self-promoted uptake" allows more colistin molecules to traverse the outer membrane.[4]

  • Inner Membrane Damage and Cell Lysis: Following its passage through the outer membrane, colistin interacts with the inner cytoplasmic membrane, which also contains negatively charged phospholipids.[6][10] Recent evidence suggests that colistin also targets LPS molecules that are present in the cytoplasmic membrane.[10][11] This interaction disrupts the inner membrane's structure and function, leading to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell lysis and death.[3][12]

Primary Mechanism of Colistin Action cluster_OM Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) (Lipid A) Displacement Displacement of Divalent Cations LPS->Displacement Divalent_Cations Mg²⁺ / Ca²⁺ Divalent_Cations->Displacement Inner_Membrane Cytoplasmic Membrane IM_Disruption Inner Membrane Disruption Inner_Membrane->IM_Disruption Colistin Colistin Colistin->LPS Electrostatic Binding Colistin->Displacement Competitive Displacement OM_Disruption Outer Membrane Disruption & Permeabilization Displacement->OM_Disruption OM_Disruption->Inner_Membrane Cell_Lysis Cell Lysis IM_Disruption->Cell_Lysis

Diagram of the primary mechanism of colistin action.

Secondary and Alternative Mechanisms of Action

Beyond direct membrane disruption, several other mechanisms contribute to colistin's bactericidal activity:

  • Vesicle-Vesicle Contact Pathway: Colistin can induce the formation of functional contacts between vesicles, facilitating the rapid exchange of phospholipids, which may contribute to membrane destabilization.[4]

  • Hydroxyl Radical Death Pathway: Some studies suggest that colistin can trigger the production of reactive oxygen species (ROS), such as hydroxyl radicals, which cause oxidative damage to cellular components and contribute to cell death.[13]

  • Inhibition of Respiratory Enzymes: Colistin has been shown to inhibit essential respiratory enzymes, such as the Type II NADH:quinone oxidoreductase, located in the bacterial inner membrane.[13] This inhibition disrupts the electron transport chain and cellular energy production.

Secondary Mechanisms of Colistin Action cluster_Membrane Bacterial Membranes cluster_Cellular Cellular Processes Colistin Colistin Vesicle_Contact Vesicle-Vesicle Contact Colistin->Vesicle_Contact Respiratory_Enzymes Respiratory Enzymes (e.g., NADH:quinone oxidoreductase) Colistin->Respiratory_Enzymes Inhibition ROS_Production Hydroxyl Radical Production Colistin->ROS_Production Induction Membrane_Destabilization Membrane Destabilization Vesicle_Contact->Membrane_Destabilization Energy_Depletion Energy Depletion Respiratory_Enzymes->Energy_Depletion Oxidative_Damage Oxidative Damage ROS_Production->Oxidative_Damage Cell_Death Bacterial Cell Death Membrane_Destabilization->Cell_Death Energy_Depletion->Cell_Death Oxidative_Damage->Cell_Death

Diagram of the secondary mechanisms of colistin action.

Quantitative Data: In Vitro Efficacy

The in vitro activity of colistin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distribution for colistin against several clinically relevant Gram-negative bacteria.

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Pseudomonas aeruginosa1.02.0≤0.125 - >128
Acinetobacter baumannii1.02.0≤0.125 - >128
Klebsiella pneumoniae1.016.0≤0.25 - >128
Escherichia coli0.2516.0≤0.06 - >128
Enterobacter cloacae--Resistant (MIC ≥128)
Serratia marcescens--Intrinsically Resistant

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical region. Data compiled from multiple sources.[3][4][5][7][8][10][12][13][14][15][16][17][18][19][20]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of colistin.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the recommendations of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for colistin susceptibility testing.[9][21]

Materials:

  • Colistin sulfate (B86663) powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (polystyrene plates can lead to colistin adsorption; low-binding plates are recommended)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

  • Serial Dilution: Perform two-fold serial dilutions of the colistin stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Broth Microdilution MIC Testing Workflow Start Start Prep_Colistin Prepare Colistin Stock Solution Start->Prep_Colistin Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Colistin->Serial_Dilution Inoculate Inoculate Plate with Bacteria Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Read MIC (Visual or OD600) Incubate->Read_MIC End End Read_MIC->End

Workflow for broth microdilution MIC testing.
N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

This assay measures the disruption of the outer membrane by quantifying the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).[6][8][11]

Materials:

  • Bacterial culture in mid-log phase

  • 5 mM HEPES buffer (pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • Colistin solution at various concentrations

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Cell Preparation: Grow bacteria to mid-logarithmic phase. Harvest the cells by centrifugation and wash them with 5 mM HEPES buffer. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup: In a cuvette or a black-walled 96-well plate, add the bacterial suspension.

  • NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.

  • Colistin Addition: Add colistin to the desired final concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the permeabilized outer membrane. The rate and extent of the fluorescence increase are proportional to the degree of outer membrane damage.

NPN Uptake Assay Workflow Start Start Prep_Cells Prepare Bacterial Cell Suspension Start->Prep_Cells Add_NPN Add NPN to Cell Suspension Prep_Cells->Add_NPN Measure_Baseline Measure Baseline Fluorescence Add_NPN->Measure_Baseline Add_Colistin Add Colistin Measure_Baseline->Add_Colistin Record_Fluorescence Record Fluorescence over Time Add_Colistin->Record_Fluorescence Analyze_Data Analyze Fluorescence Increase Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the NPN uptake assay.
Calcein (B42510) Leakage Assay from Liposomes

This assay uses liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration to model the disruption of a lipid bilayer by colistin.[9][17][22]

Materials:

  • Lipids (e.g., a mixture mimicking the bacterial inner membrane)

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (e.g., HEPES-buffered saline)

  • Colistin solution

  • Fluorometer with excitation at 490 nm and emission at 520 nm

  • Triton X-100 (for 100% lysis control)

Procedure:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM). Extrude the liposome suspension through polycarbonate membranes to obtain a uniform size distribution.

  • Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

  • Assay Setup: Dilute the purified calcein-loaded liposomes in buffer in a cuvette or 96-well plate.

  • Colistin Addition: Add colistin to the liposome suspension at the desired concentration and monitor the increase in fluorescence over time.

  • Maximum Leakage Control: At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

  • Data Analysis: The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

Calcein Liposome Leakage Assay Workflow Start Start Prep_Liposomes Prepare Calcein-Loaded Liposomes Start->Prep_Liposomes Purify_Liposomes Purify Liposomes via Size-Exclusion Chromatography Prep_Liposomes->Purify_Liposomes Assay_Setup Dilute Liposomes in Buffer Purify_Liposomes->Assay_Setup Add_Colistin Add Colistin and Monitor Fluorescence Assay_Setup->Add_Colistin Add_Triton Add Triton X-100 for Maximum Leakage Add_Colistin->Add_Triton Calculate_Leakage Calculate Percentage of Leakage Add_Triton->Calculate_Leakage End End Calculate_Leakage->End

Workflow for the calcein liposome leakage assay.

Conclusion

Colistin remains a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria. Its primary mechanism of action, involving the electrostatic interaction with and disruption of the bacterial membranes, is well-established. However, a deeper understanding of its secondary mechanisms and the precise molecular events leading to cell death is crucial for optimizing its clinical use and developing strategies to combat emerging resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted interactions of colistin with its bacterial targets.

References

Molecular Basis of Colistin Resistance in Acinetobacter baumannii: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, notorious for its rapid acquisition of multidrug resistance. Colistin (B93849), a polymyxin (B74138) antibiotic, has been revived as a last-resort treatment for infections caused by carbapenem-resistant A. baumannii (CRAB). However, the increasing use of colistin has inevitably led to the emergence of resistance, posing a significant threat to global health. Understanding the molecular underpinnings of colistin resistance is paramount for the development of novel therapeutic strategies to combat this resilient pathogen. This technical guide provides a comprehensive overview of the core molecular mechanisms of colistin resistance in A. baumannii, with a focus on genetic determinants, signaling pathways, and key experimental methodologies.

Core Mechanisms of Colistin Resistance

Colistin, a polycationic peptide, exerts its antimicrobial activity by binding to the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca2+ and Mg2+), disrupting the outer membrane integrity and leading to cell death. Resistance to colistin in A. baumannii primarily arises from alterations to the bacterial cell envelope that reduce the binding of colistin to its target. The two predominant mechanisms are the modification of LPS and the complete loss of LPS.

Lipopolysaccharide (LPS) Modification

The most prevalent mechanism of colistin resistance in A. baumannii involves the modification of lipid A, which reduces its net negative charge. This is primarily achieved through the addition of a phosphoethanolamine (PEtN) moiety to the lipid A, a process mediated by the PmrAB two-component system.

The PmrAB two-component system is a key regulator of this process. It consists of a sensor kinase, PmrB, and a response regulator, PmrA. In colistin-resistant strains, mutations in the pmrA and/or pmrB genes lead to the constitutive activation of this system. The activated PmrA then upregulates the expression of the pmrC gene, which is part of the pmrCAB operon. The pmrC gene encodes a phosphoethanolamine transferase that catalyzes the addition of PEtN to lipid A. This modification neutralizes the negative charge of the outer membrane, thereby reducing its affinity for the positively charged colistin.[1][2]

Another gene, eptA, also encodes a phosphoethanolamine transferase and can contribute to lipid A modification and colistin resistance.[3] Additionally, some studies have reported the addition of galactosamine (GalN) to lipid A, a modification linked to mutations in the naxD gene, which is also under the control of the PmrAB system.

Plasmid-mediated colistin resistance, conferred by the mcr genes (mobile colistin resistance), has been widely reported in Enterobacteriaceae. While less common in A. baumannii, the presence of mcr genes, which also encode phosphoethanolamine transferases, has been documented.[4]

Gene(s) with Mutation(s)Amino Acid Substitution(s)Colistin MIC (µg/mL)Reference(s)
pmrAP102R32[1][5]
pmrA (with miaA I221V)P102R128[1][5]
pmrBT235N32[1][5]
pmrBP233S32[1][5]
pmrBA138T>64[6]
pmrCI42V, L150F (with lpxD E117K)>64[6]
GeneFold Change in Expression (Resistant vs. Susceptible)Reference(s)
pmrA5 to 40-fold increase[7]
pmrBStatistically significant increase[8]
pmrC1.12 to 97.09-fold increase[9]
Complete Loss of Lipopolysaccharide (LPS)

A more drastic, yet highly effective, mechanism of colistin resistance is the complete loss of its target, the LPS. This occurs through mutations in the genes involved in the initial stages of lipid A biosynthesis, namely lpxA, lpxC, and lpxD.[10] These genes encode essential enzymes for the synthesis of the lipid A anchor of LPS.

Mutations in these genes can include point mutations, deletions, or insertions of mobile genetic elements such as insertion sequences (e.g., ISAba1).[10] The inactivation of any of these genes disrupts the lipid A biosynthetic pathway, leading to the absence of LPS in the outer membrane. While this confers high-level colistin resistance, it often comes at a fitness cost to the bacterium, potentially affecting its virulence and susceptibility to other antibiotics.

Gene with MutationType of MutationColistin MIC (µg/mL)Reference(s)
lpxA, lpxC, or lpxDVarious mutations>128[10]
lpxDE117K (with pmrCAB mutations)>64[4][6][11]
Other Resistance Mechanisms

While LPS modification and loss are the primary drivers of colistin resistance in A. baumannii, other mechanisms have also been implicated.

Efflux Pumps: The overexpression of certain efflux pumps, which can actively transport antibiotics out of the cell, has been associated with reduced susceptibility to colistin. The AdeABC and AdeIJK efflux pumps, belonging to the Resistance-Nodulation-Division (RND) family, have been shown to be overexpressed in some colistin-resistant isolates.[12][13]

GeneFold Change in Expression (Resistant vs. Susceptible)Reference(s)
adeB151.51-fold increase[14]
adeJ13.76-fold increase[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PmrAB-Mediated Colistin Resistance

PmrAB_Pathway PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylation pmrCAB_operon pmrCAB operon PmrA->pmrCAB_operon Upregulates PmrC PmrC (PEtN Transferase) LipidA Lipid A PmrC->LipidA Adds PEtN Modified_LipidA Modified Lipid A (+PEtN) LipidA->Modified_LipidA Colistin_Repelled Colistin Modified_LipidA->Colistin_Repelled Repulsion Colistin_Outside Colistin Colistin_Outside->LipidA Binding & Disruption pmrCAB_operon->PmrC Expression

Caption: PmrAB signaling pathway leading to lipid A modification and colistin resistance.

Experimental Workflow for Colistin Resistance Analysis

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_expression Gene Expression Analysis cluster_structural Structural Analysis MIC_Test Broth Microdilution MIC Testing Result1 Result1 MIC_Test->Result1 Determine Colistin Susceptibility DNA_Extraction DNA Extraction PCR_Sequencing PCR & Sequencing (pmrA/B/C, lpxA/C/D) DNA_Extraction->PCR_Sequencing Result2 Result2 PCR_Sequencing->Result2 Identify Resistance Mutations RNA_Extraction RNA Extraction RT_qPCR RT-qPCR (pmrC, efflux pumps) RNA_Extraction->RT_qPCR Result3 Result3 RT_qPCR->Result3 Quantify Gene Expression LipidA_Extraction Lipid A Extraction MALDI_TOF MALDI-TOF MS LipidA_Extraction->MALDI_TOF Result4 Result4 MALDI_TOF->Result4 Analyze Lipid A Structure Start A. baumannii Isolate Start->MIC_Test Start->DNA_Extraction Start->RNA_Extraction Start->LipidA_Extraction

Caption: Workflow for the comprehensive analysis of colistin resistance in A. baumannii.

Experimental Protocols

Determination of Colistin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the recommendations from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Colistin sulfate (B86663) powder

  • 96-well microtiter plates

  • A. baumannii isolates

  • Control strains (E. coli ATCC 25922 and a colistin-resistant E. coli strain)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 1°C)

Procedure:

  • Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water.

  • Prepare Colistin Dilutions: Perform serial twofold dilutions of the colistin stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 h) culture plate, select several colonies of the A. baumannii isolate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Microtiter Plates: Add the appropriate volume of the diluted bacterial suspension to each well of the microtiter plate containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of colistin that completely inhibits visible growth of the bacteria.

Analysis of Gene Expression by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol provides a general framework for analyzing the expression of genes associated with colistin resistance.[18][19][20][21]

Materials:

  • A. baumannii isolates (grown to mid-log phase)

  • RNAprotect Bacteria Reagent (or similar)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (SYBR Green or probe-based)

  • Gene-specific primers for target genes (e.g., pmrC, adeB, adeJ) and a validated reference gene (e.g., rpoB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from a mid-log phase culture.

    • Immediately stabilize the RNA using RNAprotect Bacteria Reagent.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit and random primers or gene-specific primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Analysis of Lipid A Structure by MALDI-TOF Mass Spectrometry

This protocol outlines the general steps for the extraction and analysis of lipid A.[22][23][24][25][26]

Materials:

  • A. baumannii isolates

  • Reagents for lipid A extraction (e.g., isobutyric acid, ammonium (B1175870) hydroxide, chloroform, methanol)

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB] or 9-aminoacridine)

  • MALDI target plate

Procedure:

  • Lipid A Extraction:

    • Harvest bacterial cells from an overnight culture.

    • Perform a mild acid hydrolysis to cleave the lipid A from the LPS. A common method involves using a mixture of isobutyric acid and ammonium hydroxide.

    • After hydrolysis, perform a series of solvent extractions (e.g., with chloroform/methanol) to purify the lipid A.

  • Sample Preparation for MALDI-TOF MS:

    • Dissolve the extracted lipid A in an appropriate solvent.

    • Mix the lipid A solution with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

  • MALDI-TOF MS Analysis:

    • Analyze the sample in the MALDI-TOF mass spectrometer in the negative-ion mode.

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range to detect the lipid A species and any modifications (e.g., the addition of PEtN, which results in a mass shift of +123 Da).

Conclusion

Colistin resistance in Acinetobacter baumannii is a complex and evolving challenge. The primary mechanisms of resistance involve either the modification of the LPS target through the PmrAB two-component system or the complete loss of LPS due to mutations in the lpx genes. Other factors, such as efflux pumps, also contribute to reduced susceptibility. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of effective strategies to combat colistin-resistant A. baumannii. This includes the design of new antimicrobials, the development of resistance inhibitors, and the implementation of informed clinical practices. Continued surveillance and research into the molecular basis of colistin resistance are essential to stay ahead of this adaptable pathogen.

References

An In-depth Technical Guide to Intrinisic Colistin Resistance Mechanisms in Proteus mirabilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteus mirabilis, a Gram-negative uropathogen, exhibits a high level of intrinsic resistance to colistin (B93849), a last-resort antibiotic for treating multidrug-resistant infections. This resistance is not acquired but is an inherent characteristic of the species, posing significant clinical challenges. This technical guide delineates the core molecular mechanisms underpinning this intrinsic resistance, focusing on the genetic and biochemical pathways that confer this phenotype. The primary mechanism involves the modification of the lipid A moiety of lipopolysaccharide (LPS), which reduces the outer membrane's affinity for the cationic colistin molecule. This guide provides a comprehensive overview of the key genes, regulatory pathways, and experimental methodologies used to investigate this phenomenon, intended to serve as a resource for researchers and professionals in drug development.

Core Mechanism: Lipid A Modification

The cornerstone of intrinsic colistin resistance in Proteus mirabilis is the enzymatic modification of its lipid A, the hydrophobic anchor of LPS in the outer membrane. In its unmodified state, lipid A is negatively charged due to its phosphate (B84403) groups, which facilitates the electrostatic attraction of the positively charged colistin molecule. P. mirabilis neutralizes this charge by adding cationic molecules to the lipid A, thereby repelling colistin and preventing its disruptive interaction with the bacterial membrane.

The key modifications are the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and, to a lesser extent, phosphoethanolamine (pEtN) to the phosphate groups of lipid A.[1][2] This modification is orchestrated by the products of the arn (also known as pmrF) operon.

The arn Operon

The arnBCADTEF operon is responsible for the biosynthesis and transfer of L-Ara4N to lipid A. The key transferase, ArnT, is an inner membrane protein that catalyzes the final step of this modification.[3] Disruption of genes within this operon leads to a significant increase in susceptibility to polymyxins like colistin and polymyxin (B74138) B.

Regulatory Control of Lipid A Modification

The expression of the arn operon is tightly regulated by a complex network of two-component systems (TCS), primarily the PhoP/PhoQ and PmrA/PmrB systems. These systems act as environmental sensors, modulating gene expression in response to external stimuli.

The PhoP/PhoQ and PmrA/PmrB Two-Component Systems

The PhoP/PhoQ and PmrA/PmrB TCSs are central to the regulation of colistin resistance in many Gram-negative bacteria. In response to environmental signals such as low magnesium concentrations, these systems become activated and upregulate the expression of the arn operon, leading to increased L-Ara4N modification of lipid A.[4][5] While the precise interplay of these systems in P. mirabilis is not as extensively characterized as in other Enterobacteriaceae, the fundamental mechanism is believed to be conserved.[6]

Below is a diagram illustrating the signaling pathway leading to the expression of the arn operon.

Colistin_Resistance_Pathway cluster_0 Environmental Signals cluster_1 Two-Component Systems cluster_2 Regulatory Cascade cluster_3 Resistance Effector Operon cluster_4 Lipid A Modification Low Mg2+ Low Mg2+ PhoQ PhoQ Low Mg2+->PhoQ Activates PhoP PhoP PhoQ->PhoP Phosphorylates PmrD PmrD PhoP->PmrD Activates transcription arnBCADTEF operon arnBCADTEF operon PhoP->arnBCADTEF operon Activates transcription PmrB PmrB PmrA PmrA PmrB->PmrA Phosphorylates PmrA->arnBCADTEF operon Activates transcription PmrD->PmrA Protects from dephosphorylation L-Ara4N Addition to Lipid A L-Ara4N Addition to Lipid A arnBCADTEF operon->L-Ara4N Addition to Lipid A Synthesizes enzymes for Colistin Resistance Colistin Resistance L-Ara4N Addition to Lipid A->Colistin Resistance Leads to

Caption: Regulatory pathway of intrinsic colistin resistance in Proteus mirabilis.

Quantitative Data on Colistin Susceptibility

The intrinsic resistance of P. mirabilis to colistin is reflected in its high Minimum Inhibitory Concentrations (MICs). Disruption of the lipid A modification pathway leads to a dramatic decrease in the MIC, rendering the bacteria susceptible.

StrainRelevant Genotype/PhenotypePolymyxin B MIC (µg/mL)Reference
P. mirabilis BB2000 (Wild-Type)Wild-type, polymyxin B resistant>6,400[7]
P. mirabilis JSG945Transposon mutant, defective in O-antigen synthesis50[7]
P. mirabilis JSG946Transposon mutant, defective in O-antigen synthesis50[7]
P. mirabilis JSG947Transposon mutant, sap locus homolog1,600[7]
P. mirabilis JSG948Transposon mutant, ATP synthase homolog3,200[7]
P. mirabilis LB-SH32Wild-type (intrinsic resistance), carrying mcr-1>4096 (Colistin)[8]
E. coli JM109 (transformant)Carries mcr-1 plasmid from P. mirabilis LB-SH32≥8 (Colistin)[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the recommendations of the Clinical and Laboratory Standards Institute (CLSI) for colistin susceptibility testing.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin sulfate (B86663) powder

  • 96-well microtiter plates

  • Bacterial culture of P. mirabilis

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

  • Prepare Colistin Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the colistin dilutions. Include a growth control well (bacteria in CAMHB without colistin) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Creation of a Gene Knockout Mutant via Allelic Exchange

This protocol provides a general workflow for creating a targeted, unmarked deletion mutant in P. mirabilis using a suicide vector-based homologous recombination strategy.[9][10]

Allelic_Exchange_Workflow Start Start PCR_Upstream PCR amplify ~1 kb upstream flanking region of target gene Start->PCR_Upstream PCR_Downstream PCR amplify ~1 kb downstream flanking region of target gene Start->PCR_Downstream SOEing_PCR Join upstream and downstream fragments by Splicing by Overlap Extension (SOEing) PCR PCR_Upstream->SOEing_PCR PCR_Downstream->SOEing_PCR Clone_into_Suicide_Vector Clone the joined fragment into a suicide vector (e.g., pKNG101) SOEing_PCR->Clone_into_Suicide_Vector Transform_Ecoli Transform the construct into a suitable E. coli strain (e.g., a pir+ strain) Clone_into_Suicide_Vector->Transform_Ecoli Conjugate_into_Pmirabilis Conjugate the plasmid into P. mirabilis Transform_Ecoli->Conjugate_into_Pmirabilis Select_for_Integrants Select for single-crossover integrants on selective media (e.g., with antibiotic resistance conferred by the suicide vector) Conjugate_into_Pmirabilis->Select_for_Integrants Counter-selection Perform counter-selection to select for loss of the plasmid backbone (e.g., using sucrose for sacB-containing vectors) Select_for_Integrants->Counter-selection Screen_for_Mutants Screen colonies for the desired deletion (e.g., by PCR and sequencing) Counter-selection->Screen_for_Mutants End End Screen_for_Mutants->End

Caption: Workflow for creating a gene knockout mutant in P. mirabilis.
Analysis of Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the expression of a target gene, such as arnT, relative to a housekeeping gene.

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Primers for target gene (e.g., arnT) and housekeeping gene (e.g., rplS)

Primer Sequences:

Gene Target Primer Name Sequence (5' -> 3') Reference
rplS rplS-F CGAACAAGAACAAATGAAGC [1]

| rplS | rplS-R | GGGGAGTGAGTTTGGAATAC |[1] |

Procedure:

  • RNA Extraction: Extract total RNA from P. mirabilis cultures grown under desired conditions using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[1]

Conclusion

The intrinsic colistin resistance of Proteus mirabilis is a multifaceted process primarily driven by the modification of lipid A with L-Ara4N, a pathway encoded by the arn operon and regulated by the PhoP/PhoQ and PmrA/PmrB two-component systems. Understanding these fundamental mechanisms is crucial for the development of novel therapeutic strategies to overcome this resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate these pathways and explore potential inhibitors of the resistance-conferring enzymes. Further research into the specific regulatory nuances of these pathways in P. mirabilis and the identification of quantitative changes in gene expression will be vital for a complete understanding of this important clinical challenge.

References

Colistin (Sulfate): An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1] Its use had been previously curtailed due to concerns over nephrotoxicity and neurotoxicity. However, the escalating threat of infections caused by "superbugs" resistant to nearly all other available antibiotics has necessitated its clinical revival.[1][2] This guide provides a comprehensive overview of the in-vitro activity of colistin sulfate (B86663) against key clinical isolates, details standardized methodologies for susceptibility testing, and explores the molecular mechanisms underpinning the development of resistance.

Colistin exerts its bactericidal action by targeting the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] This interaction disrupts the integrity of the bacterial membrane, leading to cell lysis.[1] Its spectrum of activity is primarily focused on aerobic Gram-negative bacilli.[1][2]

Spectrum of Activity: Quantitative Data

The in-vitro activity of colistin can vary based on the bacterial species, geographical location, and local antibiotic prescribing practices. The following tables summarize the minimum inhibitory concentration (MIC) values and resistance rates of colistin against key clinical isolates from various studies.

Acinetobacter baumannii
MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)Reference
--1211.8[3]
------8.5 (MIC >4 µg/mL)[4]
------13.7[3]
------52.9[3]
≤0.75 - 2.0----0 (in a 5-year study)[5]
Pseudomonas aeruginosa
MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)Reference
0.25 - 51223224
--1.01.52
--24--[6]
--0.50.50.8[7]
8 - 64----1.3[8]
Klebsiella pneumoniae
MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)Reference
8 to >128----3.2[9]
0.25 to >128------[10]
≤0.25 to >16.011611.3 (16/141)[11]
4 to 64----1.6[8]
------9.2[12]
Escherichia coli
MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)Reference
0.5 to 32------[10]
4 to 64----19.9[8]

Experimental Protocols: Susceptibility Testing

Accurate determination of colistin susceptibility is crucial for clinical decision-making. However, in-vitro testing is known to be challenging due to the cationic nature of the colistin molecule.[13][14] The broth microdilution (BMD) method is considered the gold standard for colistin MIC determination.[15]

Broth Microdilution (BMD) - Reference Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Colistin sulfate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates[15]

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, and colistin-resistant E. coli NCTC 13846)[15][16]

Procedure:

  • Prepare Colistin Stock Solution: A stock solution of colistin sulfate is prepared according to the manufacturer's instructions.[15]

  • Serial Dilution: The colistin stock solution is serially diluted in CAMHB within the wells of the 96-well microplate.[15]

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate.[16] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microplate containing the serially diluted colistin.[15]

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum to ensure the viability of the bacteria.[16]

    • Sterility Control: A well containing only broth to check for contamination.[16]

  • Incubation: The microplates are incubated at 33-35°C in ambient air for 16-20 hours.[16]

  • Reading the MIC: The MIC is determined as the lowest concentration of colistin at which there is no visible bacterial growth (no turbidity) as observed with the unaided eye.[15][16]

experimental_workflow cluster_prep Preparation cluster_plate Microplate Setup cluster_analysis Analysis prep_colistin Prepare Colistin Stock Solution serial_dilution Serial Dilution of Colistin in 96-well Plate prep_colistin->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation controls Add Growth & Sterility Controls inoculation->controls incubation Incubate at 35°C for 16-20 hours controls->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic signaling_pathway cluster_membrane Bacterial Cell Envelope cluster_regulation Two-Component Systems cluster_modification Lipid A Modification OM Outer Membrane IM Inner Membrane PhoQ PhoQ PhoP PhoP PhoQ->PhoP Phosphorylation PmrA PmrA PhoP->PmrA Activation PmrB PmrB PmrB->PmrA Phosphorylation PmrC PmrC (ArnT) PmrA->PmrC Upregulation MgrB MgrB MgrB->PhoQ Inhibition LipidA Lipid A PmrC->LipidA Modifies Modified_LipidA Modified Lipid A (+ pEtN or L-Ara4N) Resistance Colistin Resistance Modified_LipidA->Resistance Colistin Colistin Colistin->OM Binds to Lipid A

References

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Colistin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of colistin (B93849) sulfate (B86663), a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. This document delves into the core mechanisms of action, details key experimental protocols for its evaluation, and presents quantitative data from various in vitro infection models.

Mechanism of Action

Colistin sulfate's bactericidal activity is primarily directed at the outer membrane of Gram-negative bacteria.[1][2][3] The initial and most critical step is an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipid A component of lipopolysaccharides (LPS) in the bacterial outer membrane.[1][2][3][4][5][6] This interaction competitively displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS structure.[1][2][3][4][5][6][7] The displacement of these cations leads to a disruption of the outer membrane's integrity, increasing its permeability and causing leakage of intracellular contents, which ultimately results in bacterial cell death.[1][2][7]

A secondary mechanism of action for colistin involves the inhibition of vital respiratory enzymes, such as NADH-quinone oxidoreductases, within the bacterial cell.[4][8] Furthermore, colistin can induce rapid cell death through the production of hydroxyl radicals.[8]

Colistin_Mechanism_of_Action cluster_membrane Gram-Negative Bacterial Membranes Outer_Membrane Outer Membrane (Lipopolysaccharide - LPS) Inner_Membrane Inner Membrane Colistin Colistin Sulfate (Polycationic) Lipid_A Lipid A (Anionic Phosphate Groups) Colistin->Lipid_A Electrostatic Interaction Divalent_Cations Mg²⁺ / Ca²⁺ Colistin->Divalent_Cations Displaces Disruption Membrane Disruption & Permeabilization Lipid_A->Disruption Divalent_Cations->Lipid_A Stabilizes Leakage Leakage of Intracellular Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of action of colistin sulfate against Gram-negative bacteria.

Mechanisms of Resistance

Resistance to colistin can be intrinsic in some bacterial species or acquired through chromosomal mutations or the horizontal transfer of resistance genes.[8][9] The primary mechanism of resistance involves modifications to the lipid A portion of LPS, which reduces the net negative charge of the outer membrane and, consequently, diminishes the binding affinity of colistin.[3][5][6][9]

This modification is often mediated by two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which can be activated by environmental signals or mutations.[4][5][6] Activation of these systems leads to the addition of positively charged molecules, like phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to lipid A.[4][5][6][8] In some cases, complete loss of LPS due to mutations in the lipid A biosynthesis pathway (e.g., in lpxA, lpxC, and lpxD genes) can lead to high-level colistin resistance.[4][10]

A significant concern is the emergence of plasmid-mediated colistin resistance, primarily through the mcr genes, which encode for phosphoethanolamine transferases.[9] The horizontal transfer of these genes poses a serious threat to the continued efficacy of colistin.[9]

Colistin_Resistance_Mechanisms cluster_chromosomal Chromosomal Resistance cluster_plasmid Plasmid-Mediated Resistance Colistin Colistin LPS_Target LPS (Lipid A) Colistin->LPS_Target Binds to Reduced_Binding Reduced Colistin Binding TCS Two-Component Systems (PmrA/PmrB, PhoP/PhoQ) LPS_Modification Addition of PEtN / L-Ara4N to Lipid A TCS->LPS_Modification Upregulates LPS_Modification->Reduced_Binding LPS_Loss Complete LPS Loss (lpx mutations) LPS_Loss->Reduced_Binding mcr_gene mcr Genes PEtN_Transferase Phosphoethanolamine Transferase mcr_gene->PEtN_Transferase Encodes PEtN_Transferase->LPS_Modification Catalyzes Broth_Microdilution_Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Colistin Sulfate in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Hollow_Fiber_Infection_Model Central_Reservoir Central Reservoir (Drug & Media) Pump Peristaltic Pump Central_Reservoir->Pump Circulation Waste Waste Central_Reservoir->Waste Outflow HF_Cartridge Hollow Fiber Cartridge (Bacteria in Extra-capillary Space) Pump->HF_Cartridge Fresh_Media Fresh Media (Diluent) Fresh_Media->Central_Reservoir Inflow (Simulates Clearance)

References

The Tipping Point: A Technical Guide to Lipid A Modification in Colistin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colistin (B93849), a polymyxin (B74138) antibiotic, serves as a last-resort therapeutic against multidrug-resistant Gram-negative bacterial infections. Its efficacy is rooted in its electrostatic interaction with the anionic lipid A component of the bacterial outer membrane's lipopolysaccharide (LPS). However, the rise of colistin resistance, a significant global health threat, is primarily driven by specific modifications to lipid A that neutralize its negative charge, thereby repelling the cationic antibiotic. This technical guide provides a comprehensive overview of the core mechanisms, regulatory signaling pathways, and key experimental methodologies related to lipid A modification-mediated colistin resistance. We present quantitative data on the impact of these modifications on antibiotic susceptibility, detailed experimental protocols for their characterization, and visual diagrams of the underlying molecular pathways to equip researchers and drug development professionals with the foundational knowledge required to address this critical resistance mechanism.

The Core Mechanism of Colistin Resistance: Altering the Molecular Target

The bactericidal activity of colistin is initiated by its binding to the outer membrane of Gram-negative bacteria. Colistin is a polycationic peptide that electrostatically targets the negatively charged phosphate (B84403) groups of lipid A, the hydrophobic anchor of LPS.[1][2] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and eventual cell death.[2]

The principal mechanism of colistin resistance involves the enzymatic modification of lipid A, which reduces its net negative charge and, consequently, its affinity for colistin.[1][3][4] This is predominantly achieved through the covalent addition of two main cationic moieties to the phosphate groups of the lipid A glucosamine (B1671600) disaccharide:

  • Phosphoethanolamine (pEtN): Added by pEtN transferases.[5][6]

  • 4-amino-4-deoxy-L-arabinose (L-Ara4N): A cationic sugar added by specific transferases.[7][8]

By adding these positively charged groups, the bacteria effectively create an electrostatic shield on their outer surface, repelling the incoming cationic colistin molecules and preventing the initial binding step required for antimicrobial activity.[5][6]

Regulatory Pathways Governing Lipid A Modification

The expression of the enzymes responsible for lipid A modification is tightly controlled by complex regulatory networks, which can be activated through chromosomal mutations or acquired via horizontal gene transfer.

Chromosomally-Mediated Resistance

In many Gram-negative species, including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, resistance arises from mutations within two-component systems (TCS). The most critical of these are the PhoP/PhoQ and PmrA/PmrB systems.[9][10][11]

  • The PmrA/PmrB System: This is the primary direct regulator. The sensor kinase PmrB, upon sensing environmental signals such as low Mg²⁺ or the presence of sub-inhibitory antimicrobial peptides, autophosphorylates and subsequently transfers the phosphate group to the response regulator PmrA.[10][11] Phosphorylated PmrA (PmrA-P) then acts as a transcriptional activator for the genes required for lipid A modification, including the arnBCADTEF operon (responsible for L-Ara4N synthesis and transfer) and the eptA/pmrC gene (encoding a pEtN transferase).[9][12]

  • The PhoP/PhoQ System: This system often acts as an upstream regulator of the PmrA/PmrB cascade. The sensor kinase PhoQ responds to low extracellular Mg²⁺.[9][13] In some bacteria like Salmonella, activated PhoP-P induces the expression of a small connector protein, PmrD, which binds to PmrA-P and prevents its dephosphorylation, thus sustaining the activation of the PmrA/PmrB pathway.[9][13]

  • MgrB Negative Regulation: The PhoP/PhoQ system is negatively regulated by a small transmembrane protein, MgrB.[9] Inactivation or deletion of the mgrB gene is a common mechanism for colistin resistance in K. pneumoniae, as it leads to the constitutive, unchecked activation of the PhoP/PhoQ system, resulting in the overexpression of modification enzymes.[9]

Signaling_Pathway cluster_membrane Periplasmic Space | Cytoplasmic Membrane cluster_cytoplasm Cytoplasm PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates MgrB MgrB (Regulator) MgrB->PhoQ Inhibits PmrD PmrD (Connector) PhoP->PmrD Upregulates Transcription PmrA_P PmrA-P PmrD->PmrA_P Stabilizes arn_operon arn Operon (L-Ara4N Synthesis) PmrA_P->arn_operon Activates Transcription eptA eptA/pmrC (pEtN Transferase) PmrA_P->eptA Activates Transcription LipidA_mod Lipid A Modification (L-Ara4N / pEtN) arn_operon->LipidA_mod eptA->LipidA_mod Colistin_Res Colistin Resistance LipidA_mod->Colistin_Res Low_Mg Low Mg²⁺ Low_Mg->PhoQ Activates Low_Mg->PmrB Activates

Caption: Chromosomally-mediated signaling pathways for colistin resistance.
Plasmid-Mediated Resistance

The global spread of colistin resistance has been accelerated by the discovery of mobilized colistin resistance (mcr) genes, most notably mcr-1.[14][15] As of 2021, ten distinct mcr gene families (mcr-1 to mcr-10) have been identified.[14] These genes are typically located on mobile genetic elements like plasmids, allowing for horizontal transfer between different bacterial species.[15]

The mcr genes encode pEtN transferases that catalyze the addition of pEtN to lipid A, a mechanism functionally identical to that of the chromosomally encoded EptA/PmrC enzymes.[5][14] The acquisition of an mcr-carrying plasmid provides the bacterium with a ready-to-use resistance mechanism, bypassing the need for mutations in chromosomal regulatory genes.[16]

MCR_Pathway cluster_membrane Inner Membrane MCR1 MCR-1 Enzyme (pEtN Transferase) LipidA_pEtN Lipid A-pEtN MCR1->LipidA_pEtN Catalyzes Modification Plasmid Plasmid mcr1_gene mcr-1 gene Plasmid->mcr1_gene Carries mcr1_gene->MCR1 Encodes LipidA Lipid A LipidA->MCR1 PE Phosphatidylethanolamine (pEtN Donor) PE->MCR1 Resistance Colistin Resistance LipidA_pEtN->Resistance

Caption: Plasmid-mediated colistin resistance via the MCR-1 enzyme.

Quantitative Impact of Lipid A Modifications

The modification of lipid A has a direct and measurable impact on the minimum inhibitory concentration (MIC) of colistin required to inhibit bacterial growth. Furthermore, these chemical additions result in predictable mass shifts that can be detected via mass spectrometry.

Colistin Susceptibility Data

The following tables summarize representative data from published studies, demonstrating the increase in colistin MICs associated with specific resistance mechanisms and lipid A modifications.

Table 1: Colistin MICs in Engineered E. coli Strains Expressing pEtN Transferases

Strain / Expressed GeneInducer (L-arabinose)Colistin MIC (µg/mL)Fold Change vs. ControlReference
E. coli Top10 (Empty Vector)0.05%0.25-[6][17]
E. coli Top10 (mcr-1)0.05%416x[6][17]
E. coli Top10 (mcr-3)0.05%28x[6][17]
E. coli Top10 (eptA)0.05%0.251x (No change)[6][17]
E. coli Top10 (mcr-9)0.05%0.251x (No change)[6][17]

Note: Data shows that while all are pEtN transferases, MCR-1 and MCR-3 confer significant resistance, whereas EptA and MCR-9 do not under these specific experimental conditions, highlighting functional diversity.[6]

Table 2: Colistin MICs in Clinical and Laboratory-Evolved Isolate Pairs

Organism / Strain PairResistance Mechanism / ModificationColistin MIC (µg/mL)Reference
A. baumannii ATCC 19606 (Susceptible)Wild-Type1[18]
A. baumannii ATCC 19606 (Resistant Mutant)pmrB mutation, pEtN addition32[18]
A. baumannii Ab15/133 (Susceptible)Clinical Isolate1[18]
A. baumannii Ab15/132 (Resistant)Clinical Isolate, pmrB mutation, pEtN addition32[18]
K. pneumoniae (CS-Kp)Clinical Isolate (Susceptible)0.5[8]
K. pneumoniae (CR-Kp)Clinical Isolate (Resistant), L-Ara4N addition32[8]
Mass Spectrometry Data for Lipid A Analysis

Mass spectrometry, particularly MALDI-TOF MS, is a powerful tool for rapidly detecting lipid A modifications by measuring the mass-to-charge ratio (m/z) of the molecule. The addition of pEtN (+123 Da) or L-Ara4N (+131 Da) results in characteristic mass peaks.

Table 3: Common m/z Values for Native and Modified Lipid A

OrganismLipid A SpeciesModificationTypical m/z ValueReference
E. coliHexa-acylatedNone (Native)~1796.2[19][20]
+ 1 pEtN~1919.2[19][20]
+ 1 L-Ara4N~1927.2[19][20]
K. pneumoniaeHexa-acylatedNone (Native)~1824[21]
+ 1 L-Ara4N~1955[21]
+ Palmitate~2063[21]
A. baumanniiHepta-acylatedNone (Native)~1910[18]
+ 1 pEtN~2033[18]

Key Experimental Methodologies

Accurate characterization of colistin resistance requires robust and standardized laboratory protocols for both susceptibility testing and structural analysis of lipid A.

Protocol: Colistin Susceptibility Testing (Broth Microdilution)

The broth microdilution (BMD) method is the internationally recognized gold standard for determining colistin MICs, as recommended by both CLSI and EUCAST.[22][23][24] Methods like disk diffusion are unreliable due to the poor diffusion of the large colistin molecule in agar (B569324).[22]

Objective: To determine the minimum inhibitory concentration (MIC) of colistin against a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Colistin sulfate (B86663) analytical standard.

  • Sterile 96-well microtiter plates.

  • Bacterial isolate grown on non-selective agar for 18-24 hours.

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of colistin sulfate in sterile water. Serially dilute this stock in CAMHB to prepare working solutions that will yield final concentrations typically ranging from 0.25 to 64 µg/mL in the microtiter plate.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: a. Dispense the appropriate volume of the diluted colistin solutions into the wells of the 96-well plate. b. Add an equal volume of the final bacterial inoculum to each well. c. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35 ± 2 °C in ambient air for 16-20 hours.[22]

  • Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth (i.e., the first clear well).[22]

Protocol: Lipid A Extraction and Analysis by MALDI-TOF MS

This protocol describes a common method for extracting and analyzing lipid A to identify modifications associated with resistance.

Objective: To isolate lipid A from Gram-negative bacteria and analyze its structure by MALDI-TOF mass spectrometry.

Experimental_Workflow cluster_extraction Part 1: Lipid A Extraction cluster_analysis Part 2: MALDI-TOF MS Analysis start Bacterial Culture (e.g., 200 mL overnight) harvest Harvest Cells (Centrifugation) start->harvest wash Wash Pellet (e.g., with PBS, Methanol) harvest->wash hydrolysis Mild-Acid Hydrolysis (e.g., 1% SDS, pH 4.5, 100°C) wash->hydrolysis extract_lipids Solvent Extraction (e.g., Chloroform/Methanol) hydrolysis->extract_lipids purify Purify & Dry Lipid A extract_lipids->purify reconstitute Reconstitute Lipid A (e.g., Chloroform/Methanol) purify->reconstitute Proceed to Analysis spotting Spot Sample onto MALDI Target Plate reconstitute->spotting add_matrix Add Matrix Solution (e.g., MBT Lipid Xtract™, DHB) spotting->add_matrix dry Air Dry (Co-crystallization) add_matrix->dry acquire Acquire Spectrum (Mass Spectrometer, Negative Ion Mode) dry->acquire analyze Analyze m/z Peaks (Identify Modifications) acquire->analyze

Caption: Experimental workflow for lipid A extraction and MALDI-TOF MS analysis.

Procedure:

  • Cell Growth and Harvest: Grow a bacterial culture (e.g., 200 mL) to the late-logarithmic phase. Harvest the cells by centrifugation and wash the pellet.[3]

  • Lipid A Isolation (Mild Acid Hydrolysis): a. Resuspend the bacterial pellet in a hydrolysis buffer (e.g., 1% SDS in 10 mM sodium acetate, pH 4.5). This cleaves the acid-labile bond between the Kdo sugar and the lipid A moiety.[3][25] b. Incubate at 100°C for 1-2 hours.[18] c. After cooling, perform a two-phase Bligh-Dyer extraction using a chloroform/methanol/water solvent system to separate the lipids (including lipid A) into the organic phase.[3] d. Collect the lower organic phase and evaporate the solvent to obtain the crude lipid A extract.

  • Sample Preparation for MALDI-TOF: a. Reconstitute the dried lipid A extract in a small volume of a chloroform:methanol mixture (e.g., 4:1 v/v).[26] b. On a polished steel MALDI target plate, spot a small volume (~0.5 µL) of the lipid A solution.[27] c. Immediately overlay the sample spot with an equal volume of a suitable matrix solution (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB) prepared in an appropriate solvent).[26][27] d. Allow the spot to air dry completely, permitting co-crystallization of the matrix and analyte.

  • Mass Spectrometry Acquisition: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire spectra in the negative-ion linear mode, as lipid A is anionic and ionizes efficiently in this mode.[18][27] The typical mass range for analysis is between 1,500 and 2,500 m/z.

  • Data Analysis: Analyze the resulting spectrum to identify the m/z values of the major peaks. Compare these values to the known theoretical masses of native and modified lipid A structures (as shown in Table 3) to determine the resistance-conferring modifications present.[19][20]

Conclusion and Future Directions

Colistin resistance mediated by lipid A modification represents a classic example of evolution under antibiotic pressure, where bacteria alter the drug's primary target to evade its action. The convergence of chromosomal and plasmid-mediated mechanisms underscores the versatility and robustness of this resistance strategy. For researchers and drug developers, a thorough understanding of the underlying signaling pathways and the resulting chemical changes is paramount.

Future efforts in this field should focus on:

  • Developing Adjuvant Therapies: Designing small-molecule inhibitors that target the key enzymes in the lipid A modification pathways (e.g., PmrA, ArnT, MCR-1) could restore colistin's efficacy.

  • Improving Rapid Diagnostics: While MALDI-TOF MS is a powerful research tool, developing faster, more accessible point-of-care diagnostics to detect lipid A modifications is crucial for clinical decision-making and antibiotic stewardship.

  • Exploring Fitness Costs: Lipid A modifications can sometimes impose a biological fitness cost on the bacterium. Investigating these trade-offs may reveal novel strategies to exploit these weaknesses and combat resistant infections.

By continuing to dissect the molecular intricacies of this resistance mechanism, the scientific community can develop innovative strategies to preserve the utility of this critical last-resort antibiotic.

References

Unveiling the Anti-Endotoxin Properties of Colistin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colistin (B93849) sulfate (B86663), a polymyxin (B74138) antibiotic, has garnered renewed interest not only for its bactericidal activity against multidrug-resistant Gram-negative bacteria but also for its potent anti-endotoxin properties. Endotoxins, primarily lipopolysaccharides (LPS) released from the outer membrane of these bacteria, are powerful triggers of the innate immune response and can lead to a dysregulated inflammatory cascade, septic shock, and multi-organ failure. This technical guide provides an in-depth exploration of the mechanisms by which colistin sulfate neutralizes endotoxins, detailed experimental protocols to investigate these properties, and a summary of quantitative data from relevant studies. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of colistin sulfate's anti-endotoxin activity.

Mechanism of Action: Neutralizing the Inflammatory Cascade

The primary mechanism behind the anti-endotoxin activity of colistin sulfate lies in its direct binding to the lipid A moiety of lipopolysaccharide (LPS).[1] Lipid A is the toxic component of endotoxin, responsible for initiating the inflammatory response. Colistin, being a polycationic peptide, has a high affinity for the negatively charged phosphate (B84403) groups of lipid A.[1][2] This electrostatic interaction effectively neutralizes the endotoxin, preventing it from binding to its primary receptor complex on immune cells.

The canonical signaling pathway for LPS involves its recognition by a complex of proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and myeloid differentiation protein 2 (MD-2), which then presents the LPS to Toll-like receptor 4 (TLR4).[3][4][5] The activation of TLR4 triggers a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][3][4]

By binding to and neutralizing LPS, colistin sulfate sterically hinders the interaction between LPS and the TLR4 receptor complex, thereby inhibiting the initiation of this inflammatory cascade.[1][2] This suppression of cytokine release is a critical aspect of its anti-endotoxin effect and has been demonstrated in various in vitro and in vivo models.[6][7]

Signaling Pathway Diagram

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LPS-Colistin Complex LPS-Colistin Complex LBP LBP LPS->LBP Binds Colistin Sulfate Colistin Sulfate Colistin Sulfate->LPS Binds & Neutralizes CD14 CD14 LPS-Colistin Complex->CD14 Binding Inhibited LBP->CD14 Transfers LPS MD-2 MD-2 CD14->MD-2 Presents LPS TLR4 TLR4 MD-2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRIF TRIF TRAF6 TRAF6 IRAKs->TRAF6 IKKs IKKs TRAF6->IKKs NF-kB NF-kB IKKs->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF-kB->Pro-inflammatory Cytokines Induces Transcription LAL_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitute_LAL Reconstitute LAL Reagent Add_Reagents Add 100µL of Standards/Samples and 100µL of LAL to Tubes Reconstitute_LAL->Add_Reagents Prepare_Standards Prepare Endotoxin Standards Prepare_Standards->Add_Reagents Prepare_Samples Prepare Test Samples (with and without Colistin Sulfate) Prepare_Samples->Add_Reagents Incubate Incubate at 37°C for 60 min Add_Reagents->Incubate Read_Results Invert Tubes and Observe Gel Clot Formation Incubate->Read_Results Determine_Concentration Determine Endotoxin Concentration Read_Results->Determine_Concentration Cytokine_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Macrophages/PBMCs in Multi-well Plates Pretreat Pre-treat with Colistin Sulfate Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect_Supernatant Collect Culture Supernatants Incubate->Collect_Supernatant ELISA Measure Cytokine Levels (TNF-α, IL-6, IL-8) by ELISA Collect_Supernatant->ELISA

References

An In-depth Technical Guide to the Structural and Analytical Differences Between Colistin A and Colistin B Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural distinctions between colistin (B93849) A and colistin B sulfate, two major components of the polymyxin (B74138) antibiotic, colistin. The document details their physicochemical properties, comparative bioactivity, and the analytical methodologies employed for their separation and characterization.

Core Structural Differences

Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a heterogeneous mixture of cyclic lipopeptides. The two primary constituents, colistin A (polymyxin E1) and colistin B (polymyxin E2), share a common cyclic heptapeptide (B1575542) core and a tripeptide side chain. The key structural variance lies in the N-terminal fatty acid moiety.[1][2][3]

  • Colistin A incorporates a 6-methyloctanoic acid fatty acid tail.[2][3]

  • Colistin B possesses a 6-methylheptanoic acid fatty acid tail, which is one methylene (B1212753) group shorter than that of colistin A.[2][3]

This seemingly minor difference in the length of the fatty acid chain influences their physicochemical properties and may impact their biological activity.

Colistin Sulfate is the salt form of colistin, where the basic amine groups of the diaminobutyric acid residues are salified with sulfuric acid. This enhances the solubility and stability of the compound for pharmaceutical formulations.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for colistin A and colistin B. While direct comparative studies on the bioactivity and toxicity of the individual components are limited, the data presented reflects their fundamental physicochemical properties and reported antimicrobial activity of the colistin mixture.

PropertyColistin A (Polymyxin E1)Colistin B (Polymyxin E2)Reference(s)
Molecular Formula C₅₃H₁₀₀N₁₆O₁₃C₅₂H₉₈N₁₆O₁₃[5][6]
Molecular Weight 1169.5 g/mol 1155.4 g/mol [5][6]
Fatty Acid Moiety 6-methyloctanoic acid6-methylheptanoic acid[2][3]
Antimicrobial Activity (MIC) Generally considered to have similar activity to colistin B as part of the colistin mixture. Specific individual MIC data is not widely reported.Generally considered to have similar activity to colistin A as part of the colistin mixture. Specific individual MIC data is not widely reported.[7]

Experimental Protocols for Separation and Characterization

The differentiation and quantification of colistin A and B are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

Sample Preparation from Biological Matrices (Plasma)

A common procedure for the extraction of colistin A and B from plasma for LC-MS/MS analysis involves solid-phase extraction (SPE).

Protocol:

  • Sample Aliquoting: Take a 200 µL aliquot of the plasma sample.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., polymyxin B2) to the plasma sample.

  • Protein Precipitation (Optional but recommended): Add 600 µL of acetonitrile (B52724) to the sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% (v/v) formic acid in water to remove interfering substances.

    • Elution: Elute colistin A and B from the cartridge with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute colistin A and B. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for colistin A and colistin B.

    • Colistin A: m/z 585.5 → 101.2

    • Colistin B: m/z 578.5 → 101.2

  • Data Analysis: Quantify the concentrations of colistin A and B by comparing their peak areas to that of the internal standard.

Visualizations

Experimental Workflow for Colistin A and B Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge spe Solid-Phase Extraction (C18 Cartridge) centrifuge->spe evap Evaporation & Reconstitution spe->evap hplc HPLC Separation (C18 Column) evap->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for the extraction and analysis of colistin A and B from plasma.

Mechanism of Action Signaling Pathway

The antibacterial action of colistin is primarily initiated by its electrostatic interaction with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction is not specific to either colistin A or B but is a general mechanism for the colistin class of antibiotics.

mechanism_of_action colistin Colistin (A or B) (Cationic) lps Lipopolysaccharide (LPS) (Anionic) colistin->lps displacement Displacement of Ca²⁺ and Mg²⁺ colistin->displacement lps->displacement outer_membrane Outer Membrane destabilization Membrane Destabilization displacement->destabilization permeabilization Increased Permeability destabilization->permeabilization cytoplasmic_membrane Cytoplasmic Membrane Interaction permeabilization->cytoplasmic_membrane leakage Leakage of Intracellular Contents cytoplasmic_membrane->leakage death Bacterial Cell Death leakage->death

References

An In-depth Technical Guide on the Chemical Stability of Colistin Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of colistin (B93849) sulfate (B86663) in aqueous solutions. Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is a complex mixture of polypeptide components, primarily colistin A and B.[1][2][3] Understanding its stability is critical for ensuring potency, safety, and efficacy in both research and clinical settings. This document details the factors influencing its degradation, presents quantitative stability data, outlines key experimental protocols, and visualizes the degradation pathways and experimental workflows.

Factors Influencing the Stability of Colistin Sulfate

The stability of colistin sulfate in an aqueous environment is not absolute and is significantly influenced by several factors, including pH, temperature, and the composition of the medium.

1.1. Effect of pH The pH of the aqueous medium is a critical determinant of colistin sulfate's stability. The molecule is most stable in acidic to near-neutral conditions (pH 2 to 6).[4] As the pH becomes alkaline (above pH 6), the rate of degradation increases significantly.[4][5][6] Studies have demonstrated a first-order dependence of the degradation rate on the concentration of hydroxide (B78521) ions ([OH⁻]) in the pH range of 8 to 11.[5][6] Colistin base can precipitate from aqueous solutions at a pH above 7.5.[4][7]

1.2. Effect of Temperature Temperature plays a crucial role in the degradation kinetics of colistin sulfate. As expected, higher temperatures accelerate the degradation process. Colistin sulfate solutions are significantly more stable when stored at colder temperatures. For instance, in water at 4°C, colistin sulfate is very stable for extended periods (up to 60 days), whereas at 37°C, its stability is maintained for a shorter duration (up to 120 hours).[1][8][9] The hydrolysis of the related compound, colistimethate sodium (CMS), to colistin is also highly temperature-dependent.[10]

1.3. Influence of the Aqueous Medium The type of aqueous medium affects stability. Colistin sulfate is very stable in purified water.[1][4] However, its stability decreases in certain buffered solutions and biological media. Significant degradation has been observed in isotonic phosphate (B84403) buffer at pH 7.4 and 37°C.[1][8][9] This increased instability compared to water is likely due to the higher pH of the buffer.[1] Similarly, degradation is observed in human plasma at 37°C.[1][8] In bacteriological media, stability varies; it is reported to be stable for at least 120 hours at 35°C in Mueller-Hinton Broth (MHB), but undergoes considerable degradation in Tryptic Soy Broth (TSB) at 37°C.[4]

1.4. Photostability Forced degradation studies involving exposure to sunlight have indicated that colistin sulfate is photostable, showing no significant photodegradation when exposed to sunlight for several hours.[2][5]

1.5. Adsorption to Surfaces A practical aspect affecting the concentration of colistin in solution is its propensity to adhere to various materials, including standard polystyrene and glass labware.[4] This adsorption can lead to a significant loss of the active compound from the solution. To mitigate this, the use of low-protein-binding polypropylene (B1209903) labware is highly recommended.[4][11]

Quantitative Stability Data

The stability of colistin sulfate under various conditions has been quantified in several studies. The data below is summarized from the literature to provide a comparative overview.

Table 1: Stability of Colistin Sulfate in Various Aqueous Media

MediumTemperaturepHDurationPercent Remaining (Colistin A / B)Reference
Water4°C5.63 - 5.9860 days97.4% / 105.3%[1][4]
Water37°C5.63 - 5.98120 hoursNo significant decrease[1][4]
Isotonic Phosphate Buffer37°C7.4120 hoursSignificant degradation observed[1][8]
Human Plasma37°C7.4120 hoursSignificant degradation observed[1][12]
Mueller-Hinton Broth35°CNot specified120 hoursStable[4]
Tryptic Soy Broth37°CNot specified12 daysConsiderable degradation[4]

Degradation Pathways

The primary degradation pathway for colistin sulfate in aqueous solutions, particularly under alkaline conditions, is hydrolysis. This involves the breakdown of the peptide bonds within its complex cyclic structure. Forced degradation studies are essential for elucidating these pathways and identifying potential degradation products.[13][14][15] These studies typically involve stressing the drug substance under conditions of hydrolysis (acidic and basic), oxidation, heat, and light to understand its intrinsic stability.[13][16]

G Factors Influencing Colistin Sulfate Degradation Colistin Colistin Sulfate in Aqueous Solution Stable Stable Colistin Colistin->Stable Maintained under Degradation Hydrolytic Degradation (Peptide Bond Cleavage) Colistin->Degradation Accelerated by pH Alkaline pH (> 6.0) pH->Degradation Temp Elevated Temperature (e.g., 37°C) Temp->Degradation Buffer Buffered Media (e.g., Phosphate Buffer pH 7.4) Buffer->Degradation Products Degradation Products (Loss of Potency) Degradation->Products Acidic Acidic pH (2-6) Low Temperature (4°C) Pure Water Acidic->Stable

Caption: Logical diagram of factors leading to colistin sulfate degradation.

Experimental Protocols for Stability Assessment

Reliable assessment of colistin sulfate stability requires robust analytical methods and well-defined experimental protocols.

4.1. Protocol for HPLC-Based Stability Assessment High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying colistin and its major components (A and B) in stability studies.[1][4]

Objective: To quantify the concentration of colistin A and colistin B over time in a specific aqueous medium.

Materials & Equipment:

  • Colistin sulfate reference standard

  • HPLC system with UV or Diode Array Detector (DAD)[1][17]

  • Reversed-phase C18 column[4]

  • HPLC-grade water, acetonitrile (B52724), and other required reagents (e.g., sodium sulfate)[17]

  • 0.22 µm syringe filters[4]

  • Low-protein-binding polypropylene tubes/vials[4]

Methodology:

  • Preparation of Stock Solution: Accurately weigh colistin sulfate powder and dissolve it in HPLC-grade water to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm filter.[4]

  • Sample Incubation: Dilute the stock solution to the desired final concentration in the test medium (e.g., water, phosphate buffer, MHB). Prepare and dispense aliquots into low-protein-binding tubes for each time point.[4]

  • Storage: Incubate the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).[1][4]

  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 24, 48, 120 hours), retrieve the respective aliquots. If necessary, immediately freeze samples at -20°C or -80°C pending analysis.[1][10]

  • Sample Preparation for HPLC: If the medium contains proteins (e.g., plasma), perform a protein precipitation step (e.g., by adding an equal volume of acetonitrile). Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[4][10]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.[4]

    • Mobile Phase: An isocratic or gradient mixture, commonly of acetonitrile and an aqueous solution of a salt like sodium sulfate.[17]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[17]

    • Detection: UV detection, often around 215 nm.[17]

    • Injection: Inject the prepared samples along with a series of calibration standards.

  • Data Analysis: Integrate the peak areas for colistin A and colistin B. Construct a calibration curve from the standards to determine the concentration in the samples. Calculate the percentage of colistin remaining at each time point relative to the time 0 concentration.[4]

4.2. Protocol for Forced Degradation Studies Forced degradation studies are performed to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[13][14]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a solution of colistin sulfate in water, typically at a concentration of 1 mg/mL.[16]

  • Apply Stress Conditions: Expose the drug solution to the following conditions, often for varying durations, while keeping a control sample protected from the stressor.[16]

    • Acid Hydrolysis: Add 0.1 M to 1 M HCl and incubate at a specific temperature (e.g., room temperature or elevated).[5][16]

    • Base Hydrolysis: Add 0.1 M to 1 M NaOH and monitor degradation at set intervals (e.g., every 5 minutes) at a controlled temperature.[5][16]

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate.

    • Thermal Degradation: Expose the solution to dry heat at an elevated temperature.

    • Photodegradation: Expose the solution in a transparent container to a light source providing combined UV and visible light, as specified by ICH Q1B guidelines.[2][16]

  • Neutralization/Quenching: After exposure, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.

  • Analysis: Analyze all samples (stressed and control) using a suitable stability-indicating method, such as the HPLC method described above, to separate the parent drug from any degradation products.

G Experimental Workflow for Colistin Sulfate Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Colistin Sulfate Stock Solution in Water B Dilute Stock in Test Media (e.g., Water, Buffer, Broth) A->B C Create Aliquots for Each Time Point B->C D Incubate at Desired Temperature(s) (e.g., 4°C, 37°C) C->D E Collect Samples at Time Points D->E F Sample Processing (e.g., Protein Precipitation) E->F G HPLC Analysis (Quantify Colistin A & B) F->G H Data Analysis (% Remaining vs. Time 0) G->H

Caption: Workflow for assessing the stability of colistin sulfate in a liquid medium.

Conclusion

The chemical stability of colistin sulfate in aqueous solutions is a multifaceted issue governed primarily by pH and temperature. It exhibits high stability in purified water, especially under refrigerated and acidic-to-neutral conditions.[1][4] However, stability is compromised in alkaline environments and at elevated temperatures, leading to hydrolytic degradation.[1][5] The choice of medium, such as buffered solutions or biological fluids, can also significantly impact its stability, mainly due to pH effects.[1] For researchers and drug development professionals, it is imperative to control these factors and use appropriate materials, such as low-protein-binding polypropylene, to ensure accurate and reproducible results in experimental and therapeutic settings.[4] The use of validated stability-indicating analytical methods, like HPLC, is essential for the precise quantification of colistin and the characterization of its stability profile.

References

Methodological & Application

Application Notes and Protocols for Colistin Sulfate Susceptibility Testing using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring resistance development, and for the development of new antimicrobial agents. However, the unique physicochemical properties of the colistin molecule, specifically its cationic nature, present challenges for many standard antimicrobial susceptibility testing methods.[1] Methods such as disk diffusion and gradient diffusion are considered unreliable for colistin due to its poor diffusion in agar (B569324).[1][2]

The internationally recognized reference method for determining the Minimum Inhibitory Concentration (MIC) of colistin is the broth microdilution (BMD) assay, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4] Adherence to a standardized protocol is critical to ensure accurate and reproducible results. These application notes provide a detailed protocol for performing colistin sulfate (B86663) susceptibility testing using the broth microdilution method.

Key Considerations

Several factors can significantly influence the accuracy of colistin MIC values:

  • Cation Concentration: The antimicrobial activity of colistin is highly dependent on the concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the testing medium. Therefore, the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory.[1]

  • Plastic Binding: Colistin has a propensity to adhere to the polystyrene surfaces of standard microtiter plates, which can lead to a lower effective concentration of the antibiotic and falsely elevated MICs.[1][5] While the use of surfactants like polysorbate-80 has been investigated to mitigate this issue, it is not recommended by CLSI or EUCAST due to potential synergistic effects.[2][5]

  • Use of Colistin Sulfate: For in vitro susceptibility testing, it is essential to use colistin sulfate. The inactive prodrug, colistin methanesulfonate (B1217627) (CMS), which is administered clinically, undergoes variable hydrolysis in vitro, leading to inaccurate and unreliable results.[6]

Data Presentation

Table 1: CLSI and EUCAST Interpretive Breakpoints for Colistin (μg/mL)
Organism GroupCLSI (M100-ED32)EUCAST (v 13.0)
Enterobacterales≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)
Pseudomonas aeruginosa≤2 (Intermediate), ≥4 (Resistant)≤4 (Susceptible), >4 (Resistant)[7]
Acinetobacter spp.≤2 (Intermediate), ≥4 (Resistant)≤2 (Susceptible), >2 (Resistant)

Note: CLSI does not define a "Susceptible" category for colistin, reflecting its limited clinical efficacy and potential for toxicity.[7]

Table 2: Quality Control Ranges for Colistin (μg/mL) using Broth Microdilution
Quality Control StrainCLSI MIC Range (μg/mL)EUCAST MIC Target/Range (μg/mL)
Escherichia coli ATCC® 25922™0.25 - 2Target: 0.5 - 1, Range: 0.25 - 2[1]
Pseudomonas aeruginosa ATCC® 27853™0.5 - 4Target: 1 - 2, Range: 0.5 - 4[1]
Escherichia coli NCTC 13846 (mcr-1 positive)Not specified by CLSITarget: 4, Range: 2 - 8[1][4]

Experimental Protocol

This protocol is based on the joint recommendations from CLSI and EUCAST for the reference broth microdilution method.[6][7]

Materials
  • Colistin sulfate powder (potency-verified)[1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile, uncoated 96-well polystyrene microtiter plates[8]

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, and E. coli NCTC 13846)[3][6]

  • Sterile distilled water[8]

  • Sterile 0.85% saline[8]

  • 0.5 McFarland turbidity standard[8]

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)[8]

  • Micropipettes and sterile tips

Procedure

1. Preparation of Colistin Stock Solution:

  • Accurately weigh the colistin sulfate powder.

  • Prepare a stock solution of 1280 µg/mL in sterile distilled water.[6][8]

  • Aseptically sterilize the stock solution by filtration through a 0.22 µm filter.[8]

  • Dispense the stock solution into small aliquots and store at -70°C or below for up to six months.[6][8] Avoid repeated freeze-thaw cycles.[8]

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate wells. The typical range is 0.06 to 64 µg/mL.[6]

  • Dispense 50 µL of each colistin dilution into the appropriate wells of a 96-well plate.[1][8]

  • Include a growth control well containing 100 µL of CAMHB without colistin and a sterility control well containing 100 µL of uninoculated CAMHB for each isolate tested.[8]

3. Inoculum Preparation:

  • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 isolated colonies.[1][8]

  • Suspend the colonies in sterile saline.[8]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

4. Inoculation of Microtiter Plates:

  • Add 50 µL of the final bacterial inoculum to each well, except for the sterility control well.[1][8] This will result in a final volume of 100 µL per well.[8]

5. Incubation:

  • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[1][6]

6. Reading and Interpreting Results:

  • Following incubation, examine the microtiter plates for bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth.[1][6]

  • The growth control well should show distinct turbidity, while the sterility control well should remain clear.

  • Compare the obtained MIC values for the test isolates to the CLSI and EUCAST clinical breakpoints to determine the susceptibility category (see Table 1).

  • The MICs for the QC strains must fall within their acceptable ranges for the test results to be considered valid (see Table 2).[6]

Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare Colistin Sulfate Stock Solution (1280 µg/mL) plate_prep Perform Serial Dilutions in 96-Well Plate stock_prep->plate_prep inoculate Inoculate Plate with Bacterial Suspension (Final Volume 100 µL) plate_prep->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum inoculum_dilution Dilute Inoculum to ~5 x 10^5 CFU/mL inoculum_prep->inoculum_dilution inoculum_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc_check Validate with QC Strains read_mic->qc_check interpret Interpret Results using CLSI/EUCAST Breakpoints qc_check->interpret report Report as S, I, or R interpret->report

Caption: Workflow for colistin sulfate susceptibility testing via broth microdilution.

References

Application Notes and Protocols for Colistin MIC Determination using the Agar Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849) is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for effective patient management and for monitoring the emergence of resistance. While broth microdilution (BMD) is often considered the reference method, the agar (B569324) dilution method offers a reliable and reproducible alternative for determining colistin MIC values.[1] Some studies have found agar dilution to be superior in terms of reproducibility and robustness compared to broth-based methods.[1][2]

These application notes provide a detailed protocol for performing the agar dilution test to determine colistin MICs, based on established guidelines and scientific literature.

Principle of the Method

The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Materials and Reagents

  • Colistin sulfate (B86663) powder (analytical grade)

  • Mueller-Hinton Agar (MHA)[1][3]

  • Sterile distilled water or other appropriate solvent for colistin

  • Sterile petri dishes (90 or 100 mm)[1]

  • Sterile tubes or flasks for media and antibiotic dilution

  • Micropipettes and sterile tips

  • Inoculating loops (1 µL or 10 µL) or a multipoint inoculator[1][4]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Vortex mixer

  • Incubator (35 ± 2°C)[1]

  • Quality control (QC) strains:

    • Escherichia coli ATCC 25922[1][5][6][7][8]

    • Pseudomonas aeruginosa ATCC 27853[1][5][6][7][8]

    • Colistin-resistant E. coli NCTC 13846 (mcr-1 positive) can also be included as a resistant control.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the colistin agar dilution method.

Table 1: Colistin Concentration Ranges for MIC Testing

Concentration Range (µg/mL)PurposeReference(s)
0.125 - 256Comprehensive MIC determination for a wide range of susceptibilities.[1]
0.25 - 16Typical range for routine clinical testing.[6]
1.0, 2.0, 4.0Simplified Colistin Agar Test (CAT) for resistance screening.[2]
3.0Single concentration for screening colistin resistance.[9]

Table 2: Inoculum Preparation and Inoculation Parameters

ParameterValueReference(s)
Initial Suspension0.5 McFarland turbidity standard[1][5]
Working Inoculum Dilution1:10 dilution of the 0.5 McFarland[1][2]
Inoculum Volume per Spot1 µL or 10 µL[4]
Final Inoculum DensityApproximately 1 x 10⁴ CFU/spot[1]

Table 3: Incubation and Quality Control Parameters

ParameterConditionReference(s)
Incubation Temperature35 ± 2°C[1]
Incubation AtmosphereAmbient air[1]
Incubation Time16 - 20 hours for Enterobacterales and P. aeruginosa[4]
20 - 24 hours for Acinetobacter spp.[4]
Quality Control Strain Acceptable MIC Range (µg/mL)
E. coli ATCC 259220.25 - 2[1][8]
P. aeruginosa ATCC 278530.5 - 4[1][8]

Experimental Protocol

Preparation of Colistin Stock Solution
  • Prepare a stock solution of colistin sulfate in a sterile, appropriate solvent (e.g., sterile distilled water). The concentration of the stock solution should be at least 10 times the highest desired final concentration in the agar.

  • Store the stock solution in sterile glass or polypropylene (B1209903) tubes at -20°C or below. Avoid repeated freeze-thaw cycles.

Preparation of Colistin-Containing Agar Plates
  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.

  • Sterilize the MHA by autoclaving and allow it to cool in a water bath to 45-50°C.

  • Prepare a series of two-fold dilutions of the colistin stock solution in sterile tubes.

  • Add the appropriate volume of each colistin dilution to a pre-measured volume of molten MHA to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL). Ensure thorough mixing by gentle inversion to avoid air bubbles.

  • Also, prepare a growth control plate containing MHA without any colistin.

  • Aseptically pour a consistent volume (e.g., 20-25 mL for a 100 mm plate) of the colistin-containing and control agar into sterile petri dishes.

  • Allow the agar to solidify at room temperature on a level surface.

  • Once solidified, the plates can be used immediately or stored at 2-8°C for a limited time. It is recommended to use freshly prepared plates.[3]

Preparation of Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Prepare a 1:10 dilution of the 0.5 McFarland suspension in sterile saline to obtain the working inoculum.

Inoculation of Agar Plates
  • Label the bottom of each agar plate with the colistin concentration and the identity of the test organisms.

  • Using a calibrated loop (1 µL or 10 µL) or a multipoint inoculator, spot the working inoculum onto the surface of each colistin-containing agar plate and the growth control plate.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

Incubation
  • Incubate the inverted plates at 35 ± 2°C in ambient air for 16-20 hours.[4] For Acinetobacter species, an incubation period of 20-24 hours may be necessary.[4]

Interpretation of Results
  • After incubation, examine all plates for bacterial growth. The growth control plate should show confluent growth.

  • The MIC is the lowest concentration of colistin that completely inhibits any visible growth, including hazes, single colonies, or pinpoints of growth.

  • Interpret the MIC values according to the current CLSI or EUCAST breakpoints.[2][10]

Quality Control

It is essential to perform quality control with each batch of tests. Inoculate the QC strains onto the same set of colistin-containing plates as the test isolates. The resulting MIC values for the QC strains must fall within the acceptable ranges listed in Table 3 for the test results to be considered valid.[1][8]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the colistin agar dilution MIC method.

Colistin_Agar_Dilution_Workflow cluster_qc Quality Control start Start prep_media Prepare Mueller-Hinton Agar start->prep_media prep_colistin Prepare Colistin Stock & Serial Dilutions start->prep_colistin prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum end_node End add_colistin Add Colistin to Molten Agar prep_media->add_colistin prep_colistin->add_colistin pour_plates Pour Agar Plates add_colistin->pour_plates inoculate Inoculate Plates pour_plates->inoculate qc_strains Inoculate QC Strains pour_plates->qc_strains dilute_inoculum Dilute Inoculum 1:10 prep_inoculum->dilute_inoculum dilute_inoculum->inoculate dilute_inoculum->qc_strains incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read MIC Results incubate->read_results interpret Interpret Breakpoints read_results->interpret validate_qc Validate QC MICs read_results->validate_qc interpret->end_node qc_strains->incubate validate_qc->interpret If Valid

Caption: Workflow for colistin MIC determination by the agar dilution method.

References

Application Notes and Protocols: Preparing Colistin Sulfate Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Colistin (B93849), a polypeptide antibiotic of the polymyxin (B74138) class, has re-emerged as a crucial last-resort therapeutic agent against infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2][3] Accurate and consistent preparation of colistin sulfate (B86663) stock solutions is fundamental for obtaining reliable and reproducible results in various laboratory applications, from antimicrobial susceptibility testing to mechanism-of-action studies. These notes provide detailed protocols for the preparation, storage, and handling of colistin sulfate solutions for research purposes.

Mechanism of Action

Colistin sulfate exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria.[4] As a polycationic peptide, it engages in an electrostatic interaction with the negatively charged lipopolysaccharides (LPS), specifically the lipid A component.[1][2] This binding competitively displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer.[1][2][4] The displacement disrupts the integrity of the outer membrane, increasing its permeability and causing a detergent-like solubilization of the membrane.[5][6] This ultimately leads to the leakage of intracellular contents and bacterial cell death.[1][4]

cluster_0 Gram-Negative Bacterium cluster_1 OM Outer Membrane (LPS) IM Inner Membrane Ions Mg²⁺ / Ca²⁺ OM->Ions 2. Displaces Cations Disruption Membrane Disruption & Permeability Increase OM->Disruption Cyto Cytoplasm (Cellular Contents) Leakage Leakage of Cellular Contents Colistin Colistin Sulfate (Cationic) Colistin->OM 1. Binds to LPS Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of colistin sulfate action on bacterial membranes.

Quantitative Data Summary

The following tables summarize key quantitative data for colistin sulfate to aid in the preparation and handling of stock solutions.

Table 1: Physical and Chemical Properties of Colistin Sulfate

ParameterValueReferences
Solubility in Water Freely soluble; 50 mg/mL to 560 mg/mL[1][7][8]
Solubility in Other Solvents Slightly soluble in ethanol; Practically insoluble in acetone, DMSO, ether[1][7][8][9]
pH of 1% Solution (10 mg/mL) 4.0 - 7.0[1][9]
Stable pH Range (Aqueous) 2.0 - 6.0[1][10]
Potency ≥19,000 IU/mg or ≥19,366 IU/mg[1][11]

Table 2: Storage and Stability Recommendations

FormStorage TemperatureDurationReferences
Powder (Dry) 2-8°C or Room TemperatureIndefinite if kept dry[1][8]
Aqueous Stock Solution 2-8°CUp to 60 days[1][7]
Aqueous Stock Solution -20°CUp to 1 month[1][7][12]
Aqueous Stock Solution -80°CUp to 6 months[1][7]
Note: Avoid repeated freeze-thaw cycles for stock solutions.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Colistin Sulfate Stock Solution

This protocol describes the standard procedure for preparing a 10 mg/mL stock solution in sterile water, suitable for most in vitro applications, including antimicrobial susceptibility testing.

Materials:

  • Colistin sulfate powder

  • Sterile, nuclease-free or deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile pipette and tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Pre-dissolution Steps: Allow the colistin sulfate powder container to equilibrate to room temperature before opening to prevent condensation.[1]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of colistin sulfate powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of powder.[1]

  • Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add the required volume of sterile water (e.g., 10 mL).[1][7]

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of particulates.[1][7]

  • Sterilization: For applications requiring sterility, such as cell culture or susceptibility testing, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1][7]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid contamination and repeated freeze-thaw cycles.[7]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mg/mL), preparation date, and preparer's initials. Store aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[1][7]

start Start weigh 1. Weigh Colistin Sulfate Powder start->weigh add_water 2. Add Sterile Water to Conical Tube weigh->add_water vortex 3. Vortex Until Fully Dissolved add_water->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Dispense into Single-Use Aliquots filter->aliquot store 6. Label and Store (-20°C or -80°C) aliquot->store end End store->end

Caption: Experimental workflow for preparing a sterile stock solution.
Protocol 2: Preparing Working Solutions for Broth Microdilution (BMD)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of colistin.[13][14] This protocol outlines the preparation of working solutions from a stock solution.

Materials:

  • 10 mg/mL (10,000 µg/mL) Colistin Sulfate Stock Solution (from Protocol 1)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile microcentrifuge tubes

  • Sterile 96-well microtiter plates

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL colistin sulfate stock solution on ice.

  • Prepare Intermediate Solution: Prepare an intermediate working solution from the main stock. For example, to prepare a 128 µg/mL working solution, dilute the 10,000 µg/mL stock solution 1:78.125 in CAMHB.[7] This intermediate solution will be used for serial dilutions.

  • Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the intermediate solution using CAMHB to achieve the desired final concentration range for the assay (e.g., 0.12 to 16 µg/mL).[13]

  • Inoculation: The prepared plate is now ready for inoculation with the standardized bacterial suspension as per CLSI/EUCAST guidelines.[13][14]

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended SolutionReferences
Precipitation in Solution pH of the final solution is above 7.5.Ensure the pH of the final solution or buffer is within the stable range (4.0 - 7.0). Prepare stock solutions in water when possible.[7][9]
Exceeded solubility limit in the chosen solvent/buffer.Reduce the concentration of the colistin sulfate solution.[7]
Inconsistent Assay Results Degradation of colistin sulfate in the working solution.Prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted solutions.[7]
Inaccurate initial concentration of the stock solution.Ensure powder is weighed accurately and the correct volume of solvent is used. If necessary, account for the potency of the specific lot.[7]

Important Note: Colistin sulfate and colistimethate sodium (CMS) are not interchangeable. CMS is a less potent prodrug of colistin and requires different preparation and handling procedures. Always verify the correct form of colistin is being used as specified in the experimental protocol.[7]

References

Application Notes and Protocols: In Vitro Synergy Testing of Colistin Sulfate with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has revitalized interest in colistin (B93849), a polymyxin (B74138) antibiotic, as a last-resort therapeutic option. However, the emergence of colistin resistance and concerns about its nephrotoxicity necessitate strategies to optimize its efficacy and safety. Combination therapy, pairing colistin sulfate (B86663) with other antimicrobial agents, has emerged as a promising approach to enhance antibacterial activity, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity.

These application notes provide detailed protocols for the in vitro assessment of synergistic interactions between colistin sulfate and other antibiotics. The primary methods covered are the checkerboard assay, time-kill curve analysis, and the Epsilometer test (E-test). Understanding the synergistic potential of antibiotic combinations is crucial for guiding clinical decisions and for the development of novel therapeutic strategies against challenging MDR pathogens.

Mechanisms of Synergy

The primary mechanism underlying the synergistic activity of colistin with many other antibiotics is its effect on the outer membrane of Gram-negative bacteria. Colistin, a cationic polypeptide, interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) layer. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to permeabilization of the outer membrane. This disruption allows other antibiotics, which may otherwise be unable to penetrate the bacterial cell wall, to reach their intracellular targets.[1][2] For instance, high rates of synergy are observed when colistin is combined with antibiotics that are typically ineffective against Gram-negative bacteria due to their inability to cross the outer membrane, such as linezolid, fusidic acid, and clindamycin.[1]

cluster_membrane Gram-Negative Bacterial Outer Membrane colistin Colistin Sulfate lps Lipopolysaccharide (LPS) colistin->lps Binds to Lipid A membrane_disruption Outer Membrane Permeabilization lps->membrane_disruption Displaces Ca²⁺/Mg²⁺ intracellular_target Intracellular Target (e.g., Ribosomes, DNA) membrane_disruption->intracellular_target Allows entry of other antibiotic other_antibiotic Other Antibiotic (e.g., Rifampin, Vancomycin) other_antibiotic->membrane_disruption Increased Uptake synergistic_effect Synergistic Bactericidal/Bacteriostatic Effect intracellular_target->synergistic_effect

Mechanism of Colistin Synergy.

Data on Synergistic Combinations

Numerous studies have evaluated the in vitro synergy of colistin with a wide range of antibiotics against various Gram-negative pathogens. The following tables summarize findings from selected studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where an FICI of ≤ 0.5 typically indicates a synergistic interaction.

Table 1: Synergy of Colistin Combinations Determined by Checkerboard Method

PathogenCombination AntibioticSynergy Rate (%)Reference
Acinetobacter baumanniiMeropenem100%[3]
Acinetobacter baumanniiFosfomycin52.3%[3]
Acinetobacter baumanniiVancomycin100%[4][5]
Acinetobacter baumanniiRifampin80%[4][5]
Acinetobacter baumanniiCeftazidime100% (Synergy or Partial Synergy)[4][5]
Klebsiella pneumoniaeMeropenem-[6]
Klebsiella pneumoniaeTigecycline-[6]
Colistin-Resistant EnterobacteriaceaeLinezolid≥90%[1][7]
Colistin-Resistant EnterobacteriaceaeRifampin≥90%[1][7]
Colistin-Resistant EnterobacteriaceaeAzithromycin≥90%[7]
Colistin-Resistant EnterobacteriaceaeFusidic Acid≥90%[1][7]

Table 2: Synergy of Colistin Combinations Determined by Time-Kill Assay

PathogenCombination AntibioticSynergy InterpretationReference
Acinetobacter baumanniiMeropenemSynergistic[8]
Acinetobacter baumanniiAmikacinVariable Synergy[8]
Pseudomonas aeruginosaMeropenem43% Synergy[8]
Colistin-Resistant Enterobacteriaceae16 of 18 tested combinations88.9% showed synergy[1][7]
Carbapenem-Resistant A. baumanniiCeftolozane/tazobactamSynergistic and bactericidal[9]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

start Start prepare_dilutions Prepare Serial Dilutions of Colistin (Horizontal) and Antibiotic B (Vertical) in a 96-well plate start->prepare_dilutions inoculate Inoculate wells with standardized bacterial suspension (5x10^5 CFU/mL) prepare_dilutions->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Visually inspect for turbidity to determine the MIC of each drug alone and in combination incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret Results: Synergy (FICI ≤ 0.5) Indifference (>0.5 to ≤4) Antagonism (>4) calculate_fici->interpret end End interpret->end

Checkerboard Assay Workflow.

Materials:

  • Colistin sulfate powder

  • Second antibiotic powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate

  • Sterile diluents (e.g., water, DMSO, depending on antibiotic solubility)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of colistin sulfate and the second antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of the 96-well plate.

    • Create serial two-fold dilutions of colistin sulfate along the x-axis (horizontally) and the second antibiotic along the y-axis (vertically). This creates a matrix of varying antibiotic concentrations.

    • Include control wells: growth control (no antibiotics), sterility control (no bacteria), and wells to determine the MIC of each antibiotic individually.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • Visually determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.[10]

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Colistin + FIC of Antibiotic B Where: FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone) FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[10]

Time-Kill Curve Analysis

Time-kill assays assess the bactericidal or bacteriostatic activity of antimicrobial agents over time.

start Start prepare_tubes Prepare tubes with - Growth Control (no antibiotic) - Colistin alone - Antibiotic B alone - Colistin + Antibiotic B start->prepare_tubes inoculate Inoculate tubes with standardized bacterial suspension (~10^5-10^6 CFU/mL) prepare_tubes->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sample Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample plate_and_count Perform serial dilutions, plate on agar, and count colonies (CFU/mL) sample->plate_and_count plot_data Plot log10 CFU/mL versus time plate_and_count->plot_data interpret Interpret Results: Synergy (≥2 log10 decrease) Indifference (<2 log10 change) Antagonism (≥2 log10 increase) plot_data->interpret end End interpret->end

Time-Kill Assay Workflow.

Materials:

  • Colistin sulfate and second antibiotic

  • CAMHB

  • Bacterial isolate

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • Agar plates

  • Micropipettes, sterile tips, and spreaders

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the checkerboard assay, adjusting the final concentration to approximately 10⁵ to 10⁶ CFU/mL in CAMHB.

  • Assay Setup: Prepare culture tubes with the following conditions, typically at concentrations of 0.25x or 0.5x the MIC of each agent:[11]

    • Growth control (no antibiotic)

    • Colistin sulfate alone

    • Second antibiotic alone

    • Colistin sulfate in combination with the second antibiotic

  • Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11][12]

  • Colony Counting: Perform serial dilutions of the collected samples in sterile saline or broth. Plate a known volume of each dilution onto agar plates. Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the logarithm of CFU/mL against time for each experimental condition.

  • Interpretation:

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (usually 24 hours).[10]

    • Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.[10]

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.[10]

    • Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.

Epsilometer Test (E-test) Synergy

The E-test provides a simple, gradient-based method for synergy testing.

start Start prepare_plate Prepare Mueller-Hinton agar plate and swab with standardized bacterial suspension start->prepare_plate place_strips Place E-test strips for Colistin and Antibiotic B on the agar surface at a 90-degree angle prepare_plate->place_strips incubate Incubate at 35-37°C for 16-24 hours place_strips->incubate read_mic Read the MIC at the intersection of the ellipse of inhibition with each strip incubate->read_mic calculate_fici Calculate FICI based on the MICs of the drugs alone and in combination read_mic->calculate_fici interpret Interpret Results: Synergy (FICI ≤ 0.5) Indifference (>0.5 to ≤4) Antagonism (>4) calculate_fici->interpret end End interpret->end

E-test Synergy Workflow.

Materials:

  • Colistin sulfate and second antibiotic E-test strips

  • Mueller-Hinton agar (MHA) plates

  • Bacterial isolate

  • Sterile swabs

  • Incubator (35-37°C)

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.

  • E-test Strip Application: Place the colistin E-test strip and the second antibiotic's E-test strip on the agar surface. The strips can be placed at a 90-degree angle to each other, or a fixed concentration of one drug can be incorporated into the agar before applying the strip of the second drug.[13]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • Read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic alone and in the area of intersection for the combination.

    • Calculate the FICI as described for the checkerboard assay.

  • Interpretation: The same FICI interpretation criteria as the checkerboard assay are applied. Synergy is indicated by a reduction in the MIC of both drugs in the area where the inhibition zones overlap.

Conclusion

The in vitro synergy testing of colistin sulfate with other antibiotics is a critical step in developing effective treatment strategies for infections caused by MDR Gram-negative pathogens. The checkerboard assay, time-kill curve analysis, and E-test are valuable methods for quantifying these interactions. The protocols and data presented in these application notes provide a framework for researchers and clinicians to evaluate novel antibiotic combinations and to make informed decisions for patient care. It is important to note that while in vitro synergy is a promising indicator, further in vivo and clinical studies are necessary to validate the therapeutic efficacy of these combinations.

References

Application Notes and Protocols for Colistin Sulfate in Selective Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849) sulfate (B86663) is a polymyxin (B74138) antibiotic with potent bactericidal activity primarily against Gram-negative bacteria.[1] Its unique mechanism of action, targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, makes it an invaluable tool for the selective elimination of these microorganisms from mixed cultures in various research applications.[2][3] These application notes provide detailed protocols and data for the effective use of colistin sulfate in microbiology studies, including cell culture and other experimental systems where the presence of Gram-negative bacteria is undesirable.

Mechanism of Action

Colistin sulfate's primary mechanism of action involves a multi-step process initiated by an electrostatic interaction between the positively charged colistin molecule and the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria.[1][2][3][4] This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to localized disruption of the outer membrane.[1][2][3][4] This initial disruption allows for the "self-promoted uptake" of more colistin molecules across the outer membrane.[1]

Subsequently, colistin interacts with the inner cytoplasmic membrane, leading to a detergent-like effect that disrupts membrane integrity and results in the leakage of intracellular contents and ultimately, cell death.[1][4] Beyond direct membrane damage, colistin's bactericidal activity is also attributed to other mechanisms, including the production of reactive oxygen species (ROS) through the hydroxyl radical death pathway and the inhibition of essential respiratory enzymes like NADH-quinone oxidoreductase.[2][3][5]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Colistin Sulfate against Various Bacterial Species

The following table summarizes the MIC values of colistin sulfate against a range of clinically relevant Gram-negative and Gram-positive bacteria. These values are essential for determining the appropriate concentration for selective decontamination.

Bacterial SpeciesStrain ExampleMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Acinetobacter baumanniiATCC 196061.02.0
Pseudomonas aeruginosaATCC 278531.04.0
Klebsiella pneumoniaeATCC 138830.52.0
Escherichia coliATCC 259220.251.0
Enterobacter cloacaeATCC 130471.08.0
Salmonella entericaserovar Typhimurium0.51.0
Staphylococcus aureusATCC 29213>64>64
Enterococcus faecalisATCC 29212>128>128
Streptococcus pneumoniaeATCC 49619>128>128

Note: MIC values can vary between different strains and testing conditions. It is highly recommended to determine the MIC for the specific contaminant strain in your experimental setup.

Table 2: Cytotoxicity of Colistin Sulfate against Eukaryotic Cell Lines

This table provides an overview of the cytotoxic effects of colistin sulfate on various commonly used eukaryotic cell lines, presented as the half-maximal inhibitory concentration (IC₅₀). This data is critical for applications involving the decontamination of cell cultures.

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney~50 - 200
HeLaHuman Cervical Cancer~100 - 400
A549Human Lung Carcinoma>100
HepG2Human Liver Cancer>100
MCF-7Human Breast Cancer>100

Note: IC₅₀ values can be influenced by cell density, exposure time, and the specific assay used. It is advisable to perform a cytotoxicity assay for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the reference method for determining the MIC of colistin sulfate against a specific bacterial strain.

Materials:

  • Colistin sulfate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Spectrophotometer

Procedure:

  • Preparation of Colistin Sulfate Stock Solution: Prepare a stock solution of colistin sulfate (e.g., 1280 µg/mL) in sterile deionized water. Ensure complete dissolution.

  • Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilution of Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Colistin Sulfate: Perform two-fold serial dilutions of the colistin sulfate stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculation: Add the diluted bacterial inoculum to each well containing the colistin sulfate dilutions and to a growth control well (containing only CAMHB and inoculum).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of colistin sulfate that completely inhibits visible bacterial growth.

Protocol 2: Selective Decontamination of a Eukaryotic Cell Culture

This protocol provides a general workflow for eliminating Gram-negative bacterial contamination from a eukaryotic cell culture.

Materials:

  • Contaminated cell culture

  • Complete cell culture medium

  • Colistin sulfate stock solution (sterile-filtered)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • Incubator (appropriate for the cell line)

  • Microbiological culture plates (e.g., Nutrient Agar, MacConkey Agar)

Procedure:

  • Determine the MIC of Colistin Sulfate: If the contaminating bacterium is isolated, determine its MIC using Protocol 1.

  • Determine the Cytotoxicity of Colistin Sulfate: Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the IC₅₀ of colistin sulfate on the specific eukaryotic cell line.

  • Select Working Concentration: Choose a working concentration of colistin sulfate that is at least 2-4 times the MIC of the contaminating bacteria but well below the IC₅₀ for the eukaryotic cells. A typical starting concentration is 10-50 µg/mL.

  • Treatment of Cell Culture:

    • For adherent cells, wash the cell monolayer twice with sterile PBS.

    • Add fresh complete cell culture medium containing the selected working concentration of colistin sulfate.

    • For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh complete medium with colistin sulfate.

  • Incubation: Incubate the treated cell culture under its optimal conditions for 24-72 hours.

  • Monitoring:

    • Daily, monitor the cell culture for any signs of cytotoxicity (e.g., changes in morphology, detachment, reduced viability).

    • After the treatment period, take an aliquot of the culture supernatant and plate it on appropriate microbiological media to check for the presence of bacteria. Incubate the plates for 24-48 hours.

  • Subsequent Passages: If bacterial growth is absent, passage the cells in a medium containing a reduced concentration of colistin sulfate for one to two passages to ensure complete eradication. Subsequently, culture the cells in an antibiotic-free medium.

  • Mycoplasma Testing: As colistin sulfate is not effective against Mycoplasma, it is crucial to test the decontaminated culture for the presence of Mycoplasma contamination.

Mandatory Visualizations

G cluster_0 Colistin Sulfate Mechanism of Action Colistin Colistin Sulfate (+) LPS Lipopolysaccharide (LPS) (-) in Gram-Negative Outer Membrane Colistin->LPS Electrostatic Interaction ROS Reactive Oxygen Species (ROS) Production Colistin->ROS EnzymeInhibition Inhibition of Respiratory Enzymes Colistin->EnzymeInhibition DivalentCations Mg²⁺ / Ca²⁺ LPS->DivalentCations Displacement of OuterMembrane Outer Membrane Disruption LPS->OuterMembrane InnerMembrane Inner Membrane Permeabilization OuterMembrane->InnerMembrane Self-promoted uptake Leakage Leakage of Intracellular Contents InnerMembrane->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath ROS->CellDeath EnzymeInhibition->CellDeath

Caption: Mechanism of action of colistin sulfate against Gram-negative bacteria.

Caption: Experimental workflow for selective decontamination of eukaryotic cell cultures.

References

Application Notes and Protocols for Colistin Sulfate in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the use of colistin (B93849) sulfate (B86663) in preclinical animal models of bacterial infection. This document covers essential data on therapeutic dosages, pharmacokinetic/pharmacodynamic (PK/PD) parameters, toxicity, and detailed experimental protocols.

Mechanism of Action

Colistin sulfate is a polycationic polypeptide antibiotic belonging to the polymyxin (B74138) class. Its primary mechanism of action involves a direct interaction with the outer membrane of Gram-negative bacteria. The cationic diaminobutyric acid residues of colistin electrostatically bind to the anionic phosphate (B84403) groups of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This binding competitively displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[1][2][3] This destabilization increases membrane permeability, causing leakage of essential intracellular contents and ultimately leading to bacterial cell death.[2][3][4]

cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_action LPS LPS LipidA Lipid A Phosphate Phosphate Groups CaMg Ca²⁺ / Mg²⁺ Displacement Displaces Ca²⁺ / Mg²⁺ CaMg->Displacement Colistin Colistin Sulfate (Cationic) Colistin->Phosphate Electrostatic Binding Colistin->Displacement Disruption Membrane Disruption Displacement->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action of colistin sulfate against Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data for colistin sulfate from various animal studies. Dosages are often expressed in international units (IU) or milligrams (mg) of colistin base.

Table 1: Recommended Therapeutic Dosages

Animal Model Route of Administration Dosage Indication Reference(s)
Mice (Neutropenic) Subcutaneous (s.c.) 5 to 160 mg/kg/day (fractionated) Pseudomonas aeruginosa thigh & lung infection [5]
Piglets Intramuscular (i.m.) 2.5 mg/kg twice daily General Infection [6]
Piglets Oral 100,000 IU/kg/day Porcine Colibacillosis [6]
Poultry Oral (in water) 75,000 IU/kg/day (~3.75 mg/kg) Enteric E. coli infection [7][8]
Calves, Rabbits, Pigs Oral 100,000 IU/kg/day (~5 mg/kg) General Infection [7]

| Mice | Intraperitoneal (i.p.) | 8 mg/kg (in combination w/ econazole) | Acinetobacter baumannii thigh infection |[9] |

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets The ratio of the area under the free colistin concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the PK/PD index that best correlates with efficacy.[5][10][11]

PathogenAnimal ModelEfficacy TargetfAUC/MIC ValueReference(s)
Pseudomonas aeruginosaMurine Thigh Infection1-log₁₀ kill15.6 - 22.8[5]
Pseudomonas aeruginosaMurine Thigh Infection2-log₁₀ kill27.6 - 36.1[5]
Pseudomonas aeruginosaMurine Lung Infection1-log₁₀ kill12.2 - 16.7[5]
Pseudomonas aeruginosaMurine Lung Infection2-log₁₀ kill36.9 - 45.9[5]
Acinetobacter baumanniiMurine Thigh Infection1-log₁₀ kill3.5 - 13.9[10]
Klebsiella pneumoniaeMurine Infection Models1-log₁₀ kill≥17.4[12]

Table 3: Acute Toxicity (LD₅₀)

Animal Model Route of Administration LD₅₀ Reference(s)
CD-1 Mice Intramuscular (i.m.) 38.72 mg/kg [6]
CD-1 Mice Oral 431.95 mg/kg [6]
Mice Intravenous (i.v.) 5.5 mg/kg [6]
Mice Intraperitoneal (i.p.) 126 mg/kg [6]
Rats Intraperitoneal (i.p.) 10.6 mg/kg [6]

| Rats | Oral | 121 mg/kg |[6] |

Experimental Protocols

Objective: To prepare a sterile colistin sulfate solution for parenteral administration.

Materials:

  • Colistin sulfate powder (potency-verified)[6]

  • Sterile water for injection or sterile 0.9% saline[6]

  • Sterile vials

  • Sterile filters (0.22 µm)[6]

  • Laminar flow hood

Procedure:

  • Determine the required concentration based on the highest dose and a practical injection volume (e.g., 0.1-0.5 mL for mice).[6]

  • In a laminar flow hood, accurately weigh the required amount of colistin sulfate powder.[6]

  • Dissolve the powder in a sterile vial containing the appropriate volume of sterile diluent.[6]

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[6]

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.[6]

  • Store the solution appropriately. It is recommended to prepare fresh solutions for each experiment.[13]

Objective: To evaluate the in vivo efficacy of colistin sulfate against a bacterial thigh infection in mice. This protocol is adapted from established studies.[5][13]

Animal Model:

  • 6-8 week old female ICR or C57/BL6 mice.[6][14]

Procedure:

  • Induce Neutropenia (Optional but common): To create an immunocompromised model, administer cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection).[6][13]

  • Infection:

    • Anesthetize the mice (e.g., with ketamine/xylazine).[15]

    • Inject 0.1 mL of a prepared bacterial suspension (e.g., 10⁶ CFU/mL of P. aeruginosa) into the thigh muscle of one hind limb.[6]

  • Treatment:

    • Initiate colistin sulfate treatment at a predetermined time post-infection (e.g., 2 hours).[5][13]

    • Administer the prepared colistin sulfate solution via the desired route (e.g., subcutaneous injection). Doses can range from 5 to 40 mg/kg, administered at intervals of 3, 6, 8, 12, or 24 hours.[5]

  • Endpoint:

    • At 24 hours post-treatment initiation, humanely euthanize the mice.[5][6]

    • Aseptically remove the entire infected thigh muscle.[6]

    • Homogenize the tissue in a known volume of sterile saline.[6][13]

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[6]

  • Data Analysis: Compare the bacterial counts (log₁₀ CFU/thigh) between treated and control (vehicle-treated) groups to determine efficacy.[5][6]

start Animal Acclimatization neutropenia Induce Neutropenia (Optional) start->neutropenia infect Induce Thigh Infection (e.g., P. aeruginosa) neutropenia->infect treat Administer Treatment (e.g., s.c. injection) infect->treat prepare Prepare Colistin Sulfate Solution prepare->treat monitor Monitor Animals (24 hours) treat->monitor endpoint Endpoint: Euthanize & Harvest Thigh monitor->endpoint process Homogenize Tissue & Perform Serial Dilutions endpoint->process analyze Plate & Incubate to Determine CFU/thigh process->analyze end Data Analysis & Interpretation analyze->end cluster_pathways Cellular Stress Pathways Colistin Colistin Administration Mitochondrial Mitochondrial Pathway Colistin->Mitochondrial DeathReceptor Death Receptor Pathway Colistin->DeathReceptor ER Endoplasmic Reticulum Pathway Colistin->ER Apoptosis Proximal Tubular Cell Apoptosis Mitochondrial->Apoptosis DeathReceptor->Apoptosis ER->Apoptosis Necrosis Acute Tubular Necrosis Apoptosis->Necrosis Injury Renal Injury (Nephrotoxicity) Necrosis->Injury

References

Application Notes and Protocols for the Quantification of Colistin Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, is a last-resort therapeutic option for treating infections caused by multidrug-resistant Gram-negative bacteria. It is administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). Accurate quantification of colistin and CMS in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and therapeutic drug monitoring to ensure efficacy while minimizing toxicity. This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantification of colistin sulfate (B86663) in biological samples.

Colistin sulfate is a multicomponent antibiotic, primarily consisting of colistin A and colistin B.[1] These components differ by a single fatty acid moiety.[2] Analytical methods must be able to resolve and quantify these major components. The instability of CMS, which can hydrolyze to colistin in aqueous solutions, presents a significant challenge in accurately measuring both the prodrug and the active drug.[3][4][5] Therefore, proper sample handling and storage are critical.[6]

Methods Overview

Two primary HPLC-based methods are employed for colistin quantification:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This method often requires post-column derivatization to enhance the detection of colistin, which lacks a strong chromophore.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and ability to directly measure colistin and its components without derivatization.[1][9][10]

This document will detail protocols for both LC-MS/MS and a representative HPLC method with post-column derivatization.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various published HPLC methods for colistin sulfate quantification in biological samples.

Table 1: LC-MS/MS Methods for Colistin Quantification in Human Plasma
AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Citation
Colistin A0.024 - 6.1440.024<15%<15%[1][11]
Colistin B0.015 - 3.8560.015<15%<15%[1][11]
Colistin A0.028 - 1.780.028Within 10%Within 10%[10]
Colistin B0.016 - 1.010.016Within 10%Within 10%[10]
Colistin A0.02831 - 3.397510.02831<15%<15%[9]
Colistin B0.050 - 6.0000.050<15%<15%[9]
Colistin Sulfate0.1 - 100.1<15%<15%[12]
Table 2: HPLC-UV/Fluorescence Methods for Colistin Quantification
MethodMatrixLinearity RangeLLOQAccuracy (% Recovery)Precision (%RSD)Citation
HPLC-Fluorescence (Post-column derivatization)Human Urine350–3500 nmol/L100 nmol/L86.7% to 114.1%< 3.2%[7]
HPLC-UVMedicated Premix25-400 µg/mL13.93 µg/mL94.50% to 109.90%< 7.9%[2]
HPLC-UVAnimal Feed25-400 µg/mL13.93 µg/mL90.92% to 93.77%< 7.1%[2]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Colistin in Human Plasma

This protocol is based on a common methodology involving solid-phase extraction (SPE) for sample clean-up.[1][11]

1. Materials and Reagents

  • Colistin sulfate reference standard

  • Polymyxin B as an internal standard (IS)

  • HPLC-grade methanol (B129727) and acetonitrile (B52724)

  • Formic acid (98-100%)

  • Ultrapure water

  • Drug-free human plasma

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of colistin sulfate in ultrapure water.

  • Prepare a 1 mg/mL stock solution of polymyxin B (IS) in ultrapure water.

  • Serially dilute the colistin stock solution with drug-free human plasma to prepare calibration standards and quality control (QC) samples.

3. Sample Preparation

  • To 250 µL of plasma sample (or standard/QC), add 25 µL of the IS working solution.

  • Add ultrapure water to a final volume of 1 mL and vortex.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the 1 mL sample mixture onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute colistin and the IS with 1 mL of methanol containing 0.1% formic acid.

  • The eluate is ready for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Waters Alliance 2695 or equivalent

  • Column: XBridge C18 (5.0 µm, 150 x 2.1 mm) or equivalent[1]

  • Mobile Phase: Isocratic elution with 20:80 (v/v) acetonitrile with 0.1% formic acid and water with 0.1% formic acid.[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C[9]

  • Autosampler Temperature: 4 °C[1]

  • MS System: Waters Micromass Quattro micro-API triple-quadrupole tandem mass spectrometer or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions:

    • Colistin A: m/z 585.5 → 101.2[1]

    • Colistin B: m/z 578.5 → 101.2[1]

    • Polymyxin B1 (IS): m/z 602.5 → 241.2[1]

Protocol 2: HPLC with Post-Column Derivatization for Colistin in Human Urine

This protocol is based on a method using o-phthalaldehyde (B127526) (OPA) for post-column derivatization and fluorescence detection.[7][8]

1. Materials and Reagents

  • Colistin sulfate reference standard

  • HPLC-grade acetonitrile

  • Borate (B1201080) buffer (10 mM, pH 11)

  • o-phthalaldehyde (OPA)

  • N-acetyl cysteine (NAC)

  • Drug-free human urine

2. Preparation of Solutions

  • Prepare a stock standard solution of colistin sulfate (e.g., 865 µmol/L) in ultrapure water.[7]

  • Prepare working solutions by serial dilution of the stock solution.

  • Prepare the OPA derivatization reagent.

  • Prepare the NAC solution.

3. Sample Preparation

  • Dilute urine samples 10-fold with ultrapure water.

  • Spike with colistin standard solutions to prepare calibrators and QCs.

  • Filter the samples through a 0.45 µm filter before injection.

4. HPLC Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Kinetex EVO C18 core-shell (100 × 4.6 mm, 2.6 µm)[7]

  • Mobile Phase: Isocratic elution with 65:35 (v/v) 10 mM borate buffer (pH 11) and acetonitrile.[7]

  • Flow Rate: 0.5 mL/min[7]

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 460 nm.[7][8]

5. Post-Column Derivatization System

  • A post-column reaction coil is required where the column effluent is mixed with the OPA/NAC reagent before entering the fluorescence detector.

Stability Considerations

  • Colistin: Stable in plasma for up to 6-8 months at -80°C.[6] Stability is significantly reduced at -20°C.[6] It is stable in water at 4°C for up to 60 days.[3][4]

  • CMS: Unstable in plasma and can hydrolyze to colistin.[3][4] For accurate CMS measurement, samples should be stored at -80°C and processed promptly.[6] Acidic conditions during sample preparation can cause significant CMS hydrolysis.[11]

Visualizations

experimental_workflow_lc_ms_ms cluster_spe SPE Steps plasma_sample Plasma Sample (250 µL) add_is Add Internal Standard (Polymyxin B, 25 µL) plasma_sample->add_is dilute Dilute with Water (to 1 mL) add_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe condition 1. Condition (Methanol, Water) load 2. Load Sample wash 3. Wash (Water) elute 4. Elute (Methanol + 0.1% Formic Acid) condition->load load->wash wash->elute inject Inject into LC-MS/MS elute->inject

Caption: LC-MS/MS sample preparation workflow.

hplc_pcd_workflow urine_sample Urine Sample dilute Dilute 10-fold with Water urine_sample->dilute filter Filter (0.45 µm) dilute->filter hplc_system HPLC System filter->hplc_system column C18 Column Separation hplc_system->column pcd Post-Column Derivatization (OPA/NAC) column->pcd fluorescence_detector Fluorescence Detector (Ex: 340 nm, Em: 460 nm) pcd->fluorescence_detector data_acquisition Data Acquisition fluorescence_detector->data_acquisition

Caption: HPLC with post-column derivatization workflow.

References

Application Notes and Protocols for Spectrofluorimetric Measurement of Colistin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colistin (B93849) is a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. Accurate measurement of its concentration in pharmaceutical formulations and biological fluids is crucial for ensuring therapeutic efficacy and minimizing toxicity. Spectrofluorimetry offers a sensitive, cost-effective, and accessible alternative to chromatography-based methods for colistin quantification. This document provides detailed protocols for established and potential spectrofluorimetric assays for colistin.

The methods described herein are based on the derivatization of the primary amine groups present in the colistin molecule to yield highly fluorescent products. Two primary validated methods are presented: the Ninhydrin-Phenylacetaldehyde Condensation Assay and the Hantzsch Dihydropyridine (B1217469) Synthesis Assay. Additionally, protocols utilizing fluorescamine (B152294) and o-phthalaldehyde (B127526)/N-acetyl-L-cysteine (OPA/NAC) are proposed as potential methods, given their reactivity with primary amines.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different spectrofluorimetric methods for colistin determination.

Table 1: Quantitative Parameters of Validated Spectrofluorimetric Assays for Colistin

ParameterNinhydrin-Phenylacetaldehyde AssayHantzsch Reaction Assay
Excitation Wavelength (λex)390 nm[1][2]402 nm[3]
Emission Wavelength (λem)474 nm[1][2]460 nm[3]
Linearity Range0.4 - 2.4 µg/mL[1][2]200 - 4000 ng/mL[3]
Limit of Detection (LOD)0.051 µg/mL[1][2]40.91 ng/mL[3]
Limit of Quantification (LOQ)0.154 µg/mL[1][2]123.99 ng/mL[3]
Optimal pH6.0[1][2]2.8[3]

Table 2: Proposed Quantitative Parameters for Fluorescamine and OPA/NAC Assays for Colistin

ParameterFluorescamine Assay (Proposed)OPA/NAC Assay (Proposed)
Excitation Wavelength (λex)~390 nm[4]~345 nm[5]
Emission Wavelength (λem)~475 nm[4]~450 nm[5]
Linearity RangeTo be determinedTo be determined
Limit of Detection (LOD)To be determinedTo be determined
Limit of Quantification (LOQ)To be determinedTo be determined
Optimal pH~9.0~9.5

Experimental Protocols

Ninhydrin-Phenylacetaldehyde Condensation Assay

This method is based on the condensation reaction of the primary amine groups of colistin with ninhydrin (B49086) and phenylacetaldehyde (B1677652) in a buffered medium to form a highly fluorescent product.[1][2][6]

Materials:

  • Colistin sulfate (B86663) standard

  • Ninhydrin solution (0.1% w/v in ethanol)

  • Phenylacetaldehyde solution (0.02% v/v in ethanol)

  • Teorell and Stenhagen buffer (pH 6.0)

  • Ethanol

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • Test tubes

  • Water bath

  • Ice bath

  • Spectrofluorometer

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of colistin sulfate in distilled water. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.4 to 2.4 µg/mL.

  • Reaction Mixture: In a set of test tubes, pipette 1 mL of each working standard solution (or sample solution). To each tube, add 1 mL of Teorell and Stenhagen buffer (pH 6.0), 1 mL of 0.1% ninhydrin solution, and 1 mL of 0.02% phenylacetaldehyde solution.[6]

  • Incubation: Mix the contents of the tubes thoroughly and heat them in a water bath at 80°C for 15 minutes.[6]

  • Cooling: Immediately cool the test tubes in an ice bath to stop the reaction.[6]

  • Dilution: Transfer the contents of each tube to a 10 mL volumetric flask and bring to volume with ethanol.[6]

  • Measurement: Measure the relative fluorescence intensity (RFI) of each solution at an emission wavelength of 474 nm after excitation at 390 nm.[1][2] Use a blank solution, prepared in the same manner but without colistin, to zero the instrument.

  • Calibration Curve: Plot the RFI values against the corresponding colistin concentrations to generate a standard calibration curve.

  • Sample Analysis: Determine the concentration of colistin in unknown samples by interpolating their RFI values on the calibration curve.

Hantzsch Dihydropyridine Synthesis Assay

This assay involves the Hantzsch reaction, where the primary amino groups of colistin condense with acetylacetone (B45752) and formaldehyde (B43269) to form a fluorescent dihydropyridine derivative.[3]

Materials:

  • Colistin sulfate standard

  • Acetylacetone solution (1.5% v/v)

  • Formaldehyde solution (7% v/v)

  • Teorell and Stenhagen buffer (pH 2.8)

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • Test tubes

  • Boiling water bath

  • Ice bath

  • Spectrofluorometer

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of colistin sulfate in distilled water. From this, prepare working standard solutions in the range of 200-4000 ng/mL.

  • Reaction Mixture: In a series of test tubes, add 1 mL of each standard or sample solution. To each tube, add 1 mL of Teorell and Stenhagen buffer (pH 2.8), 1.5 mL of 1.5% acetylacetone solution, and 0.7 mL of 7% formaldehyde solution.

  • Incubation: Mix the solutions well and heat the tubes in a boiling water bath for 35 minutes.

  • Cooling: After heating, cool the tubes in an ice bath.

  • Dilution: Transfer the contents to 10 mL volumetric flasks and dilute to the mark with distilled water.

  • Measurement: Measure the relative fluorescence intensity at an emission wavelength of 460 nm with excitation at 402 nm.[3] A blank prepared in the same way without colistin should be used to set the baseline.

  • Calibration and Analysis: Construct a calibration curve by plotting RFI versus concentration and determine the concentration of unknown samples.

Fluorescamine Assay (Proposed Protocol)

This proposed method utilizes fluorescamine, which reacts rapidly with primary amines to form a fluorescent pyrrolinone moiety.[4][7][8] This protocol is a general procedure for primary amine quantification and would require optimization and validation for colistin.

Materials:

  • Colistin sulfate standard

  • Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO)[4]

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • Test tubes or microplate

  • Spectrofluorometer or microplate reader

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of colistin in distilled water and serially dilute with borate buffer to obtain standards in the desired concentration range.

  • Reaction: In a test tube or a well of a black microplate, add a defined volume of the colistin standard or sample.

  • Reagent Addition: While vortexing, rapidly add a small volume of the fluorescamine solution. The reaction is almost instantaneous.

  • Measurement: Immediately measure the fluorescence at an emission wavelength of approximately 475 nm after excitation at around 390 nm.[4]

  • Calibration and Analysis: Prepare a calibration curve and determine the concentration of the unknown samples.

o-Phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) Assay (Proposed Protocol)

This proposed assay is based on the reaction of o-phthalaldehyde and a thiol (N-acetyl-L-cysteine) with the primary amines of colistin to form a fluorescent isoindole derivative.[5] This is a general method for primary amine detection and requires optimization and validation for colistin.

Materials:

  • Colistin sulfate standard

  • o-Phthalaldehyde (OPA) solution (e.g., 0.05 M in ethanol)[5]

  • N-acetyl-L-cysteine (NAC) solution (e.g., 0.05 M in water)[5]

  • Boric acid buffer (pH ~9.5)

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • Test tubes or microplate

  • Spectrofluorometer or microplate reader

Procedure:

  • Preparation of OPA/NAC Reagent: Prepare the OPA/NAC reagent daily by mixing the OPA solution, NAC solution, and boric acid buffer in a specific ratio (e.g., 1:1:8 by volume).[5]

  • Preparation of Standard Solutions: Prepare a stock solution of colistin and dilute with the boric acid buffer to create a series of standards.

  • Reaction: In a test tube or microplate well, mix a volume of the colistin standard or sample with the OPA/NAC reagent.

  • Incubation: Allow the reaction to proceed for a few minutes at room temperature in the dark.

  • Measurement: Measure the fluorescence intensity at an emission wavelength of approximately 450 nm with excitation at around 345 nm.[5]

  • Calibration and Analysis: Generate a standard curve and calculate the concentration of colistin in the unknown samples.

Signaling Pathways and Experimental Workflows

Ninhydrin_Reaction_Pathway Colistin Colistin (with Primary Amines) Intermediate Intermediate Complex Colistin->Intermediate Condensation Ninhydrin Ninhydrin Ninhydrin->Intermediate Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Intermediate Fluorophore Fluorescent Product Intermediate->Fluorophore Heat (80°C)

Caption: Reaction pathway for the spectrofluorimetric assay of colistin using ninhydrin.

Hantzsch_Reaction_Pathway Colistin Colistin (Primary Amines) Intermediate Intermediate Adduct Colistin->Intermediate Condensation Acetylacetone Acetylacetone Acetylacetone->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Dihydropyridine Fluorescent Dihydropyridine Derivative Intermediate->Dihydropyridine Cyclization (Heat)

Caption: Hantzsch reaction for the spectrofluorimetric determination of colistin.

Fluorescamine_Reaction_Pathway Colistin Colistin (Primary Amines) Fluorophore Fluorescent Pyrrolinone Colistin->Fluorophore Rapid Reaction (pH 9.0) Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->Fluorophore

Caption: Proposed reaction of colistin with fluorescamine for fluorimetric analysis.

OPA_NAC_Reaction_Pathway Colistin Colistin (Primary Amines) Fluorophore Fluorescent Isoindole Derivative Colistin->Fluorophore Reaction (pH 9.5) OPA o-Phthalaldehyde OPA->Fluorophore NAC N-acetyl-L-cysteine NAC->Fluorophore

Caption: Proposed OPA/NAC reaction for the spectrofluorimetric assay of colistin.

Experimental_Workflow Standards Prepare Colistin Standards Reagent_Addition Add Derivatizing Reagents (e.g., Ninhydrin/Phenylacetaldehyde) Standards->Reagent_Addition Samples Prepare Unknown Samples Samples->Reagent_Addition Incubation Incubate (Heat/Time as required) Reagent_Addition->Incubation Measurement Measure Fluorescence (Specific λex/λem) Incubation->Measurement Analysis Data Analysis (Calibration Curve) Measurement->Analysis Result Determine Colistin Concentration Analysis->Result

Caption: General experimental workflow for spectrofluorimetric colistin assays.

References

Application Notes and Protocols: Colistin Sulfate for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, poses a significant threat to global public health.[1] As therapeutic options become increasingly limited, older antibiotics, such as colistin (B93849), have been reintroduced as a last-resort treatment.[1][2] Colistin, a polymyxin (B74138) antibiotic, exhibits potent bactericidal activity against many MDR Gram-negative bacilli.[2][3] These application notes provide detailed protocols and quantitative data to guide researchers and drug development professionals in the evaluation of colistin sulfate (B86663) for treating MDR P. aeruginosa infections.

Mechanism of Action

Colistin sulfate's primary mechanism of action involves a detergent-like effect on the bacterial cell membrane.[4] As a polycationic peptide, colistin interacts with the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[4][5][6] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[5][7] Consequently, the membrane permeability increases, causing leakage of intracellular contents and ultimately leading to bacterial cell death.[5][7]

cluster_membrane P. aeruginosa Outer Membrane LPS LPS Disruption Membrane Disruption LPS->Disruption destabilization Mg_Ca Mg²⁺/Ca²⁺ Colistin Colistin Displacement Displaces Colistin->Displacement Binding Binds to Colistin->Binding Displacement->Mg_Ca Binding->LPS Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of action of colistin sulfate.

Mechanisms of Resistance in Pseudomonas aeruginosa

Resistance to colistin in P. aeruginosa is primarily mediated by modifications of the LPS, which reduces the binding affinity of colistin.[8] This is often due to the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to the lipid A moiety of LPS, which decreases the net negative charge of the outer membrane.[9][10] These modifications are typically regulated by two-component systems such as PmrA/PmrB and PhoP/PhoQ.[8] In some cases, complete loss of LPS has also been reported as a mechanism of high-level colistin resistance.[10] While plasmid-mediated resistance (via mcr genes) is a concern in Enterobacteriaceae, it is less common in P. aeruginosa.[11]

cluster_resistance Resistance Mechanisms Colistin Colistin Binding Electrostatic Binding Colistin->Binding ReducedBinding Reduced Colistin Binding Colistin->ReducedBinding LPS Lipopolysaccharide (LPS) (Negatively Charged) LPS->Binding Death Bacterial Cell Death Binding->Death Modification LPS Modification (Addition of L-Ara4N or pEtN) ReducedCharge Reduced Negative Charge of LPS Modification->ReducedCharge Regulation Upregulation of PmrA/PmrB, PhoP/PhoQ Regulation->Modification ReducedCharge->ReducedBinding Survival Bacterial Survival ReducedBinding->Survival Start Start Prepare_Stock Prepare Colistin Sulfate Stock Solution (1280 µg/mL) Start->Prepare_Stock Serial_Dilute Perform Serial 2-fold Dilutions in CAMHB in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland Standard) Dilute_Inoculum Dilute Inoculum to ~5 x 10⁵ CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

References

Application of Colistin Sulfate in Veterinary Medicine for Enteric Infections: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, is a crucial therapeutic agent in veterinary medicine for the management of enteric infections caused by Gram-negative bacteria, particularly Escherichia coli and Salmonella species, in livestock such as pigs and poultry.[1][2] Its use is primarily indicated for the treatment and metaphylaxis of gastrointestinal infections caused by non-invasive, colistin-susceptible E. coli.[3][4] Due to its poor absorption from the gastrointestinal tract, orally administered colistin sulfate (B86663) exerts its bactericidal effect locally in the gut, which is the target site for enteric pathogens.[5][6] However, the emergence of resistance, including plasmid-mediated resistance (mcr genes), necessitates its prudent and responsible use.[5][7][8]

This document provides detailed application notes and protocols for researchers and professionals involved in the development and study of colistin sulfate for veterinary applications.

Mechanism of Action

Colistin sulfate is a cationic polypeptide that interacts with the outer membrane of Gram-negative bacteria.[9][10] Its primary target is the lipid A component of lipopolysaccharides (LPS), which are major constituents of the outer membrane.[5] The positively charged colistin binds to the negatively charged phosphate (B84403) groups of lipid A, competitively displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[5][9] This displacement disrupts the integrity of the outer membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6][9]

Mechanism of Action of Colistin Sulfate cluster_0 Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A -ve charge) Divalent_Cations Ca2+ / Mg2+ (Stabilizing LPS) LPS->Divalent_Cations stabilizes Displacement Displacement of Ca2+ and Mg2+ Divalent_Cations->Displacement displaces Colistin Colistin Sulfate (+ve charge) Colistin->Displacement binds to Lipid A Membrane_Disruption Outer Membrane Disruption & Permeabilization Displacement->Membrane_Disruption Cell_Death Bacterial Cell Death (Leakage of contents) Membrane_Disruption->Cell_Death

Mechanism of Action of Colistin Sulfate

Data Presentation: Quantitative Data Summary

Table 1: Recommended Therapeutic Dosages of Colistin Sulfate
Animal SpeciesRoute of AdministrationDosageIndicationReference(s)
PigletsOral (in drinking water)100,000 IU/kg body weight/day for 3-5 daysEnteric infections caused by non-invasive E. coli[3][6][11]
PigletsOral (in feed)180,000 IU/kg body weight/day for 7 daysEnteric infections caused by non-invasive E. coli[12]
SowsOral (in drinking water)100,000 IU/kg body weight/day for 3-5 daysEnteric infections caused by non-invasive E. coli[3]
CalvesOral (in drinking water)2.5-4 mg/kg body weight/day for 3 daysGastrointestinal infections caused by non-invasive E. coli[4]
Broiler ChickensOral (in drinking water)75,000 IU/kg body weight/day for 3-5 daysGastrointestinal infections caused by non-invasive E. coli[3][13]
LambsOral (in drinking water)100,000 IU/kg body weight/day for 3-5 daysEnteric infections caused by non-invasive E. coli[3]
Table 2: Pharmacokinetic Parameters of Colistin Sulfate in Pigs and Chickens
Animal SpeciesRoute of AdministrationDoseCmaxTmaxt1/2βReference(s)
PigsOral25 mg/kg1.0 µg/mL (serum)1 hour-[9][14]
PigsOral50 mg/kg8.3 µg/mL (serum)1 hour-[9][14]
PigsIntramuscular2.5 mg/kg3.73 ± 0.28 µg/mL32 ± 1.5 min256 ± 14 min[15]
PigsIntramuscular5.0 mg/kg6.40 ± 0.18 µg/mL34 ± 1.8 min264 ± 29 min[15]
ChickensOral50 mg/kg10.2 µg/mL (serum)~2 hours-[9][14]
Table 3: In Vitro Susceptibility of E. coli to Colistin
Isolate SourceMethodMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Swine E. coliAgar (B569324) dilution0.250.5[1]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Colistin Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of colistin.[16] Disk diffusion methods are not reliable for colistin due to its poor diffusion in agar.[16][17]

Materials:

  • Colistin sulfate powder (potency verified)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (polystyrene)

  • Bacterial isolates and quality control (QC) strains (e.g., E. coli ATCC 25922)

  • Sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Colistin Stock Solution:

    • Prepare a stock solution of colistin sulfate in sterile deionized water. The concentration should be adjusted based on the potency of the powder.

    • Further dilute the stock solution in CAMHB to prepare a series of twofold dilutions ranging from, for example, 0.25 to 16 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Dispense 50 µL of each colistin dilution into the wells of a 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (CAMHB and inoculum) and a sterility control well (CAMHB only).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[16]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

    • Interpret the MIC values according to established clinical breakpoints (e.g., EUCAST or CLSI guidelines). For Enterobacterales, the EUCAST breakpoint for resistance is >2 mg/L.

Protocol 2: In Vivo Efficacy Study in a Weaned Piglet Enteric Infection Model

This protocol outlines a general framework for evaluating the therapeutic efficacy of colistin sulfate in an experimental model of enterotoxigenic E. coli (ETEC) infection in weaned piglets.[18]

Materials:

  • Weaned piglets (e.g., 3-4 weeks old)

  • Enterotoxigenic E. coli (ETEC) strain (e.g., F4-positive)

  • Colistin sulfate for oral administration

  • Appropriate housing and husbandry facilities

  • Fecal swabs or collection containers

  • Selective agar for ETEC enumeration

  • Clinical scoring system for diarrhea

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize weaned piglets to the experimental conditions for a minimum of 5-7 days.

    • Randomly allocate piglets to different treatment groups (e.g., non-challenged control, challenged-untreated control, challenged-colistin treated).

  • Experimental Challenge:

    • Challenge the designated groups of piglets orally with a known concentration of the ETEC strain.

  • Treatment Administration:

    • At a predetermined time post-challenge (e.g., upon onset of clinical signs), begin oral administration of colistin sulfate to the treatment group at the desired dosage (e.g., 100,000 IU/kg body weight) for a specified duration (e.g., 5 days).[18]

  • Data Collection:

    • Clinical Observations: Monitor and score fecal consistency and clinical signs of diarrhea daily.

    • Fecal Shedding: Collect fecal samples at regular intervals (e.g., daily) to quantify the shedding of the ETEC strain and total E. coli using selective agar plates.

    • Body Weight: Measure body weight at the beginning and end of the study to assess the impact on growth performance.

  • Data Analysis:

    • Compare the clinical scores, fecal bacterial counts, and weight gain between the different groups to evaluate the efficacy of the colistin sulfate treatment. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine significant differences.

Experimental Workflow for In Vivo Efficacy Study Acclimatization Piglet Acclimatization (5-7 days) Grouping Random Group Allocation (Control, Challenged, Treated) Acclimatization->Grouping Challenge Oral Challenge with Enterotoxigenic E. coli (ETEC) Grouping->Challenge Treatment Oral Colistin Sulfate Administration (e.g., 5 days) Challenge->Treatment Data_Collection Daily Data Collection Treatment->Data_Collection Clinical_Scores Clinical Scores (Diarrhea) Data_Collection->Clinical_Scores Fecal_Shedding Fecal Shedding (ETEC Counts) Data_Collection->Fecal_Shedding Body_Weight Body Weight Measurement Data_Collection->Body_Weight Analysis Data Analysis and Efficacy Determination Clinical_Scores->Analysis Fecal_Shedding->Analysis Body_Weight->Analysis

In Vivo Efficacy Study Workflow

Logical Relationships in Colistin Therapy

The successful application of colistin sulfate in treating enteric infections depends on the interplay between the dosage regimen, the resulting concentration in the gastrointestinal tract, and the susceptibility of the target pathogen.

Logical Relationship in Colistin Therapy for Enteric Infections Dosage Dosage Regimen (e.g., 100,000 IU/kg/day) GIT_Concentration Colistin Concentration in Gastrointestinal Tract Dosage->GIT_Concentration determines Bactericidal_Effect Local Bactericidal Effect in Gut GIT_Concentration->Bactericidal_Effect achieves Resistance_Pressure Selection for Resistant Bacteria GIT_Concentration->Resistance_Pressure exerts selective pressure Pathogen_Susceptibility Pathogen Susceptibility (MIC ≤ Breakpoint) Pathogen_Susceptibility->Bactericidal_Effect enables Clinical_Outcome Positive Clinical Outcome (Resolution of Enteritis) Bactericidal_Effect->Clinical_Outcome leads to

Logical Relationship in Colistin Therapy

Conclusion

Colistin sulfate remains a valuable tool for the treatment of enteric infections in veterinary medicine, particularly in swine and poultry.[5][19] Its efficacy is dependent on appropriate dosing to achieve sufficient concentrations in the gastrointestinal tract to inhibit or kill the target pathogens. The provided protocols for susceptibility testing and in vivo efficacy studies offer a framework for the continued research and development of colistin sulfate. Given the concerns over antimicrobial resistance, it is imperative that its use is guided by susceptibility testing and sound veterinary judgment to preserve its efficacy for as long as possible.[12][19]

References

Nebulized Colistin Sulfate for Ventilator-Associated Pneumonia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the research and application of nebulized colistin (B93849) sulfate (B86663) for the treatment of ventilator-associated pneumonia (VAP), a critical concern in intensive care settings, particularly with the rise of multidrug-resistant (MDR) Gram-negative bacteria.

Introduction

Ventilator-associated pneumonia is a significant cause of morbidity and mortality in critically ill patients.[1] The emergence of MDR pathogens, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, has renewed interest in older antibiotics like colistin.[2][3] Administered as its inactive prodrug, colistimethate sodium (CMS), colistin is a polymyxin (B74138) antibiotic with concentration-dependent bactericidal activity against many Gram-negative bacteria.[4][5]

Intravenous administration of CMS has limitations, including poor penetration into the lung tissue and a significant risk of nephrotoxicity and neurotoxicity.[6][7] Nebulization offers a promising alternative by delivering high concentrations of the antibiotic directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic side effects.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various clinical studies on nebulized colistin for VAP.

Table 1: Dosing Regimens for Nebulized Colistin
Dosage FormDose RangeFrequencyReference
Colistimethate Sodium (CMS)500,000 - 5 million IUEvery 8-12 hours[1][4][9]
Colistin Base75 mg - 150 mgEvery 8-12 hours[2][3][10]
High-Dose CMS9 - 15 million IU/dayDivided in 2-3 doses[4][11]
Prophylactic CMS500,000 IUThrice daily[1][4]

Note: 1 million IU of CMS is approximately equivalent to 80 mg of CMS or 33.3 mg of colistin base activity (CBA).[4][10]

Table 2: Clinical and Microbiological Outcomes
OutcomeNebulized Colistin GroupComparator Group (IV Colistin or other IV antibiotics)p-valueReference
Clinical Cure Rate51.0% - 70%53.1% - 72%Not always significant[2][7][8][11]
Microbiological Eradication Rate60.4% - 94.3%Generally lower than nebulized groupOften significant[2][7][12][13]
28-Day Mortality23.7% - 50.7%27.4%Not always significant[8][12]
Table 3: Adverse Events
Adverse EventNebulized Colistin GroupComparator Group (IV Colistin)p-valueReference
Nephrotoxicity17.8% - 25.5%22.4% - 39.4%Often significant[2][8][11]
Bronchospasm2.7% - 7.8%2.0%Not always significant[2][8][13]
Table 4: Pharmacokinetic Parameters
ParameterValueCompartmentReference
Median ELF Concentration (1h post-nebulization)6.9 - 121.7 µg/mLEpithelial Lining Fluid[12][14]
Median Plasma Concentration (peak)1.56 µg/mLPlasma[14]
Estimated Half-life3.4 hoursSerum[14]

Experimental Protocols

Protocol for a Comparative Clinical Trial of Nebulized vs. Intravenous Colistin for VAP

This protocol is a synthesized example based on methodologies from multiple studies.[6][8]

1. Study Objective: To compare the efficacy and safety of nebulized colistin versus intravenous colistin for the treatment of VAP caused by MDR Gram-negative bacteria.

2. Patient Selection Criteria:

  • Inclusion: Adult patients (>18 years) on mechanical ventilation for >48 hours with a clinical and microbiological diagnosis of VAP caused by Gram-negative bacteria susceptible only to colistin.
  • Exclusion: Pre-existing severe renal impairment, known allergy to polymyxins, pregnancy, or septic shock requiring high-dose vasopressors.

3. Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either nebulized colistin with intravenous placebo or intravenous colistin with nebulized placebo. The study should be double-blinded where feasible.

4. Intervention:

  • Nebulized Colistin Group: 2 million IU of CMS reconstituted in 4 mL of sterile saline, administered via a vibrating mesh nebulizer every 8 hours.[9]
  • Intravenous Colistin Group: A loading dose of 9 million IU of CMS, followed by a maintenance dose adjusted for renal function.

5. Data Collection and Endpoints:

  • Primary Endpoint: Clinical cure at the end of treatment (typically 10-14 days), defined as resolution of signs and symptoms of VAP.
  • Secondary Endpoints: Microbiological eradication, 28-day mortality, duration of mechanical ventilation, ICU length of stay, and incidence of adverse events (nephrotoxicity, bronchospasm).[6][13]
  • Sample Collection: Bronchoalveolar lavage (BAL) or endotracheal aspirates for microbiological analysis at baseline and end of treatment. Serum creatinine (B1669602) daily for renal function monitoring.

6. Statistical Analysis: An intention-to-treat analysis should be performed. The primary endpoint can be analyzed using a Chi-squared test, and secondary continuous variables using a t-test or Mann-Whitney U test.

Protocol for Pharmacokinetic Analysis of Nebulized Colistin

This protocol is based on established pharmacokinetic study designs.[14][15]

1. Study Objective: To determine the pharmacokinetic profile of colistin in the epithelial lining fluid (ELF) and plasma after nebulization of CMS in patients with VAP.

2. Patient Population: Patients with VAP receiving nebulized CMS.

3. Drug Administration: A single dose of 1-2 million IU of CMS is administered via a vibrating-mesh nebulizer.[14]

4. Sample Collection:

  • Plasma: Blood samples are collected at pre-dose, and at 0.25, 0.5, 1, 2, 4, and 8 hours post-nebulization.[14]
  • ELF: Mini-bronchoalveolar lavage (mini-BAL) is performed at pre-dose, and at 1, 4, and 8 hours post-nebulization to obtain ELF samples.[14]

5. Sample Analysis: Colistin concentrations in plasma and ELF are determined using a validated high-performance liquid chromatography (HPLC) method.

6. Pharmacokinetic Modeling: A population pharmacokinetic model is developed using a nonlinear mixed-effects modeling approach to estimate parameters such as volume of distribution, clearance, and half-life.[15]

Visualizations

Mechanism of Action and Delivery Pathway

G cluster_0 Nebulization Pathway cluster_1 Cellular Mechanism of Action CMS_Nebulizer Colistimethate Sodium (CMS) in Nebulizer Aerosol Aerosolized CMS Particles CMS_Nebulizer->Aerosol Lungs Deposition in Lungs (Epithelial Lining Fluid) Aerosol->Lungs Hydrolysis Hydrolysis to Active Colistin Lungs->Hydrolysis Colistin Active Colistin Hydrolysis->Colistin GNB Gram-Negative Bacterium Colistin->GNB LPS Binds to Lipopolysaccharide (LPS) in Outer Membrane GNB->LPS Disruption Displacement of Ca2+ and Mg2+ Disruption of Outer Membrane LPS->Disruption Permeability Increased Permeability Leakage of Intracellular Contents Disruption->Permeability Cell_Death Bacterial Cell Death Permeability->Cell_Death

Caption: Mechanism of nebulized colistin delivery and action.

Experimental Workflow for a Clinical Trial

G Screening Patient Screening (VAP Diagnosis, MDR Pathogen) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization GroupA Group A: Nebulized Colistin + IV Placebo Randomization->GroupA GroupB Group B: IV Colistin + Nebulized Placebo Randomization->GroupB Treatment Treatment Period (10-14 days) GroupA->Treatment GroupB->Treatment Data_Collection Data Collection (Clinical, Microbiological, Safety) Treatment->Data_Collection Follow_Up End of Treatment Assessment & 28-Day Follow-up Data_Collection->Follow_Up Analysis Statistical Analysis Follow_Up->Analysis

Caption: Workflow of a randomized controlled trial.

VAP Diagnosis and Treatment Logicdot

G Suspected_VAP Suspected VAP in Ventilated Patient (>48 hours) Clinical_Signs Clinical Signs: Fever, Purulent Sputum, New Infiltrate on X-ray Suspected_VAP->Clinical_Signs Micro_Sample Microbiological Sampling (BAL or Endotracheal Aspirate) Clinical_Signs->Micro_Sample Empiric_Tx Initiate Empiric IV Antibiotics Micro_Sample->Empiric_Tx Culture_Results Culture & Susceptibility Results Empiric_Tx->Culture_Results MDR_GNB MDR Gram-Negative Bacteria Identified (Susceptible only to Colistin) Culture_Results->MDR_GNB Positive Deescalate De-escalate/Adjust Therapy (if pathogen is susceptible to other agents) Culture_Results->Deescalate Negative for MDR Nebulized_Colistin Consider Adjunctive Nebulized Colistin MDR_GNB->Nebulized_Colistin Monitor Monitor Clinical Response and for Adverse Events Deescalate->Monitor Nebulized_Colistin->Monitor

References

Troubleshooting & Optimization

Overcoming colistin binding to polystyrene microplates in MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with colistin (B93849) binding to polystyrene microplates during Minimum Inhibitory Concentration (MIC) assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my colistin MIC values unexpectedly high or variable in broth microdilution assays?

A1: High and variable colistin MIC values in standard polystyrene microplates are a well-documented issue.[1] Colistin, a polycationic peptide, readily binds to the negatively charged surfaces of polystyrene, reducing the effective concentration of the antibiotic in the broth.[1][2] This loss of active colistin can lead to falsely elevated MICs, potentially misclassifying a susceptible isolate as resistant.[1] The extent of this binding can vary significantly between different brands of polystyrene microplates.[3][4]

Q2: How significant is the loss of colistin due to binding to polystyrene?

A2: The loss of colistin can be substantial. Studies have shown that after a 24-hour incubation period, the remaining concentration of colistin in a polystyrene microplate can be as low as 2% of the initial concentration, depending on the manufacturer.[1][3] This significant reduction in the available drug concentration is a major source of error in susceptibility testing.[2]

Q3: Are there any additives that can prevent colistin from binding to plastic?

A3: Yes, the addition of surfactants, most notably Polysorbate 80 (P-80), to the broth medium has been shown to mitigate the binding of colistin to polystyrene.[5][6] P-80 is thought to competitively bind to the plastic surface, thereby reducing the sites available for colistin adsorption.[3] However, the use of P-80 is a complex issue, as it may also have a synergistic effect with colistin, and it is not currently recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for reference broth microdilution methods.[7][8]

Q4: What are the official recommendations for performing colistin MIC assays?

A4: The joint CLSI-EUCAST Polymyxin (B74138) Breakpoints Working Group recommends using the broth microdilution (BMD) method with untreated, plain polystyrene microplates and cation-adjusted Mueller-Hinton broth (CA-MHB) without any additives like Polysorbate 80.[8][9] This standardized approach is intended to improve inter-laboratory reproducibility, although the issue of binding to polystyrene remains a variable.[10]

Q5: Are there alternative materials to polystyrene for colistin MIC microplates?

A5: Yes, using microplates made from materials with lower binding affinity for colistin is a key strategy. Low-protein-binding polypropylene (B1209903) is a recommended alternative to polystyrene, as it demonstrates significantly less colistin adsorption. Glass has also been shown to be a suitable alternative for reducing colistin binding.[11]

Troubleshooting Guides

Issue: Inconsistent or Falsely Elevated Colistin MICs

This guide will help you troubleshoot and resolve issues related to inaccurate colistin MIC results obtained from broth microdilution assays.

Step 1: Evaluate Your Current Labware
  • Problem: Standard polystyrene microplates are the primary cause of colistin loss.

  • Solution:

    • Identify the material of your current microplates.

    • If you are using standard polystyrene plates, be aware that significant colistin binding is likely occurring.[1]

    • Consider switching to low-protein-binding polypropylene or glass-bottom microplates to minimize colistin adsorption.[12][11]

Step 2: Consider the Use of Surfactants (with caution)
  • Problem: Even with appropriate labware, you may want to further reduce colistin binding.

  • Solution:

    • The addition of Polysorbate 80 (P-80) to a final concentration of 0.002% in the broth has been shown to reduce colistin MICs by preventing binding.[5][13]

    • Caution: Be aware that P-80 may have a synergistic effect with colistin and its use is not endorsed by CLSI and EUCAST for reference methods.[7] This approach may be suitable for research purposes but not for clinical diagnostics where standardized methods are required.

Step 3: Review and Optimize Your Experimental Protocol
  • Problem: Procedural steps can contribute to the variability of colistin concentrations.

  • Solution:

    • Minimize the number of dilution steps when preparing colistin solutions to reduce cumulative loss from binding to pipette tips and tubes.[2]

    • Prepare fresh working solutions of colistin for each experiment to avoid degradation and adsorption during storage.[1]

    • Ensure you are using the recommended cation-adjusted Mueller-Hinton broth (CA-MHB).[8]

Data Presentation

Table 1: Impact of Polysorbate 80 (P-80) on Colistin MICs

Organism GroupModal MIC Decrease with 0.002% P-80Reference
Enterobacteriaceae3-fold[13]
Pseudomonas aeruginosa2-fold[13]
General (isolates with low MICs)4 to 8-fold[5][6]

Table 2: Colistin Recovery in Different Labware After 24 Hours

Labware MaterialManufacturerExpected Colistin Concentration (µg/mL)Remaining Colistin Concentration (%)Reference
PolystyreneGreiner Bio-One82%[3][4]
PolystyreneNunc870%[3][4]
Low-protein-binding polypropylene-0.125 - 859-90%[2][4]
Polypropylene-0.125 - 823-90%[4]
Glass-0.125 - 825-80%[4]

Experimental Protocols

Protocol 1: Standard Broth Microdilution (BMD) for Colistin MIC Testing (CLSI/EUCAST Reference Method)

This protocol is based on the recommendations from the joint CLSI-EUCAST Polymyxin Breakpoints Working Group.[8]

Materials:

  • Colistin sulfate (B86663) powder

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Untreated, plain 96-well polystyrene microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[14]

Procedure:

  • Prepare Colistin Stock Solution: Prepare a concentrated stock solution of colistin sulfate in sterile water.

  • Prepare Colistin Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CA-MHB directly in the polystyrene microplate to achieve the desired final concentration range.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: Following incubation, visually inspect the wells for bacterial growth. The MIC is the lowest concentration of colistin that completely inhibits visible growth.[14]

Protocol 2: Quantification of Colistin Binding to Labware

This protocol provides a method to determine the extent of colistin binding to different types of labware.[1]

Materials:

  • Colistin sulfate

  • Sterile broth medium (e.g., CA-MHB)

  • Labware to be tested (e.g., polystyrene microplates, polypropylene tubes)

  • Low-binding polypropylene tubes for sample collection

  • LC-MS/MS system for colistin quantification

Procedure:

  • Prepare Colistin Working Solution: Prepare a working solution of colistin in the desired broth medium at a clinically relevant concentration.

  • Initial Concentration Measurement (T=0): Immediately after preparation, take an aliquot of the working solution and determine the initial colistin concentration (C₀) using LC-MS/MS.

  • Incubation: Dispense the colistin working solution into the different types of labware being tested. Incubate under the same conditions as your MIC assay (e.g., 37°C for 24 hours).

  • Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each piece of labware and determine the final colistin concentration (C₂₄) using LC-MS/MS.

  • Calculate Colistin Loss: Calculate the percentage of colistin loss due to binding for each labware type using the formula: ((C₀ - C₂₄) / C₀) * 100.

Visualizations

Colistin_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Colistin Stock Solution D Serial Dilution of Colistin in Polystyrene Microplate A->D B Prepare 0.5 McFarland Bacterial Suspension E Dilute Bacterial Suspension to Final Inoculum B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB) C->D C->E F Inoculate Microplate Wells D->F E->F G Incubate at 35-37°C for 16-20 hours F->G H Visually Inspect for Growth G->H I Determine MIC Value H->I

Caption: Standard workflow for determining colistin MIC using the broth microdilution method.

Troubleshooting_MIC_Issues start High or Variable Colistin MICs q1 Are you using standard polystyrene microplates? start->q1 sol1 Switch to Low-Protein-Binding Polypropylene or Glass Plates q1->sol1 Yes q2 Is variability still an issue? q1->q2 No sol1->q2 sol2 Consider adding 0.002% P-80 (for research purposes only) q2->sol2 Yes q3 Have you optimized your protocol? q2->q3 No sol2->q3 sol3 Minimize dilution steps and use fresh colistin solutions q3->sol3 No end Accurate and Reproducible MIC Results q3->end Yes sol3->end

Caption: A logical troubleshooting guide for addressing inaccurate colistin MIC results.

Colistin_Binding_Mechanism cluster_problem The Problem: Colistin Adsorption cluster_solution Solutions to Mitigate Binding Colistin Colistin (Positively Charged) Binding Electrostatic Binding Colistin->Binding ReducedAffinity Reduced Surface Affinity Colistin->ReducedAffinity Polystyrene Polystyrene Surface (Negatively Charged) Binding->Polystyrene P80 Polysorbate 80 Block Competitive Blocking P80->Block LowBinding Low-Binding Surface (e.g., Polypropylene) Block->Polystyrene Blocks Binding Sites ReducedAffinity->LowBinding Minimal Interaction

References

Impact of cation concentration on colistin sulfate MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colistin (B93849) sulfate (B86663) Minimum Inhibitory Concentration (MIC) testing, specifically focusing on the impact of cation concentration.

Frequently Asked Questions (FAQs)

Q1: Why are my colistin MIC results for quality control strains out of range?

A1: One of the most common reasons for out-of-range colistin MIC results is the incorrect concentration of divalent cations (Ca²⁺ and Mg²⁺) in the testing medium. Colistin's activity is highly dependent on these cations. Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by both CLSI and EUCAST.[1][2][3] Using standard Mueller-Hinton Broth without cation adjustment will lead to inaccurate and unreliable results.

Q2: We are observing higher colistin MIC values than expected for some clinical isolates. What could be the cause?

A2: Elevated colistin MIC values can be due to several factors. Firstly, verify that your testing medium has the correct cation concentration. Excess calcium and magnesium can antagonize colistin's activity, leading to falsely elevated MICs.[4] This effect is particularly pronounced in isolates carrying the mcr-1 gene.[4][5][6] Secondly, ensure that you are not using methods prone to error for colistin testing, such as disk diffusion or gradient diffusion tests, which are considered unreliable.[1][7] The reference method is broth microdilution (BMD).[1][2][8]

Q3: Can the type of microtiter plate used affect colistin MIC results?

A3: Yes, the material of the microtiter plate can significantly impact results. Colistin, being a cationic molecule, can adhere to the surface of polystyrene plates, reducing the effective drug concentration in the well and leading to falsely high MIC values.[1][2] It is recommended to use plain, untreated polystyrene microdilution trays.[2] While the use of surfactants like polysorbate-80 has been explored to mitigate this, it is not recommended by CLSI or EUCAST due to potential synergistic effects.[1][7]

Q4: Are there alternatives to the broth microdilution method for colistin MIC testing?

A4: While broth microdilution is the gold standard, agar (B569324) dilution is considered a reliable alternative.[1] However, methods like disk diffusion and gradient diffusion (e.g., Etest) are not recommended for colistin susceptibility testing due to the poor diffusion of the large colistin molecule in agar, which can lead to inaccurate results and a high rate of errors.[1][7][8][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent MIC results between runs Variation in media preparation, specifically cation concentration.1. Ensure consistent use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reliable commercial source or prepare it strictly according to CLSI guidelines. 2. Verify the final concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L).
Falsely resistant results - High cation concentration in the medium.- Binding of colistin to plasticware.1. Check the cation concentration of your Mueller-Hinton broth.[4] 2. Use untreated polystyrene microtiter plates.[2] 3. Adhere strictly to the reference broth microdilution (BMD) method.[8]
Falsely susceptible results - Use of unreliable testing methods (e.g., disk or gradient diffusion).- Low cation concentration in the medium.1. Switch to the recommended broth microdilution or agar dilution method.[1][8] 2. Confirm that you are using properly prepared Cation-Adjusted Mueller-Hinton Broth.
Growth observed in all wells (including high colistin concentrations) - Intrinsic high-level resistance of the isolate.- Bacterial contamination.1. Verify the purity of your bacterial culture. 2. Confirm the identity of the isolate, as some species (e.g., Proteus spp., Serratia spp.) are intrinsically resistant to colistin.[5]

Data on Cation Concentration Impact

The concentration of divalent cations in the testing medium directly influences the MIC of colistin. Higher concentrations of Ca²⁺ and Mg²⁺ can lead to an increase in the observed MIC.

Table 1: Effect of Ca²⁺ and Mg²⁺ Supplementation on Colistin MIC for mcr-1-positive E. coli

MediumCa²⁺ (mM)Mg²⁺ (mM)Fold Increase in Median MIC
CAMHB0.50.4Baseline
CAMHB + 3 mM Ca²⁺/Mg²⁺3.53.48-fold
Data derived from a study on mcr-1-positive E. coli strains.[4]

Table 2: Colistin MICs in Cation-Adjusted vs. Calcium-Enhanced Mueller-Hinton Broth for mcr-1-positive Isolates

MediumCa²⁺ ConcentrationColistin MIC Range (mg/L)
Cation-Adjusted MH BrothStandard4 - 8
Calcium-Enhanced MH Broth5 mM (200 mg/L)16 - 32
This demonstrates a significant upward shift in MIC values with elevated calcium.[6]

Experimental Protocols

Reference Broth Microdilution (BMD) Method for Colistin MIC Testing

This protocol is based on CLSI and EUCAST recommendations.[2][3][10]

  • Media and Reagents Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a stock solution of colistin sulfate in sterile distilled water.

  • Microtiter Plate Preparation:

    • Perform serial two-fold dilutions of the colistin stock solution in CAMHB in a 96-well untreated polystyrene microtiter plate to achieve the desired final concentration range.

    • Include a growth control well (CAMHB + inoculum, no colistin) and a sterility control well (CAMHB only).

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture on a non-selective agar plate, suspend 3-5 colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Visual Guides

Colistin_MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform Serial Dilutions of Colistin in 96-well Plate prep_media->serial_dilution prep_colistin Prepare Colistin Sulfate Stock Solution prep_colistin->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Colistin Sulfate MIC Testing via Broth Microdilution.

Cation_Impact_Logic start Colistin MIC Experiment media_choice Choice of Growth Medium start->media_choice camhb Cation-Adjusted MHB (Correct Ca²⁺/Mg²⁺) media_choice->camhb Recommended non_camhb Non-Adjusted MHB or Incorrect Cation Levels media_choice->non_camhb Not Recommended accurate_mic Accurate & Reproducible MIC Results camhb->accurate_mic inaccurate_mic Inaccurate MIC Results (Falsely High or Low) non_camhb->inaccurate_mic

Caption: Impact of Cation Concentration on Colistin MIC Result Accuracy.

References

Troubleshooting inconsistent results in colistin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colistin (B93849) susceptibility testing. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Troubleshooting Guide: Inconsistent Colistin MIC Results

Use this guide to diagnose and resolve common problems leading to variable or unexpected Minimum Inhibitory Concentration (MIC) values in your colistin susceptibility testing experiments.

Question: Why are my colistin MIC values higher than expected or showing false resistance?

Possible Causes and Solutions:

  • Adsorption of Colistin to Plastics: Colistin is a cationic polypeptide that readily binds to the surfaces of standard polystyrene microtiter plates, reducing the effective concentration in the wells and leading to artificially inflated MICs.[1][2][3][4]

    • Solution: Use untreated, plain polystyrene microtiter plates for your experiments. Avoid plates that have been treated or coated, as these can exacerbate drug binding.[1]

  • Use of Surfactants: The addition of surfactants like Polysorbate-80 (P-80) to prevent binding is not recommended by CLSI or EUCAST.[2] P-80 can have its own antibacterial activity and may act synergistically with colistin, confounding the results.[2]

    • Solution: Perform the broth microdilution (BMD) assay using only cation-adjusted Mueller-Hinton broth (CA-MHB) without any additives.[1]

Question: Why are my colistin MIC values lower than expected or showing false susceptibility?

Possible Causes and Solutions:

  • Inappropriate Testing Method: Methods relying on agar (B569324) diffusion, such as disk diffusion (DD) and gradient diffusion (e-test), are unreliable for colistin.[5][6][7] The large size of the colistin molecule leads to poor diffusion in agar, resulting in smaller zones of inhibition and falsely susceptible results.[2][4]

    • Solution: The joint CLSI-EUCAST recommendation is to use the broth microdilution (BMD) method as the sole valid reference for determining colistin MICs.[1][3]

  • Use of Colistin Methanesulfonate (B1217627) (CMS): CMS is an inactive prodrug that is administered to patients and converts to the active colistin form in-vivo. In vitro, the conversion is variable and incomplete, leading to underestimation of the true MIC.[2][4]

  • "Skipped Wells" Phenomenon: In some automated or semi-automated systems, you may observe growth in wells with higher colistin concentrations while lower concentration wells show no growth. This can lead to misinterpretation of the MIC.[8][9]

    • Solution: Always perform a visual inspection of all wells. If skipped wells are observed, the test should be repeated. Subculturing from turbid wells can help rule out contamination.[8][10]

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the recommended gold standard method for colistin susceptibility testing?

The recommended and only validated reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is the broth microdilution (BMD) method, following the ISO 20776-1 standard.[1][11]

Q2: Why are disk diffusion and gradient tests not recommended for colistin?

These methods are unreliable for colistin due to several factors:

  • Poor Agar Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly through agar.[2][7]

  • High Error Rates: This poor diffusion leads to unacceptably high rates of errors, particularly "very major errors" (VMEs), where a resistant isolate is falsely reported as susceptible.[5][6] EUCAST has issued specific warnings against the use of gradient tests for this reason.[12]

Q3: What are the correct quality control (QC) strains to use for colistin susceptibility testing?

Proper quality control is critical. You should include both a colistin-susceptible and a colistin-resistant strain in your QC panel.

  • Escherichia coli ATCC® 25922™ (Susceptible control)

  • Pseudomonas aeruginosa ATCC® 27853™ (Susceptible control)

  • Escherichia coli NCTC 13846 (mcr-1 positive, Resistant control)[11]

The inclusion of a resistant strain is crucial for verifying that the test can reliably detect resistance.[11]

Experimental Protocol & Materials

Q4: What specific materials should I use for the broth microdilution (BMD) assay?

Adherence to the correct materials is crucial for accurate results:

  • Microdilution Trays: Use only untreated, plain polystyrene 96-well plates.[1]

  • Media: Use cation-adjusted Mueller-Hinton broth (CA-MHB). Do not use any broths containing surfactants like Polysorbate-80.[1][2]

  • Colistin Salt: Use colistin sulfate for all testing. Do not use colistin methanesulfonate (CMS).[1][2]

Q5: What is heteroresistance and how can it affect my results?

Heteroresistance is a phenomenon where a small subpopulation of resistant cells exists within a larger, susceptible bacterial population.[2][9] This can lead to inconsistent results, where an isolate may appear susceptible in some tests but show resistance upon repeat testing or under antibiotic pressure. This has been described in organisms like Acinetobacter baumannii and Pseudomonas aeruginosa.[9] If you suspect heteroresistance, consider population analysis profiles or repeat testing.

Data & Method Performance

The choice of testing method significantly impacts the accuracy of results. Broth microdilution (BMD) remains the most reliable method.

Table 1: Comparison of Colistin Susceptibility Testing Methods

MethodAdvantagesDisadvantagesRecommendation
Broth Microdilution (BMD) Gold Standard ; High accuracy and reproducibility.[11]Labor-intensive; Prone to errors if protocol is not strictly followed (e.g., plastic type).[2][13]Recommended by CLSI & EUCAST .[1]
Disk Diffusion (DD) Simple, low-cost.[4]Unreliable due to poor agar diffusion; High rates of very major errors.[4][5][6]Not Recommended .[2][4]
Gradient Diffusion (E-test) Provides an MIC value; Easier than BMD.Underestimates MICs; Fails to detect resistance accurately.[7][12][14]Not Recommended .[2][12]
Automated Systems (e.g., VITEK® 2) High throughput; Automated reading.Can be unreliable; High rates of very major errors reported for some organisms.[11][15]Use with caution; verify results with BMD, especially for resistant isolates.[11]
Colistin Broth Disk Elution (CBDE) More practical and less laborious than BMD.[15]Can have very major errors, particularly for isolates with MICs near the breakpoint.[6]An alternative where BMD is not feasible, but with known limitations.

Table 2: Quality Control (QC) Ranges for Reference Strains (BMD Method)

QC StrainAntimicrobial AgentMIC Range (µg/mL)
E. coli ATCC® 25922™Colistin0.25 - 2[2]
P. aeruginosa ATCC® 27853™Colistin0.5 - 4[2]
E. coli NCTC 13846 (mcr-1 positive)ColistinTarget: 4 (Occasional 2 or 8)[16]

Experimental Protocols & Visualizations

Reference Broth Microdilution (BMD) Workflow

The following diagram outlines the critical steps for performing the reference BMD method for colistin susceptibility testing.

BMD_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout stock 1. Prepare Colistin Sulfate Stock Solution (e.g., 1280 mg/L) in sterile water. media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB). dilution 4. Perform Serial 2-fold Dilutions of Colistin in Untreated Polystyrene 96-well Plate. stock->dilution inoculum 3. Prepare 0.5 McFarland Bacterial Suspension. media->dilution inoculate 5. Dilute and Inoculate Plate to final density of ~5 x 10^5 CFU/mL. inoculum->inoculate dilution->inoculate controls 6. Include Growth Control (no drug) and Sterility Control (no bacteria). inoculate->controls incubation 7. Incubate at 35°C for 16-20 hours. controls->incubation read 8. Read MIC: Lowest concentration with no visible growth. incubation->read qc_check 9. Verify QC Strain MICs are within acceptable range. read->qc_check

Caption: Workflow for colistin susceptibility testing via broth microdilution.

Troubleshooting Logic for Inconsistent MICs

This decision tree helps diagnose the root cause of unreliable colistin susceptibility results.

Troubleshooting_MIC start Inconsistent Colistin MIC Results q_method What testing method was used? start->q_method bmd Broth Microdilution (BMD) q_method->bmd BMD non_bmd Disk/Gradient Diffusion or unvalidated method q_method->non_bmd Other q_materials Are materials compliant with CLSI/EUCAST standards? bmd->q_materials cause_method Root Cause: Unreliable Method. Poor drug diffusion in agar. non_bmd->cause_method materials_yes Yes q_materials->materials_yes Yes materials_no No q_materials->materials_no No q_qc Are QC strain results within acceptable range? materials_yes->q_qc cause_materials Root Cause: - Wrong colistin salt (CMS) - Treated plates used - Additives in media (P-80) materials_no->cause_materials solution_method Solution: Switch to the reference BMD method. cause_method->solution_method solution_materials Solution: - Use Colistin Sulfate - Use untreated polystyrene plates - Use pure CA-MHB cause_materials->solution_materials qc_yes Yes q_qc->qc_yes Yes qc_no No q_qc->qc_no No final_check Consider Heteroresistance or Skipped Wells. Visually inspect all plates. qc_yes->final_check cause_qc Root Cause: Systematic error in assay setup (e.g., inoculum, incubation). qc_no->cause_qc solution_qc Solution: Review entire protocol. Repeat assay with fresh reagents. cause_qc->solution_qc

Caption: Decision tree for troubleshooting inconsistent colistin MIC results.

References

Technical Support Center: Minimizing Colistin Sulfate-Induced Nephrotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the nephrotoxic effects of colistin (B93849) sulfate (B86663) in animal studies. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of colistin-induced nephrotoxicity?

A1: Colistin-induced nephrotoxicity is primarily characterized by acute tubular necrosis.[1][2] The underlying mechanisms are multifactorial and include:

  • Oxidative Stress: Colistin administration leads to an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA within renal cells.[3][4][5] This is a key pathway in the development of kidney injury.[6]

  • Apoptosis: Colistin can trigger programmed cell death (apoptosis) in renal tubular cells.[3][7] This process involves mitochondrial, death receptor, and endoplasmic reticulum pathways.[7][8]

  • Mitochondrial Dysfunction: Direct damage to mitochondria has been suggested as a primary site of colistin-induced injury, leading to a rapid permeability transition of the mitochondrial membrane.[8][9][10]

  • Inflammation: The inflammatory response, mediated by cytokines like TNF-α, IL-6, and IL-1β, contributes to renal tissue damage.[11]

Q2: What are the early signs of colistin nephrotoxicity in animal models?

A2: Early detection is crucial. While traditional markers like serum creatinine (B1669602) (pCr) may not show significant changes in the initial stages, more sensitive biomarkers can indicate early kidney injury.[1][12] These include:

  • Urinary Neutrophil Gelatinase-Associated Lipocalin (uNGAL): This is considered one of the most sensitive early biomarkers of colistin-induced nephrotoxicity, showing a dose-dependent increase.[1][12]

  • Plasma Cystatin C (pCysC): pCysC appears to be more reliable than pCr for detecting early renal dysfunction.[1][12][13]

  • Kidney Injury Molecule-1 (KIM-1): This marker is overexpressed upon acute tubular injury and can be a reliable indicator.[10][11][13]

  • Urinary Enzymes: Increased levels of urinary enzymes such as gamma-glutamyl transferase (GGT) can also signify tubular damage.[1][14]

Q3: Are there established dosing regimens to minimize nephrotoxicity while maintaining efficacy?

A3: Dosing is a critical factor. While specific doses depend on the animal model and the pathogen being targeted, some general principles apply:

  • Dose-Dependency: Nephrotoxicity is dose-dependent.[1][7] Using the lowest effective dose is a primary strategy to reduce renal damage.[15]

  • Loading Doses: The use of a loading dose followed by a maintenance dose is a strategy being explored to optimize efficacy, though its impact on nephrotoxicity is still under investigation in animal models.[16][17]

  • Chronopharmacology: The timing of administration can influence toxicity. One study in rats suggested that administering colistin during the active (dark) phase resulted in lower nephrotoxicity.[18]

  • Ideal Body Weight Dosing: In clinical settings, dosing based on ideal body weight has been suggested to be less nephrotoxic, a principle that could be considered in animal studies.[2][16]

Troubleshooting Guide

Issue 1: High incidence of acute tubular necrosis observed in histopathology.

  • Possible Cause: The colistin sulfate dose is too high.

  • Troubleshooting Steps:

    • Review Dosing: Re-evaluate the dosage based on the most recent literature for your specific animal model. Consider a dose-response study to determine the optimal therapeutic window.

    • Co-administration of Protective Agents: Consider co-administering an antioxidant or nephroprotective agent. Numerous studies have shown the benefits of agents like Vitamin C, Vitamin E, Luteolin, Lycopene (B16060), and N-acetylcysteine.[3][4][11][14]

    • Hydration: Ensure animals are adequately hydrated, as dehydration can worsen kidney damage.[15]

Issue 2: Inconsistent or non-significant changes in serum creatinine despite suspected nephrotoxicity.

  • Possible Cause: Serum creatinine is not a sensitive enough marker for early-stage colistin-induced kidney injury.

  • Troubleshooting Steps:

    • Utilize Early Biomarkers: Incorporate the measurement of more sensitive biomarkers such as urinary NGAL, plasma Cystatin C, and KIM-1 into your experimental protocol.[1][10][12][13]

    • Histopathology: Rely on histopathological examination as the gold standard for confirming and scoring the degree of tubular damage.[1][12] A semi-quantitative scoring system can be used for this purpose.[1][7]

Issue 3: Animals show signs of distress or neurotoxicity.

  • Possible Cause: Colistin can also induce neurotoxicity, which can sometimes be confused with or occur alongside nephrotoxicity.

  • Troubleshooting Steps:

    • Clinical Observation: Carefully monitor animals for signs of neurotoxicity such as ataxia or lethargy.[15]

    • Dose Reduction: If neurotoxic signs are observed, consider reducing the colistin dose.

    • Route of Administration: For gastrointestinal infections, oral administration can minimize systemic absorption and associated toxicities.[15]

Data Summary Tables

Table 1: Protective Agents Against Colistin-Induced Nephrotoxicity in Animal Models

Protective AgentAnimal ModelColistin DoseProtective Agent DoseKey Findings
Luteolin RatNot specified, administered for 7 days10 mg/kgReduced histopathological damage and apoptosis.[3]
Hesperidin Rat73 mg/kg (cumulative) over 7 days200 and 300 mg/kg/dayReduced inflammatory markers (TNF-α, IL-6, IL-1β) and oxidative stress; increased antioxidant enzymes.[11]
Chrysin Rat73 mg/kg (cumulative) over 7 days25 and 50 mg/kg/dayAlleviated renal inflammation and oxidative stress.[11]
Grape Seed Proanthocyanidin Extract (GSPE) Rat300,000 IU/kg/day for 7 days100 mg/kg/dayDecreased BUN and Cr levels, reduced histopathological scores, and lowered markers of apoptosis and oxidative stress.[11]
Alpha-Lipoic Acid (ALA) Rat450,000 IU/kg colistimethate sodium for 10 days100 mg/kgReduced oxidative stress and renal tubular apoptosis.[11]
Lycopene Mouse15 mg/kg/day for 7 days20 mg/kg/dayDecreased BUN and serum creatinine; activated the Nrf2/HO-1 pathway.[4]
Vitamins E and C RatNot specified, administered for 7 daysNot specifiedRestored biochemical markers of oxidative stress and improved histopathological damage.[14]
Thymoquinone (B1682898) RatNot specified10 and 20 mg/kg/dayReduced oxidative stress and increased antioxidant activity.[19]
Dapagliflozin Rat20 mg/kg (single dose)10 mg/kg/day for 10 daysDecreased oxidative stress and improved histopathological and biochemical markers.[5]
L-carnitine MouseNot specifiedNot specifiedPrevented colistin-induced mitochondrial permeability transition and reduced kidney injury.[9]

Table 2: Colistin Dosing Regimens Used in Animal Nephrotoxicity Studies

Animal ModelColistin DoseDurationKey Observations
Rat 150,000, 300,000, and 450,000 IU/kg/day7 daysDose-dependent nephrotoxicity observed, with acute tubular necrosis at the highest dose.[1][12]
Rat 600,000 IU/kg/day (colistimethate sodium)Not specifiedInduced significant nephrotoxicity.[18]
Mouse 15 mg/kg/day7 daysInduced significant increases in BUN and serum creatinine.[4]
Mouse 16 mg/kg/day15 daysElevated BUN and creatinine, with evidence of acute tubular necrosis and apoptosis.[20]
Mouse 7.5 and 15 mg/kg/day7 daysDose-dependent kidney injury with tubular degeneration and necrosis.[7]

Experimental Protocols

Protocol 1: Induction and Evaluation of Colistin Nephrotoxicity in Rats (Adapted from Ghlissi et al., 2013)[1][12]

  • Animal Model: Male Wistar rats.

  • Groups:

    • Control: Intramuscular (i.m.) injection of normal saline.

    • Group 1: Colistin at 150,000 IU/kg/day, i.m., divided into two daily doses.

    • Group 2: Colistin at 300,000 IU/kg/day, i.m., divided into two daily doses.

    • Group 3: Colistin at 450,000 IU/kg/day, i.m., divided into two daily doses.

  • Duration: 7 days.

  • Sample Collection:

    • After the final injection, place animals in metabolic cages for 12-hour urine collection.

    • Euthanize animals and collect blood samples via cardiac puncture.

    • Harvest kidneys for histological assessment.

  • Analysis:

    • Biochemical: Measure plasma creatinine, plasma Cystatin C, and urinary NGAL, GGT, LDH, ALP, AST, and ALT.

    • Histopathological: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin-eosin. Evaluate for acute tubular necrosis and other changes using a semi-quantitative scoring system.

Protocol 2: Co-administration of a Protective Agent (Lycopene) in Mice (Adapted from Dai et al., 2018)[4]

  • Animal Model: Male mice.

  • Groups (n=10 per group):

    • Control: Saline solution.

    • Lycopene: 20 mg/kg/day lycopene, orally.

    • Colistin: 15 mg/kg/day colistin, intravenously (i.v.).

    • Colistin + Lycopene 5: 15 mg/kg/day colistin (i.v.) and 5 mg/kg/day lycopene (orally).

    • Colistin + Lycopene 20: 15 mg/kg/day colistin (i.v.) and 20 mg/kg/day lycopene (orally).

  • Administration: Administer lycopene 2 hours before colistin.

  • Duration: 7 days.

  • Sample Collection: 12 hours after the last dose, collect blood and kidneys.

  • Analysis:

    • Biochemical: Measure serum BUN and creatinine.

    • Oxidative Stress Markers: Measure malondialdehyde (MDA), nitric oxide (NO), inducible nitric oxide synthase (iNOS), glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD) in kidney tissue.

    • Gene Expression: Analyze mRNA expression of NF-κB, Nrf2, and HO-1 in kidney tissue.

    • Histopathology: Perform H&E staining and evaluate renal injury.

Visualizations

Colistin_Nephrotoxicity_Pathway Colistin Colistin Sulfate RenalTubule Renal Proximal Tubule Cell Colistin->RenalTubule Accumulation Mitochondria Mitochondria RenalTubule->Mitochondria ER Endoplasmic Reticulum RenalTubule->ER Inflammation ↑ Inflammation (TNF-α, IL-6) RenalTubule->Inflammation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondrial Pathway ROS->Apoptosis ER->ROS ER->Apoptosis ER Stress Pathway Inflammation->Apoptosis Necrosis Acute Tubular Necrosis Apoptosis->Necrosis KidneyInjury Acute Kidney Injury Necrosis->KidneyInjury Antioxidants Antioxidants (Vit C, Vit E, Luteolin) Antioxidants->ROS Inhibit

Caption: Signaling pathways in colistin-induced nephrotoxicity.

Experimental_Workflow start Start: Animal Acclimation grouping Random Group Assignment (Control, Colistin, Colistin + Protective Agent) start->grouping treatment Daily Dosing Regimen (e.g., 7 days) grouping->treatment monitoring Daily Clinical Observation (Weight, Behavior) treatment->monitoring sample_collection Sample Collection (Blood, Urine, Kidneys) treatment->sample_collection monitoring->treatment biochem Biochemical Analysis (Cr, BUN, NGAL, CysC) sample_collection->biochem histopath Histopathological Examination (H&E Staining, Scoring) sample_collection->histopath data_analysis Data Analysis and Interpretation biochem->data_analysis histopath->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for animal studies.

References

How to prevent degradation of colistin sulfate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of colistin (B93849) sulfate (B86663) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing colistin sulfate stock solutions?

A1: For most experimental applications, sterile distilled or deionized water is the recommended solvent for dissolving colistin sulfate.[1][2] Colistin sulfate is freely soluble in water, with some sources reporting solubility as high as 560 mg/mL.[1][2] It is practically insoluble in organic solvents such as acetone, ether, and DMSO.[1][2]

Q2: What is the optimal pH for colistin sulfate solution stability?

A2: Colistin sulfate is most stable in acidic conditions, specifically at a pH range of 2 to 6.[3][4] As the pH rises above 6.0, the rate of inactivation increases.[3][4] A 1% aqueous solution of colistin sulfate typically has a pH between 4.0 and 7.0.[5][6] It is important to note that colistin base can precipitate from aqueous solutions at a pH above 7.5.[1][5][6]

Q3: How should I store my colistin sulfate stock solutions?

A3: For short-term storage, aqueous stock solutions of colistin sulfate should be stored at 2-8°C, where they have been reported to be stable for at least 60 days.[1] For longer-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for up to six months.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q4: Does light affect the stability of colistin sulfate solutions?

A4: While some general recommendations suggest protecting colistin sulfate from light, one study on photodegradation found that a colistin solution exposed to sunlight for about 6 hours remained stable.[5][7] However, as a general precautionary measure, it is good laboratory practice to store stock solutions in light-protected containers.[5][8]

Q5: Can colistin sulfate bind to laboratory plastics?

A5: Yes, colistin is known to adhere to various materials, including standard polystyrene and glass labware.[6][9] This adsorption can lead to a significant loss of the active compound from the solution. To minimize this, it is highly recommended to use low-protein-binding polypropylene (B1209903) tubes and plates for the preparation and storage of colistin solutions.[6][9]

Troubleshooting Guide

Issue 1: Precipitation is observed in my colistin sulfate solution.

Possible Cause Troubleshooting Action References
High pH The pH of the solution may be above 7.5, causing the colistin base to precipitate. Ensure the final pH of your solution is within the stable range of 4.0 to 7.0.[1][5][6]
Buffer Composition The use of isotonic phosphate (B84403) buffers can increase the rate of decomposition, potentially leading to precipitation. Whenever possible, prepare stock solutions in sterile water.[1][10]
Exceeded Solubility Limit The concentration of colistin sulfate in your solution may have surpassed its solubility limit in the chosen solvent or buffer. Try reducing the concentration of the solution.[1]
Low Temperature Storage of High Concentrations While refrigeration is recommended, highly concentrated solutions may precipitate at lower temperatures. If this occurs, gently warm the solution to redissolve the precipitate before use.[1]

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Action References
Degradation of Stock Solution The colistin sulfate in your stock or working solution may have degraded over time. It is recommended to prepare fresh solutions for each experiment and avoid prolonged storage of diluted working solutions.[1][11]
Adsorption to Labware A significant amount of colistin may have adsorbed to the surface of your storage tubes or experimental plates, leading to a lower effective concentration. Use low-protein-binding polypropylene labware to minimize this effect.[6][9]
Inaccurate Initial Concentration Ensure that the colistin sulfate powder is weighed accurately and the correct volume of solvent is used. If applicable, account for the potency of the specific lot of colistin sulfate.[1]

Data on Colistin Sulfate Stability

Table 1: Stability of Colistin Sulfate in Aqueous Solutions

Solvent Temperature Duration Remaining Concentration Reference
Water4°C60 days97.4% (Colistin A), 105.3% (Colistin B)[6][10]
Water37°C120 hoursNo significant degradation[6][10]
Isotonic Phosphate Buffer (pH 7.4)37°C-Significant degradation observed[6][10]

Table 2: Recommended Storage Conditions for Colistin Sulfate Stock Solutions

Storage Temperature Duration Recommendation Reference
2-8°CUp to 60 daysRecommended for short-term storage.[1]
-20°CUp to 1 monthSuitable for intermediate-term storage.[2]
-80°CUp to 6 monthsRecommended for long-term storage; aliquot to avoid freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Colistin Sulfate Stock Solution in Water

This protocol describes the preparation of a standard 10 mg/mL stock solution of colistin sulfate in sterile water, which is suitable for most in vitro applications.[2]

Materials:

  • Colistin sulfate powder

  • Sterile, deionized or nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile pipette and tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting (low-protein-binding recommended)

Procedure:

  • Pre-dissolution Steps: Before opening, allow the colistin sulfate powder container to come to room temperature to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of colistin sulfate powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg of the powder.

  • Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add the required volume of sterile water (10 mL for this example).

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The resulting solution should be clear and free of any particulates.

  • Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is particularly critical for cell culture applications.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, preparation date, and your initials. Store the aliquots at the appropriate temperature as outlined in Table 2.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Colistin Sulfate Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at Recommended Temperature aliquot->store use 7. Use in Experiment store->use

Caption: Workflow for Preparing Colistin Sulfate Stock Solution.

troubleshooting_logic start Precipitate Observed in Solution? check_ph Check pH (Stable: 4.0-7.0) start->check_ph Yes resolve Issue Resolved start->resolve No check_buffer Review Buffer Composition (Water is preferred) check_ph->check_buffer check_conc Verify Concentration (Is it within solubility limits?) check_buffer->check_conc check_conc->resolve Action Taken no_resolve Issue Persists (Consult further documentation) check_conc->no_resolve No Action Taken

Caption: Troubleshooting Precipitation in Colistin Sulfate Solutions.

References

Technical Support Center: Optimizing Colistin Sulfate Dosage in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and safe use of colistin (B93849) sulfate (B86663) in preclinical infection models. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of colistin sulfate for different preclinical models?

A1: The optimal dosage of colistin sulfate is highly dependent on the animal model, the pathogen being studied, the site of infection, and the route of administration. It is crucial to consult literature specific to your experimental setup. However, the table below provides some general starting points derived from various preclinical studies.

Q2: How should I prepare and store colistin sulfate solutions for my experiments?

A2: To ensure consistency and efficacy, proper preparation and storage are critical.[1]

  • Preparation:

    • Determine the required concentration based on the highest dose and a practical injection volume (e.g., 0.1-0.5 mL for mice).[1]

    • In a laminar flow hood, dissolve the weighed colistin sulfate powder in sterile water for injection or sterile 0.9% saline.[1]

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.[1]

    • Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.[1]

  • Storage: Store the stock solution at 2-8°C. For longer-term storage, aliquots can be stored at -20°C or -80°C, but consult the manufacturer's recommendations and relevant literature for stability data.

Q3: What are the primary mechanisms of colistin sulfate toxicity and how can I minimize them?

A3: The primary dose-dependent toxicities associated with colistin sulfate are nephrotoxicity (kidney damage) and neurotoxicity (nerve damage).[2] These effects are more pronounced with parenteral administration due to higher systemic exposure.[2]

  • Minimization Strategies:

    • Use the Lowest Effective Dose: Determine the Minimum Inhibitory Concentration (MIC) for your pathogen and aim for therapeutic concentrations below the toxic threshold.

    • Appropriate Route of Administration: For gastrointestinal infections, oral administration is preferred to minimize systemic absorption and toxicity.[3]

    • Monitor Animals Closely: Regularly observe animals for clinical signs of toxicity, such as changes in urination, lethargy, or ataxia.[3]

    • Ensure Hydration: Dehydration can exacerbate kidney damage, so ensure animals are well-hydrated.[3]

Q4: What is the difference between colistin sulfate and colistimethate sodium (CMS)?

A4: Colistin sulfate is the active form of the antibiotic. Colistimethate sodium (CMS) is an inactive prodrug that is converted to the active colistin form in vivo.[4][5] CMS is considered less toxic than colistin.[3] It is important to note that their potencies differ, and dosages are not directly interchangeable.[3] When conducting in vitro susceptibility testing (e.g., MIC assays), colistin sulfate should be used.[6]

Q5: Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts colistin efficacy?

A5: For Pseudomonas aeruginosa, the ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (ƒAUC/MIC) has been shown to be the PK/PD index that best correlates with the antibacterial effect.[4][7][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High mortality or severe adverse effects in animals. • Incorrect dosage (overdosing).• High susceptibility of the animal strain.• Dehydration exacerbating toxicity.• Double-check all dosage calculations, including unit conversions (mg vs. International Units).• Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.• Ensure animals have free access to water and are well-hydrated.[3]
Inconsistent or unexpected experimental results. • Inconsistent drug preparation or administration.• Genetic variability within the animal cohort.• Adsorption of colistin to labware.• Standardize drug preparation protocols.[3] Ensure precise and consistent injection techniques.[2]• Use a genetically homogenous strain of animals from a reputable supplier.[2]• Use low-protein-binding polypropylene (B1209903) labware, as colistin can adhere to polystyrene and glass, reducing the effective concentration.[9][10]
Precipitation of colistin sulfate in solution. • Incorrect solvent or pH.• Low solubility in the chosen vehicle.• Use appropriate solvents like sterile water or saline.[3]• Check and adjust the pH of the final solution to ensure it is within a range that maintains solubility.[3]
Lack of efficacy at previously reported "effective" doses. • High bacterial inoculum.• Development of resistance.• Suboptimal dosing frequency.• Be aware of the inoculum effect; higher bacterial loads may require higher colistin concentrations.[5][6]• Despite initial killing, regrowth is a common feature; consider combination therapy or optimized dosing schedules.[5][6]• Conduct dose-fractionation studies to determine the optimal dosing interval for your model.[7]

Data Presentation: Quantitative Data Summary

Table 1: Acute Toxicity (LD50) of Colistin Sulfate in Rodents

Animal ModelRoute of AdministrationLD50
CD-1 MiceIntramuscular (i.m.)38.72 mg/kg
CD-1 MiceOral431.95 mg/kg
MiceIntravenous (i.v.)5.5 mg/kg[1]
RatsIntraperitoneal10.6 mg/kg[1]
RatsOral121 mg/kg[1]

Table 2: Selected Therapeutic Dosages and Pharmacokinetic Parameters

Animal ModelRouteDosageCmaxTmaxIndication/Model
Pigletsi.m.2.5 mg/kg3.73 ± 0.28 µg/mL32 ± 1.5 minGeneral Infection[11]
Pigletsi.m.5.0 mg/kg6.40 ± 0.18 µg/mL34 ± 1.8 minGeneral Infection[11]
Mice (Neutropenic)s.c.5 to 160 mg/kg/day (dose range)N/AN/AP. aeruginosa Thigh/Lung Infection[7]
BroilersOral2 to 16 mg/kg (dose range)13.74 to 151.15 mg/LN/ASalmonella Intestinal Infection[12]

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration). N/A indicates data not specified in the cited source for the entire dose range.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

This protocol is adapted from studies evaluating the efficacy of colistin against Pseudomonas aeruginosa in a neutropenic mouse model.[1][7]

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR or C57BL/6), typically 6-8 weeks old.

  • Induce Neutropenia: Administer cyclophosphamide (B585) via intraperitoneal (i.p.) injection to induce a neutropenic state, typically 4 days and 1 day before infection.

  • Infection: Anesthetize the mice. Inject a bacterial suspension (e.g., 10^6 CFU/mL of P. aeruginosa) into the thigh muscle of one hind limb.[1]

  • Treatment: Initiate treatment with colistin sulfate at a predetermined time post-infection (e.g., 2 hours).[7] Administer the drug via the desired route (e.g., subcutaneous or intraperitoneal). Doses can be fractionated over a 24-hour period (e.g., every 3, 6, 8, 12, or 24 hours).[7]

  • Endpoint: Euthanize mice 24 hours after the initiation of treatment.[1][7]

  • Bacterial Load Determination: Aseptically harvest the infected thigh muscle and homogenize it in sterile saline.[1] Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[1]

  • Data Analysis: Compare the bacterial counts in the treated groups to an untreated control group to determine the reduction in bacterial load.[1]

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines a general procedure for determining the PK profile of colistin sulfate.[7]

  • Animal Model: Use neutropenic, infected mice as described in Protocol 1 to ensure the PK data is relevant to the efficacy model.

  • Drug Administration: Administer a single subcutaneous dose of colistin sulfate (e.g., 5, 10, 20, or 40 mg/kg).[7]

  • Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10 hours), collect blood samples from a cohort of mice (n=4 per time point) via a central vein into heparinized tubes.[7]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 10,000 x g for 10 min) to separate the plasma.[7]

  • Storage: Store the plasma samples at -80°C until analysis.[7]

  • Analysis: Quantify the concentration of colistin in the plasma samples using a validated method, such as high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Induce Thigh Infection (e.g., P. aeruginosa) Neutropenia->Infection Treatment Administer Colistin Sulfate (Dose-Ranging / Fractionation) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Harvest Harvest & Homogenize Thigh Muscle Euthanasia->Harvest Plating Serial Dilution & Plating Harvest->Plating CFU_Count Determine Bacterial Load (CFU/Thigh) Plating->CFU_Count troubleshooting_workflow Start Inconsistent Results or High Toxicity Observed Check_Dose Verify Dosage Calculations (units, weight) Start->Check_Dose Dose_OK Dosage Correct? Check_Dose->Dose_OK Check_Prep Review Solution Prep & Storage Prep_OK Prep Correct? Check_Prep->Prep_OK Check_Route Confirm Route & Technique of Administration Route_OK Route Correct? Check_Route->Route_OK Check_Labware Assess Labware Material (Polystyrene vs. Polypropylene) Labware_OK Labware Optimal? Check_Labware->Labware_OK Dose_OK->Check_Prep Yes Revise_Dose Recalculate & Adjust Dose Dose_OK->Revise_Dose No Prep_OK->Check_Route Yes Revise_Prep Re-prepare Solution Using Standard Protocol Prep_OK->Revise_Prep No Route_OK->Check_Labware Yes Revise_Route Refine Administration Technique Route_OK->Revise_Route No Revise_Labware Switch to Low-Binding Polypropylene Ware Labware_OK->Revise_Labware No Consider_Other Investigate Other Variables (Animal Strain, Inoculum) Labware_OK->Consider_Other Yes

References

Dealing with skip wells in colistin broth microdilution assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "skip well" phenomenon in colistin (B93849) broth microdilution (BMD) assays.

Frequently Asked Questions (FAQs)

Q1: What is the "skip well" phenomenon in colistin broth microdilution?

A1: The "skip well" phenomenon refers to a situation in a broth microdilution assay where bacterial growth is observed in wells with higher concentrations of an antibiotic, while no growth is seen in one or more preceding wells with lower concentrations. This can complicate the determination of the Minimum Inhibitory Concentration (MIC). This phenomenon is particularly noted in colistin susceptibility testing.[1][2]

Q2: What is the primary cause of skip wells in colistin BMD assays?

A2: The leading cause of skip wells in colistin BMD is heteroresistance .[3][4] This means that within a bacterial population that appears susceptible to colistin, there is a small subpopulation of resistant cells.[3] These resistant subpopulations can grow at higher colistin concentrations, leading to the observed skip well pattern.

Q3: Are skip wells common?

A3: The frequency of skip wells can vary depending on the bacterial species. It is a well-documented issue, particularly with Klebsiella pneumoniae. One study on 141 K. pneumoniae clinical isolates found that 7.8% of isolates were deemed undetermined due to the presence of multiple skip wells, and an additional 9.2% had both discordant replicates and multiple skip wells.[2]

Q4: How do CLSI and EUCAST guidelines address the interpretation of skip wells?

A4: According to CLSI guidelines, the presence of a single skip well does not invalidate the test result. However, if multiple skip wells are observed, the result is considered uninterpretable, and the test should be repeated. If the issue persists upon retesting, it may be indicative of specific resistance mechanisms like heteroresistance. Both CLSI and EUCAST recommend broth microdilution as the reference method for colistin susceptibility testing.[5]

Troubleshooting Guide for Skip Wells

If you observe skip wells in your colistin broth microdilution assay, follow this step-by-step guide to troubleshoot the issue.

Step 1: Verify Experimental Technique and Setup

Before investigating complex biological causes, it's crucial to rule out technical errors.

  • Inoculum Preparation: Ensure the bacterial inoculum is homogeneous and standardized to a 0.5 McFarland standard. Clumps in the inoculum can lead to uneven distribution of bacteria in the wells.

  • Pipetting Accuracy: Verify the accuracy of your pipettes. Inaccurate dispensing of the bacterial suspension or the colistin dilutions can lead to inconsistent results.

  • Plate Contamination: Check for any signs of contamination in your growth control and sterility control wells.

  • Incubation Conditions: Confirm that the incubation temperature and duration are as per the recommended protocol (typically 35°C ± 1°C for 16-20 hours).[6]

Step 2: Repeat the Broth Microdilution Assay

A single occurrence of skip wells may be an anomaly.

  • Repeat the BMD assay, paying close attention to the technical aspects mentioned in Step 1.

  • If the skip well phenomenon is reproducible, it is more likely to have a biological basis.

Step 3: Suspect Heteroresistance and Consider Further Investigation

If skip wells persist upon retesting, heteroresistance is the most likely cause.

  • Visual Examination: Carefully re-examine the microtiter plate. Sometimes, very faint growth or pinpoint colonies in the "skipped" wells can be missed.

  • Subculture from Wells: To confirm the presence of a resistant subpopulation, subculture the contents of the well preceding the MIC and the growth-positive well(s) at higher concentrations onto antibiotic-free agar (B569324). If growth occurs from the higher concentration wells, it supports the presence of resistant bacteria.

Step 4: Perform a Population Analysis Profile (PAP) - The Gold Standard

To definitively confirm and quantify colistin heteroresistance, a Population Analysis Profile (PAP) is the recommended method.[7][8]

  • PAP involves plating serial dilutions of a standardized bacterial inoculum onto agar plates containing increasing concentrations of colistin.

  • The number of colonies that grow at each concentration is counted, allowing for the quantification of the resistant subpopulation.

  • A significant subpopulation growing at colistin concentrations above the susceptible breakpoint is indicative of heteroresistance.

Quantitative Data Summary

The occurrence of skip wells has been documented in various studies, with a notable prevalence in certain bacterial species.

Bacterial SpeciesFrequency of Skip Wells/Undetermined ResultsReference
Klebsiella pneumoniae18.4% of isolates had undetermined MICs due to discordance between replicates or multiple skip wells.[2]
Acinetobacter baumannii5.88% of isolates showed discrepancy between MIC Test Strips and broth microdilution, which can be related to heteroresistance.[9]
Pseudomonas aeruginosaWhile specific data on skip well frequency is less common, heteroresistance to colistin has been reported.[10]

Experimental Protocols

Population Analysis Profile (PAP) for Colistin Heteroresistance

This protocol is a generalized procedure and may need optimization based on the specific bacterial species and laboratory conditions.

1. Materials:

  • Cation-adjusted Mueller-Hinton agar (CAMHA) plates

  • Colistin sulfate (B86663) stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Bacterial isolate grown overnight on non-selective agar

  • Spectrophotometer

  • Sterile spreaders and dilution tubes

2. Inoculum Preparation:

  • Prepare a bacterial suspension in sterile saline from a fresh (18-24 hour) culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Perform serial 10-fold dilutions of the initial suspension in sterile saline to achieve a range of concentrations (e.g., 10⁻¹ to 10⁻⁷).

3. Plating:

  • Prepare CAMHA plates containing two-fold serial dilutions of colistin sulfate, typically ranging from 0.25 µg/mL to 32 µg/mL, plus a colistin-free control plate.

  • From the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, and 10⁻⁷ for the control plate, and lower dilutions for colistin-containing plates), plate 100 µL of the bacterial suspension onto the surface of each agar plate.

  • Spread the inoculum evenly using a sterile spreader.

4. Incubation:

  • Incubate the plates at 35°C ± 1°C for 24 to 48 hours. The extended incubation time may be necessary to detect slower-growing resistant subpopulations.

5. Interpretation of Results:

  • Count the number of colonies on each plate.

  • Calculate the colony-forming units per milliliter (CFU/mL) for each colistin concentration.

  • Plot the CFU/mL against the colistin concentration on a logarithmic scale.

  • Heteroresistance is indicated by a subpopulation of bacteria growing at a frequency of ≥1 in 10⁷ at a colistin concentration that is at least four-fold higher than the MIC of the susceptible population.[8]

Visualizations

Signaling Pathway for Colistin Heteroresistance

colistin_heteroresistance_pathway cluster_environment External Environment cluster_membrane Bacterial Outer & Inner Membrane cluster_cytoplasm Cytoplasm Low_Mg Low Mg2+ PhoQ PhoQ (Sensor Kinase) Low_Mg->PhoQ senses Colistin Colistin Colistin->PhoQ senses LPS Lipopolysaccharide (LPS) (Lipid A) Colistin->LPS binds LPS_modified Modified LPS (Reduced negative charge) Colistin->LPS_modified binding reduced PhoP PhoP (Response Regulator) PhoQ->PhoP PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA phosphorylates PhoP->PmrA activates via PmrD (in some species) arn_operon arnBCADTEF operon PhoP->arn_operon activates transcription PmrA->arn_operon activates transcription L_Ara4N L-Ara4N Synthesis arn_operon->L_Ara4N L_Ara4N->LPS modifies Lipid A Resistance Colistin Resistance LPS_modified->Resistance

Caption: Signaling pathway of colistin heteroresistance involving the PhoPQ and PmrAB two-component systems.

Experimental Workflow for Broth Microdilution

bmd_workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with 2-fold colistin dilutions prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results skip_wells_check Skip wells observed? read_results->skip_wells_check end End qc_strain Include QC strains (e.g., E. coli ATCC 25922) growth_control Growth Control (no antibiotic) sterility_control Sterility Control (no bacteria) skip_wells_check->end No troubleshoot Go to Troubleshooting Workflow skip_wells_check->troubleshoot Yes

Caption: Standard workflow for a colistin broth microdilution (BMD) assay.

Troubleshooting Logic for Skip Wells

skip_well_troubleshooting start Skip Wells Observed in BMD check_tech Verify Technique: - Inoculum homogeneity - Pipetting accuracy - No contamination start->check_tech repeat_bmd Repeat BMD Assay check_tech->repeat_bmd decision_reproducible Are skip wells reproducible? repeat_bmd->decision_reproducible subculture Subculture from wells (pre-MIC and growth-positive) decision_reproducible->subculture Yes report_uninterpretable Report as Uninterpretable (if multiple skip wells) decision_reproducible->report_uninterpretable No pap Perform Population Analysis Profile (PAP) subculture->pap confirm_hetero Confirm & Quantify Heteroresistance pap->confirm_hetero

Caption: A logical workflow for troubleshooting the occurrence of skip wells in colistin BMD assays.

References

Avoiding contamination in colistin sulfate agar dilution plates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during colistin (B93849) sulfate (B86663) agar (B569324) dilution experiments.

Troubleshooting Guide: Contamination in Colistin Sulfate Agar Dilution Plates

Contamination is a critical issue that can compromise the validity of your experimental results. This guide provides a systematic approach to identifying and resolving common sources of contamination.

Observation Potential Cause Recommended Action
Growth in negative control plates (no inoculum) Media or diluent contamination- Review media preparation and sterilization procedures. - Ensure autoclave is functioning correctly. - Use fresh, sterile distilled water for all solutions.[1][2]
Environmental contamination during pouring- Pour plates in a sterile environment (e.g., laminar flow hood or biological safety cabinet).[1] - Minimize air exposure by partially lifting the petri dish lid.[3]
Unidentified colonies mixed with the test organism Cross-contamination from other samples- Use sterile, disposable inoculation loops or sterilize reusable loops effectively between each use.[4] - Handle one bacterial isolate at a time.
Contaminated inoculum- Streak the inoculum on a separate agar plate to check for purity before starting the dilution series.
Mold or fungal growth on plates Airborne spores- Keep the laboratory clean and free of dust.[5][6] - Ensure HEPA filters in safety cabinets are certified and functioning.[1] - Seal plates with parafilm after inoculation and before incubation.[4]
Contaminated incubator- Regularly clean and disinfect the incubator.
"Swarming" or spreading growth across the agar surface Inappropriate inoculum volume or technique- Ensure the inoculum spots are small and dry completely before inverting the plates.[7]
Condensation on the agar surface- Allow agar plates to dry completely before use. - Incubate plates in an inverted position.[8]
Inconsistent growth patterns across replicate plates Uneven distribution of colistin in the agar- Thoroughly mix the molten agar after adding the colistin stock solution before pouring plates.[9]
Inaccurate pipetting- Calibrate pipettes regularly. - Use proper pipetting techniques to ensure accurate volumes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a microbiology lab?

A1: The most common sources of contamination include airborne particles (dust, aerosols), non-sterile equipment and reagents, and human error due to improper aseptic technique.[1][5] Talking over open plates, improper glove use, and a cluttered workspace can significantly increase the risk of contamination.[1][10]

Q2: How can I ensure my workspace is sterile?

A2: Work in a biological safety cabinet or next to a Bunsen burner to create an upward flow of air that prevents airborne contaminants from settling.[11] Before starting, wipe down all surfaces, including your hands (with gloves on), with a suitable disinfectant like 70% ethanol.[4]

Q3: What is the correct procedure for pouring agar plates to minimize contamination?

A3: After autoclaving, allow the molten agar to cool to 45-50°C before adding the colistin sulfate.[7] When pouring, lift the lid of the petri dish minimally and at an angle to shield the surface from airborne contaminants.[3] Pour the agar carefully to avoid splashing and allow the plates to solidify on a level surface undisturbed.[12]

Q4: How should I prepare and store my colistin sulfate stock solution?

A4: Prepare the stock solution using sterile distilled water.[13] It is recommended to prepare the stock solution on the day of the test.[14] If storage is necessary, dispense the stock solution into small, sterile aliquots and store at -70°C or below to maintain stability.[13]

Q5: My negative control plates are showing growth. What should I do?

A5: If your negative control plates (containing agar and colistin but no bacteria) show growth, it indicates a breach in sterility during the plate preparation process. Discard the entire batch of plates and review your aseptic technique, media sterilization, and environmental controls.[15][16]

Q6: I see multiple different colony types on my test plates. How do I interpret these results?

A6: The presence of more than two distinct colony types on a plate is generally considered a sign of contamination.[16] Such results are unreliable and should not be used for diagnosis or MIC determination. The experiment should be repeated with a focus on improving aseptic technique to prevent cross-contamination.

Experimental Protocols

Preparation of Colistin Sulfate Agar Plates
  • Prepare Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool Agar: Place the molten MHA in a 45-50°C water bath to cool.[7] Holding the agar at this temperature prevents it from solidifying while minimizing the degradation of the heat-labile colistin.

  • Prepare Colistin Stock Solution: On the day of the experiment, prepare a stock solution of colistin sulfate in sterile distilled water.[14] The concentration should be calculated to achieve the desired final concentrations in the agar plates.

  • Add Colistin to Agar: In a sterile environment, add the appropriate volume of the colistin stock solution to the molten MHA to achieve the target concentrations for your dilution series. Swirl the flask gently but thoroughly to ensure even distribution.[9]

  • Pour Plates: Dispense the colistin-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate). Allow the plates to solidify at room temperature on a level surface.

  • Dry and Store: Once solidified, the plates can be stored in a refrigerator (2-8°C) until use. It is recommended to use them fresh to avoid potential contamination issues.[17]

Agar Dilution Inoculation Procedure
  • Prepare Inoculum: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[14]

  • Dilute Inoculum: Further dilute the standardized suspension as required by your specific protocol to achieve the desired final inoculum concentration (e.g., 1 x 10^4 CFU/spot).[18]

  • Inoculate Plates: Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of the colistin-containing agar plates and a growth control plate (no colistin).

  • Dry and Incubate: Allow the inoculum spots to dry completely before inverting the plates.[7] Incubate the plates at 35°C ± 2°C for 16-24 hours.[7]

  • Read Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible growth, disregarding a single colony or a faint haze.[7]

Visual Guides

Contamination_Troubleshooting_Workflow start Contamination Observed check_neg_control Check Negative Control Plates start->check_neg_control growth_in_neg Growth Present? check_neg_control->growth_in_neg no_growth_in_neg No Growth growth_in_neg->no_growth_in_neg No media_env_issue Media/Environmental Contamination growth_in_neg->media_env_issue Yes check_test_plates Examine Test Plates no_growth_in_neg->check_test_plates multiple_colonies Multiple Colony Types? check_test_plates->multiple_colonies single_colony_type Single Colony Type (Proceed with caution) multiple_colonies->single_colony_type No cross_contamination Cross-Contamination or Contaminated Inoculum multiple_colonies->cross_contamination Yes review_prep Review Aseptic Pouring & Media Sterilization media_env_issue->review_prep end Repeat Experiment review_prep->end review_inoculation Review Inoculation Technique & Purity cross_contamination->review_inoculation review_inoculation->end

Caption: A logical workflow for troubleshooting contamination events.

Caption: Key steps for maintaining aseptic technique during experiments.

References

Technical Support Center: Improving the Reproducibility of Colistin Synergy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of colistin (B93849) synergy testing results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for colistin synergy testing?

A1: The most frequently used methods for in vitro colistin synergy testing are the checkerboard assay and the time-kill assay.[1][2][3][4][5] The checkerboard assay is a microdilution method that assesses the minimum inhibitory concentration (MIC) of colistin in combination with another antimicrobial agent.[3][6] The time-kill assay measures the rate of bacterial killing over time when exposed to colistin and a second agent, both alone and in combination.[4][6][7] Other methods include E-test-based techniques and two-dimensional gradient tests.[2][8]

Q2: How is synergy defined and interpreted in these assays?

A2: In the checkerboard assay, synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated by summing the Fractional Inhibitory Concentration (FIC) of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[6] A common interpretation is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Partial Synergy: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[6][9][10]

In time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point, usually 24 hours.[6]

Q3: Why are my colistin synergy testing results not reproducible?

A3: Lack of reproducibility in colistin synergy testing is a known challenge and can stem from several factors.[8][11] These include variations in experimental protocols between laboratories, such as differences in inoculum preparation, growth media, incubation time, and the specific endpoints measured.[1] The methods themselves can be labor-intensive and prone to error.[5][11] Furthermore, the interpretation of results, especially for the checkerboard assay, can be subjective.[11] For some techniques like the E-test, poor diffusion of colistin in agar (B569324) can also lead to unreliable results.[12]

Troubleshooting Guides

Checkerboard Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High variability in MIC values for colistin alone. Inconsistent inoculum density.Ensure a standardized inoculum is prepared, typically to a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6][13]
Use of inappropriate broth.Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing.[6][13]
Inconsistent FICI values across replicates. Pipetting errors during serial dilutions.Use calibrated pipettes and consider using automated liquid handlers for improved precision.[5]
Subjective visual reading of growth.Use a spectrophotometer to measure optical density for a more objective determination of growth inhibition.[6]
No clear synergistic effect observed where one is expected. Incorrect concentration range tested.Ensure the concentration ranges for both drugs extend from well below to well above their individual MICs.[9][10]
Bacterial strain characteristics.Synergy can be strain-dependent; what works for one isolate may not for another.[14]
Time-Kill Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High variability in CFU counts at time zero. Inaccurate initial inoculum concentration.Verify the starting inoculum concentration by plating a sample immediately after inoculation. The target is typically around 5 x 10^5 CFU/mL.[6]
Rapid regrowth of bacteria after initial killing. Sub-optimal drug concentrations.The concentrations used should be informed by MIC values (e.g., 0.5 x MIC) obtained from methods like the checkerboard assay.[6]
Drug degradation over the 24-hour period.Ensure proper storage of drug stock solutions and consider the stability of the compounds in the chosen medium at 37°C.
No significant difference between the combination and single agents. Insufficient statistical power.Perform experiments in replicate to ensure the observed differences are statistically significant.[7]
The chosen time points are not optimal for observing synergy.Include multiple time points for sampling (e.g., 0, 2, 4, 8, and 24 hours) to capture the dynamics of the interaction.[6]

Quantitative Data Summary

The following table summarizes results from a study investigating the synergy of MAC13772 and colistin against various Gram-negative pathogens using the checkerboard assay.[6]

Bacterial StrainMAC13772 FICColistin FICFICIInterpretation
E. coli (MCR-1-expressing)0.1250.250.375Synergy
E. coli (Wild-type)0.511.5Indifference
K. pneumoniae (MCR-1-expressing)0.0630.50.563Additive
E. cloacae0.250.50.75Additive
S. typhimurium0.1250.250.375Synergy

Experimental Protocols

Checkerboard Assay Protocol
  • Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.[6][9]

  • Drug Dilution : Prepare serial dilutions of each antimicrobial agent. In the microtiter plate, dilute one agent horizontally and the other vertically.[6] Include wells with each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).[6]

  • Inoculation : Add the prepared bacterial inoculum to each well, except for the sterility control.[6]

  • Incubation : Incubate the plates at 37°C for 18-24 hours.[6]

  • Data Analysis : Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring optical density. Calculate the FIC for each drug and the FICI for the combination.[6]

Time-Kill Assay Protocol
  • Inoculum Preparation : Prepare a bacterial suspension as described for the checkerboard assay, with a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.[6]

  • Experimental Setup : Prepare culture tubes with the following conditions: growth control (no drug), each drug alone (at sub-inhibitory concentrations, e.g., 0.5 x MIC), and the combination of drugs at the same concentrations.[6]

  • Time-Course Sampling : Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6]

  • Colony Counting : Perform serial tenfold dilutions of the aliquots and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).[6]

  • Data Analysis : Plot the log10 CFU/mL against time for each condition. Synergy is determined by comparing the reduction in CFU/mL in the combination tube to the single-agent tubes.[6]

Visualizations

Checkerboard_Assay_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_dilution Dilute to 5x10^5 CFU/mL in CAMHB prep_inoculum->prep_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_dilution->add_inoculum prep_drugs Prepare Serial Dilutions of Antimicrobials setup_plate Dispense Drug Dilutions into 96-Well Plate (Checkerboard Format) prep_drugs->setup_plate setup_plate->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Determine MICs (Visually or Spectrophotometrically) incubate->read_results calc_fic Calculate FIC for Each Drug read_results->calc_fic calc_fici Calculate FICI (FIC Drug A + FIC Drug B) calc_fic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Assay_Workflow Time-Kill Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_counting Quantification cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Suspension (approx. 5x10^5 CFU/mL) prep_tubes Prepare Culture Tubes: - Growth Control - Drug A alone - Drug B alone - Combination prep_inoculum->prep_tubes incubate_shake Incubate Tubes at 37°C with Shaking prep_tubes->incubate_shake time_sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate_shake->time_sampling serial_dilute Perform Serial Dilutions of Aliquots time_sampling->serial_dilute plate_count Plate Dilutions and Incubate for 18-24h serial_dilute->plate_count count_colonies Count Colonies (CFU/mL) plate_count->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data determine_synergy Determine Synergy (≥2-log10 decrease vs. most active single agent) plot_data->determine_synergy

Caption: Workflow for the time-kill synergy assay.

FICI_Interpretation FICI Interpretation Logic start Calculated FICI Value cond1 FICI ≤ 0.5 start->cond1 cond2 0.5 < FICI ≤ 1.0 start->cond2 cond3 1.0 < FICI ≤ 4.0 start->cond3 cond4 FICI > 4.0 start->cond4 res1 Synergy cond1->res1 True res2 Additive cond2->res2 True res3 Indifference cond3->res3 True res4 Antagonism cond4->res4 True

Caption: Logic for interpreting FICI values.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Colistin Sulfate vs. Colistimethate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro activities of colistin (B93849) sulfate (B86663) and its prodrug, colistimethate sodium, supported by experimental data.

In the fight against multidrug-resistant Gram-negative bacteria, the polymyxin (B74138) antibiotic colistin has re-emerged as a last-resort therapy. Colistin is available in two primary forms: colistin sulfate and colistimethate sodium (CMS). While both are used clinically, their chemical properties and, consequently, their in vitro activities, are fundamentally different. Colistin sulfate is the stable, directly active form of the antibiotic.[1][2] In contrast, colistimethate sodium is an inactive prodrug that must undergo hydrolysis in an aqueous environment to convert into active colistin.[1][3] This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to clarify their distinct roles in research and susceptibility testing.

Executive Summary: The Active Form vs. The Prodrug

The core difference determining the in vitro efficacy of these two compounds is their state of activity. Colistin sulfate is the active moiety that interacts with the bacterial outer membrane, leading to cell death.[4] Standard antimicrobial susceptibility testing (AST) methods, therefore, exclusively use colistin sulfate to determine the Minimum Inhibitory Concentration (MIC) for an organism.[2]

Colistimethate sodium, being a prodrug, exhibits significantly lower direct antibacterial activity in vitro because it must first convert to colistin.[5] This conversion is often slow and incomplete under the typical conditions and timeframe of standard susceptibility tests.[6] Consequently, when tested side-by-side, the MIC values for CMS are consistently higher than those for colistin sulfate against the same bacterial strains.[5]

Quantitative Data Comparison

The following tables summarize the quantitative differences in in vitro activity between colistin sulfate and colistimethate sodium against Pseudomonas aeruginosa, a key pathogen for which colistin is often employed.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The data below, derived from a study on P. aeruginosa isolates from cystic fibrosis patients, clearly illustrates the superior in vitro potency of colistin sulfate.

CompoundGeometric Mean MIC (mg/L)MIC Range (mg/L)
Colistin Sulfate 3.11 - 4
Colistimethate Sodium 7.14 - 16
Data sourced from Li et al., Antimicrobial Agents and Chemotherapy.[5]

As the data indicates, colistin sulfate was found to be approximately threefold more active than colistimethate sodium based on the geometric mean MIC.[5]

Table 2: Time-Kill Kinetics Comparison

Time-kill assays demonstrate the rate and extent of bactericidal activity. Studies show that colistin sulfate exerts a much more rapid and potent killing effect compared to CMS at equivalent concentrations relative to their MICs.

CompoundConcentrationTime to Achieve 99.9% Kill (Bactericidal Activity)
Colistin Sulfate ≥4x MIC< 5 minutes for complete elimination at highest concentrations
Colistimethate Sodium 16x MICRequired up to 24 hours to achieve complete elimination
Data interpreted from Li et al., Antimicrobial Agents and Chemotherapy.[5]

Colistin sulfate demonstrated extremely rapid, concentration-dependent killing, whereas colistimethate sodium's bactericidal activity was significantly slower and required higher multiples of its MIC to be effective within a 24-hour period.[5]

Signaling Pathways and Experimental Workflows

To visualize the underlying chemical relationship and the standard method for evaluating in vitro efficacy, the following diagrams are provided.

hydrolysis CMS Colistimethate Sodium (CMS) (Inactive Prodrug) COL Colistin (Active Antibiotic) CMS->COL Hydrolysis (in aqueous solution) BAC Gram-Negative Bacterium COL->BAC Binds to LPS, disrupts membrane DEATH Cell Death BAC->DEATH

Caption: Hydrolysis of inactive colistimethate sodium (CMS) to its active colistin form.

The diagram above illustrates the essential conversion step for CMS. In an in vitro setting, the rate of this hydrolysis reaction is a critical limiting factor for its observed antibacterial effect.

workflow cluster_prep Preparation cluster_assay Assay cluster_read Result P1 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A1 Inoculate microtiter plate wells with bacteria and diluted Colistin Sulfate P1->A1 P2 Serially dilute Colistin Sulfate in Cation-Adjusted Mueller-Hinton Broth (CAMHB) P2->A1 A2 Incubate at 35°C ± 2°C for 16-20 hours A1->A2 R1 Read plate to find lowest concentration with no visible growth A2->R1 R2 Determine Minimum Inhibitory Concentration (MIC) R1->R2

Caption: Standard workflow for Broth Microdilution (BMD) susceptibility testing of colistin.

This workflow highlights the standardized process for determining the MIC of colistin, which exclusively uses the active colistin sulfate form to ensure accurate and reproducible results.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro efficacy. Below are summaries of the key experimental protocols used to generate the comparative data.

Broth Microdilution (BMD) for MIC Determination

This is the internationally recognized reference method for colistin susceptibility testing.

  • Preparation of Antibiotic: Colistin sulfate is dissolved in sterile distilled water. Two-fold serial dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh (18-24 hour) culture. This suspension is further diluted to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of colistin sulfate that completely inhibits visible bacterial growth.

Time-Kill Assay Protocol

This assay evaluates the bactericidal activity of an antibiotic over time.

  • MIC Determination: The MIC of the test organism against colistin sulfate and/or colistimethate sodium is first determined using the BMD method.

  • Assay Setup: Large tubes containing CAMHB are prepared with the antibiotic at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 4x, 16x MIC). A growth control tube without any antibiotic is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube. The samples are serially diluted in sterile saline and plated onto nutrient agar (B569324) plates.

  • Incubation and Counting: The agar plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Conclusion

The in vitro evidence is unequivocal: colistin sulfate is the potent, active form of the drug, while colistimethate sodium is an inactive prodrug with substantially lower and slower antibacterial activity in a laboratory setting. This distinction is critical for researchers; in vitro susceptibility testing must be performed with colistin sulfate to accurately guide therapeutic expectations. The higher MICs and delayed bactericidal action of CMS in vitro are a direct result of its reliance on slow chemical hydrolysis to become active, a process that is not fully realized within the constraints of standard testing protocols. Therefore, for all in vitro research and susceptibility testing purposes, colistin sulfate is the appropriate and necessary compound to use.

References

Cross-Resistance Between Colistin and Polymyxin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxin (B74138) antibiotics, particularly colistin (B93849) and polymyxin B, as last-resort treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria has brought the issue of cross-resistance to the forefront of antimicrobial research. This guide provides an objective comparison of colistin and polymyxin B, focusing on the mechanisms of cross-resistance, supporting experimental data, and detailed methodologies for key experiments.

Executive Summary

Colistin (polymyxin E) and polymyxin B are structurally and functionally similar polypeptide antibiotics. Their bactericidal activity stems from their ability to disrupt the outer membrane of Gram-negative bacteria by interacting with the lipid A moiety of lipopolysaccharide (LPS). Due to this shared mechanism of action, there is a high degree of cross-resistance between the two drugs. Resistance primarily arises from modifications to the bacterial LPS, which reduce the binding affinity of polymyxins. This guide will delve into the specifics of this cross-resistance, providing quantitative data and procedural insights for research and development.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for colistin and polymyxin B against various Gram-negative pathogens. The data is compiled from multiple studies and illustrates the high degree of cross-resistance.

Bacterial SpeciesIsolate TypeColistin MIC (µg/mL)Polymyxin B MIC (µg/mL)Reference
Acinetobacter baumanniiSusceptible≤2≤2[1]
Acinetobacter baumanniiResistant>2>2[1]
Pseudomonas aeruginosaSusceptible≤2≤2[1]
Pseudomonas aeruginosaResistant>2>2[1]
Klebsiella pneumoniaeSusceptible≤2≤2[2]
Klebsiella pneumoniaeResistant (mcr-1)88[2]
Escherichia coliSusceptible≤2≤2[3]
Escherichia coliResistant>2>2[3]

Note: MIC breakpoints for susceptibility are generally ≤2 µg/mL for both colistin and polymyxin B for most Gram-negative bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Mechanisms of Cross-Resistance

The primary mechanism of acquired resistance to both colistin and polymyxin B involves the modification of the lipid A component of LPS. This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged polymyxin molecules.

Signaling Pathways for LPS Modification

Two-component regulatory systems, primarily PmrA-PmrB and PhoP-PhoQ , play a central role in sensing environmental signals and upregulating the genes responsible for LPS modification.

G cluster_stimuli Environmental Stimuli cluster_phoPQ PhoP-PhoQ System cluster_pmrAB PmrA-PmrB System cluster_lps_mod LPS Modification cluster_outcome Outcome Low Mg2+ Low Mg2+ PhoQ PhoQ Low Mg2+->PhoQ High Fe3+ High Fe3+ PmrB PmrB High Fe3+->PmrB Antimicrobial Peptides Antimicrobial Peptides (e.g., Polymyxins) Antimicrobial Peptides->PhoQ PhoP PhoP PhoQ->PhoP Phosphorylation PmrD PmrD PhoP->PmrD Activates PmrA PmrA PmrB->PmrA Phosphorylation arnBCADTEF arnBCADTEF operon PmrA->arnBCADTEF Activates pmrC pmrC PmrA->pmrC Activates PmrD->PmrA Stabilizes phosphorylated PmrA L_Ara4N Addition of L-Ara4N arnBCADTEF->L_Ara4N PEtN Addition of phosphoethanolamine (PEtN) pmrC->PEtN Reduced Negative Charge Reduced Negative Charge L_Ara4N->Reduced Negative Charge PEtN->Reduced Negative Charge Polymyxin Resistance Polymyxin Resistance Reduced Negative Charge->Polymyxin Resistance

Caption: PmrA-PmrB and PhoP-PhoQ signaling pathways leading to polymyxin resistance.

Activation of these systems leads to the upregulation of operons such as arnBCADTEF (also known as pmrHFIJKLM) and pmrC, which catalyze the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (PEtN) to the lipid A, respectively.[5]

Plasmid-Mediated Resistance

The emergence of plasmid-mediated colistin resistance genes, particularly the mcr gene family (mcr-1, mcr-2, etc.), is a significant public health concern. These genes encode phosphoethanolamine transferases that also modify lipid A, conferring resistance to both colistin and polymyxin B. The horizontal transfer of these plasmids can rapidly disseminate resistance among different bacterial species.

Experimental Protocols

Accurate determination of polymyxin susceptibility is crucial for both clinical and research purposes. The recommended reference method is broth microdilution (BMD) .[6][7]

Broth Microdilution (BMD) Protocol for Polymyxin Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polymyxin B and Colistin sulfate (B86663) powders

  • Sterile 96-well microtiter plates (polystyrene, U- or V-bottom)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of colistin sulfate and polymyxin B in sterile, deionized water.

  • Preparation of Antibiotic Working Solutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate containing 50 µL of the appropriate antibiotic dilution. This will result in a final volume of 100 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Important Considerations:

  • Use of polysorbate-80 is not recommended as it can interfere with the activity of polymyxins.[8]

  • Polymyxins can adhere to plastic surfaces; therefore, consistent use of polystyrene plates is recommended.

Experimental Workflow for Determining Cross-Resistance

The following workflow outlines the key steps in assessing cross-resistance between colistin and polymyxin B in a research setting.

G cluster_setup Experimental Setup cluster_evolution Induction of Resistance cluster_assessment Cross-Resistance Assessment cluster_analysis Mechanism Analysis start Bacterial Isolate (e.g., P. aeruginosa) bmd Determine Baseline MIC (Colistin & Polymyxin B) using Broth Microdilution start->bmd serial_passage Serial Passage in Sub-inhibitory Concentrations of Colistin bmd->serial_passage mic_retest Determine MIC of Colistin-Resistant Strain to both Colistin and Polymyxin B serial_passage->mic_retest compare Compare MICs of Resistant Strain to Baseline MICs mic_retest->compare wgs Whole Genome Sequencing of Resistant Strain compare->wgs Significant MIC Increase gene_analysis Analyze for mutations in pmrA, pmrB, phoP, phoQ, and presence of mcr genes wgs->gene_analysis

Caption: Experimental workflow for assessing cross-resistance.

Conclusion

The evidence strongly indicates a high level of cross-resistance between colistin and polymyxin B. This is primarily due to their similar mechanisms of action and the shared resistance pathways that bacteria employ. For researchers and drug development professionals, it is imperative to consider this cross-resistance when designing new therapeutic strategies or interpreting susceptibility data. The continued surveillance for and understanding of resistance mechanisms, particularly plasmid-mediated resistance, is crucial in preserving the efficacy of this important class of last-resort antibiotics. The standardized broth microdilution method remains the gold standard for accurately determining polymyxin susceptibility and should be meticulously followed in all experimental settings.

References

A Comparative Guide to Validating Colistin Susceptibility Testing with Quality Control Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and reliable susceptibility testing. However, the unique cationic properties of the colistin molecule present significant challenges for many routine testing methods. This guide provides an objective comparison of available methods, supported by performance data, and outlines the essential role of quality control (QC) strains in validating test results.

Recommended Quality Control Strains

Validation of any colistin susceptibility testing method begins with the use of well-characterized QC strains. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend specific strains with established Minimum Inhibitory Concentration (MIC) ranges.[1][2] The inclusion of both a susceptible and a resistant strain is crucial for ensuring the method can accurately detect both ends of the susceptibility spectrum.[1][3]

Table 1: Recommended Quality Control Strains for Colistin Susceptibility Testing

QC StrainTypeOrganizationExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™SusceptibleCLSI / EUCAST0.25 - 2[1]
Pseudomonas aeruginosa ATCC® 27853™SusceptibleCLSI / EUCAST0.5 - 4[1]
Escherichia coli NCTC 13846Resistant (mcr-1 positive)EUCAST2 - 8 (Target: 4)[1][4]

Performance Comparison of Susceptibility Testing Methods

The reference method for colistin susceptibility testing, recommended by a joint CLSI-EUCAST working group, is Broth Microdilution (BMD).[1][2][5] The performance of other methods is evaluated against this "gold standard." Key performance metrics include:

  • Essential Agreement (EA): The percentage of MICs that are within ±1 two-fold dilution of the reference method.

  • Categorical Agreement (CA): The percentage of results that fall into the same susceptibility category (Susceptible, Intermediate, or Resistant) as the reference method.

  • Very Major Errors (VME): The percentage of isolates falsely found to be susceptible by the test method. This is the most serious type of error.

  • Major Errors (ME): The percentage of isolates falsely found to be resistant by the test method.

Acceptable performance criteria are generally defined as ≥90% for both EA and CA, ≤1.5% for VME, and ≤3% for ME.[6][7]

Table 2: Performance Comparison of Various Colistin Susceptibility Testing Methods Against Reference Broth Microdilution (BMD)

MethodPrinciplePerformance Summary
Broth Microdilution (BMD) Serial dilution of colistin in brothReference Method. Considered the gold standard by CLSI and EUCAST.[1][2]
Commercial BMD Panels (e.g., SensiTest Colistin)Pre-prepared, lyophilized antibiotic panelsHigh Agreement. Generally shows excellent EA (96%) and CA (98.9%) with low error rates (VME: 1.46%, ME: 0.93%).[8]
Colistin Broth Disk Elution (CBDE) Elution of colistin from a disk into brothHigh Agreement. Endorsed by CLSI. Studies show excellent performance with CA and EA often reaching 100% and no reported VMEs or MEs.[6]
Automated Systems (e.g., VITEK® 2)Automated colorimetric or turbidimetric analysisVariable Performance. Results can be unreliable.[1] Studies report high VME rates (e.g., 28.5% to 36%) and CA often below the acceptable 90% threshold.[6][9] Strict QC is essential.
Gradient Diffusion (e.g., E-test)Antibiotic gradient on a plastic stripUnreliable. Not recommended.[1] Known to underestimate MICs, leading to unacceptably high VME rates (e.g., 31.1% to 40%).[9][10] EUCAST has issued warnings against their use.[11]
Disk Diffusion (DD) Antibiotic-impregnated paper disk on agarUnreliable. Not recommended by CLSI or EUCAST.[1][2] The large colistin molecule diffuses poorly in agar, leading to high error rates and an inability to distinguish susceptible from resistant isolates.[12][13]
Agar Dilution (AD) Serial dilution of colistin in agarVariable Performance. Not recommended by the joint CLSI-EUCAST working group.[1] Can produce higher MICs than BMD, leading to major errors.[12]

Experimental Protocol: Reference Broth Microdilution (BMD)

This protocol is based on the ISO-20776-1 standard recommended by CLSI and EUCAST.[4][8]

Materials:

  • Colistin sulfate (B86663) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, untreated 96-well polystyrene microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, E. coli NCTC 13846)

Procedure:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

  • Serial Dilution: Perform two-fold serial dilutions of the colistin stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.25 to 16 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and bacteria, no colistin) and a sterility control well (broth only).

  • Incubation: Seal the plates and incubate at 35±1°C for 18±2 hours in ambient air.[4]

  • Result Interpretation: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. The results for the QC strains must fall within their established acceptable ranges for the test run to be considered valid.

Validation Workflow

The following diagram illustrates the logical workflow for validating a colistin susceptibility testing method using QC strains against the reference BMD method.

G cluster_0 Setup Phase cluster_1 Testing Phase cluster_2 Analysis Phase cluster_3 Outcome A Select QC Strains (Susceptible & Resistant) B Prepare Inoculum (0.5 McFarland) A->B C Perform Test Method (e.g., CBDE, Commercial Panel) B->C D Perform Reference Method (Broth Microdilution) B->D E Read MICs from both methods after 18-20h incubation C->E D->E F Compare QC MICs to Established Ranges E->F G QC In Range: Test Method is Validated F->G Yes H QC Out of Range: Troubleshoot & Repeat F->H No

References

Colistin Sulfate: A Comparative Analysis of Monotherapy vs. Combination Therapy in In Vitro Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against multidrug-resistant (MDR) Gram-negative bacteria, the utility of colistin (B93849) sulfate (B86663), a last-resort antibiotic, is a subject of intense research. This guide provides a comparative analysis of the in vitro efficacy of colistin sulfate monotherapy versus its use in combination with other antimicrobial agents. The data presented herein, derived from various scientific studies, aims to equip researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and therapeutic strategies.

The primary takeaway from multiple in vitro studies is that colistin sulfate in combination with other antibiotics frequently demonstrates superior bactericidal activity and synergistic effects compared to colistin monotherapy, particularly against resistant strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2] Combination therapy may also play a role in suppressing the development of colistin resistance.[3]

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the quantitative data from key in vitro studies, highlighting the synergistic potential of various colistin-based combinations. Synergy is typically determined by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.

Table 1: Checkerboard Assay Results for Colistin Combination Therapy against Acinetobacter baumannii

Combination AgentNumber of IsolatesSynergy (FICI ≤ 0.5)Partial Synergy (0.5 < FICI < 1)Indifference (1 ≤ FICI < 2)Antagonism (FICI ≥ 2)Reference
Meropenem5668%---[3]
Meropenem3551.4%-22.9%-[4]
Imipenem5636%---[3]
Rifampicin8093.75%-2.5%-[5]
Doxycycline2660%---[6]
Doripenem2630%---[6]
Vancomycin1090%--0%[7][8]
Sulbactam1050%--0%[7]

Table 2: Checkerboard Assay Results for Colistin Combination Therapy against Pseudomonas aeruginosa

Combination AgentNumber of IsolatesSynergy (FICI ≤ 0.5)Partial Synergy (0.5 < FICI < 1)Indifference (1 ≤ FICI < 2)Antagonism (FICI ≥ 2)Reference
Doripenem2330%---[6]
Doxycycline2390%---[6]
Rifampicin2320%---[6]
Resveratrol8Apparent dose-dependent synergy---[9]

Table 3: Time-Kill Assay Results for Colistin Combination Therapy

OrganismCombination AgentConcentrationResultReference
K. pneumoniaeTrimethoprim0.5x MICSynergy, sustained bactericidal activity at 2h[1]
K. pneumoniaeTrimethoprim-sulfamethoxazole0.5x MICSynergy, sustained bactericidal activity at 2h[1]
Colistin-Resistant EnterobacteriaceaeMinocycline0.5 µg/ml Colistin + 0.25 µg/ml MinocyclineSynergy and bactericidal activity[10]
E. coliOxethazaine0.5x MIC Colistin + 20 µg/mL OxethazaineRapid reduction in bacterial count (>2log10 CFU)[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of colistin monotherapy and combination therapy.

Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.[12]

  • Bacterial Inoculum Preparation: Select 3-5 colonies from an overnight culture plate and suspend them in a sterile saline solution. Adjust the suspension to a 0.5 McFarland standard, which is equivalent to approximately 10^8 CFU/mL. Further dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of about 5 x 10^5 CFU/mL in the assay wells.[12][13]

  • Preparation of Antibiotic Dilutions: Prepare stock solutions of colistin sulfate and the second antimicrobial agent. In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, colistin is diluted horizontally across the plate, while the other antibiotic is diluted vertically.[12] This results in each well containing a unique combination of concentrations of the two drugs.

  • Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include control wells for bacterial growth (no antibiotic) and sterility (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.[13][14]

  • Data Analysis and Interpretation: After incubation, determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone. The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Partial Synergy/Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4[12][15]

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing by an antimicrobial agent or combination over time.[12]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.[12]

  • Experimental Setup: Set up culture tubes containing the bacterial inoculum and the antimicrobial agents at specific concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC) alone and in combination.[1] A growth control tube without any antibiotic is also included.

  • Sampling and Plating: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from each tube.[1][11] Perform serial dilutions of the samples and plate them onto agar (B569324) plates for colony counting.

  • Data Analysis: After incubating the plates, count the number of colonies (CFU/mL) at each time point. Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[12]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[12]

Visualizing the Process and Potential Mechanisms

To better illustrate the experimental workflow and a hypothetical mechanism of action, the following diagrams are provided.

Experimental_Workflow_for_In_Vitro_Synergy_Testing cluster_prep Preparation cluster_assays Synergy Assays cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Bacterial Culture Bacterial Culture McFarland Standardization McFarland Standardization Bacterial Culture->McFarland Standardization Inoculum Dilution Inoculum Dilution McFarland Standardization->Inoculum Dilution 96-Well Plate Setup 96-Well Plate Setup Inoculum Dilution->96-Well Plate Setup Culture Tubes Setup Culture Tubes Setup Inoculum Dilution->Culture Tubes Setup Incubation (16-24h) Incubation (16-24h) 96-Well Plate Setup->Incubation (16-24h) MIC Determination MIC Determination Incubation (16-24h)->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Interpretation Interpretation FICI Calculation->Interpretation Time-Point Sampling Time-Point Sampling Culture Tubes Setup->Time-Point Sampling Colony Counting Colony Counting Time-Point Sampling->Colony Counting Log10 CFU/mL Plotting Log10 CFU/mL Plotting Colony Counting->Log10 CFU/mL Plotting Log10 CFU/mL Plotting->Interpretation

Caption: Experimental workflow for in vitro synergy testing.

Hypothetical_Signaling_Pathway_of_Colistin_Synergy Colistin Colistin Outer Membrane Outer Membrane Colistin->Outer Membrane Disruption Combination Agent Combination Agent Periplasmic Space Periplasmic Space Combination Agent->Periplasmic Space Enhanced Uptake Outer Membrane->Periplasmic Space Increased Permeability Inner Membrane Inner Membrane Periplasmic Space->Inner Membrane Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Periplasmic Space->Inhibition of Cell Wall Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Periplasmic Space->Inhibition of Protein Synthesis Membrane Depolarization Membrane Depolarization Inner Membrane->Membrane Depolarization Cell Lysis Cell Lysis Inhibition of Cell Wall Synthesis->Cell Lysis Inhibition of Protein Synthesis->Cell Lysis Membrane Depolarization->Cell Lysis

Caption: Hypothetical mechanism of colistin synergy.

References

A Comparative Analysis of Colistin Resistance Mechanisms in Escherichia coli and Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of colistin (B93849) resistance mechanisms in two clinically significant Gram-negative pathogens: Escherichia coli and Klebsiella pneumoniae. The content delves into the genetic determinants, biochemical modifications, and phenotypic expressions of resistance, supported by experimental data and detailed methodologies.

Introduction

Colistin, a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing prevalence of colistin resistance threatens its clinical efficacy. Understanding the nuances of resistance mechanisms in different bacterial species is crucial for the development of effective surveillance strategies and novel therapeutic interventions. This guide focuses on a side-by-side comparison of colistin resistance in E. coli and K. pneumoniae, two common etiological agents of nosocomial and community-acquired infections.

Core Resistance Mechanisms: A Comparative Overview

Colistin resistance in both E. coli and K. pneumoniae is primarily achieved through the modification of the lipid A moiety of the lipopolysaccharide (LPS) in the outer membrane. This modification reduces the net negative charge of the bacterial cell surface, thereby decreasing its affinity for the positively charged colistin molecule. Two principal mechanisms mediate this modification: plasmid-mediated resistance and chromosomal alterations.

Plasmid-Mediated Colistin Resistance: The Role of mcr Genes

The emergence of mobile colistin resistance (mcr) genes, located on transferable plasmids, has significantly contributed to the global spread of colistin resistance. These genes encode phosphoethanolamine transferases that catalyze the addition of a phosphoethanolamine (pEtN) group to lipid A.

While several variants of mcr genes have been identified (mcr-1 to mcr-10), mcr-1 remains the most prevalent. Epidemiological data suggests a higher prevalence of mcr-1 in E. coli compared to K. pneumoniae.[1][2][3]

Table 1: Comparative Prevalence of mcr-1 in Colistin-Resistant E. coli and K. pneumoniae Clinical Isolates

Bacterial SpeciesPrevalence of mcr-1 in Colistin-Resistant IsolatesReference
Escherichia coli29.7%[1]
Klebsiella pneumoniae1.4%[1]
Escherichia coli16.6%[3][4]
Klebsiella pneumoniaeNot detected in the study[3][4]
Chromosomal Resistance Mechanisms: Mutations in Regulatory Systems

Chromosomal mutations leading to colistin resistance involve the constitutive activation of two-component regulatory systems (TCS), namely PhoP/PhoQ and PmrA/PmrB. These systems upregulate the expression of genes involved in the modification of lipid A with phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N).

A key difference between the two species lies in the primary mutational targets. In K. pneumoniae, inactivation of the mgrB gene, a negative regulator of the PhoP/PhoQ system, is the most common mechanism of acquired colistin resistance.[5][6][7][8][9] In contrast, mutations directly within the phoP, phoQ, pmrA, and pmrB genes are more frequently observed in colistin-resistant E. coli.

Table 2: Predominant Chromosomal Resistance Mechanisms and Their Frequencies

Resistance MechanismKlebsiella pneumoniaeEscherichia coli
Primary Target Inactivation of the mgrB geneMutations in phoP/Q and pmrA/B genes
Frequency Mutations in mgrB are found in approximately 65% of colistin-resistant clinical isolates.[5][6][7]Mutations in pmrA/B and phoP/Q are frequently reported, though precise prevalence figures vary across studies.

Phenotypic Manifestations: Minimum Inhibitory Concentration (MIC)

The level of colistin resistance, determined by the Minimum Inhibitory Concentration (MIC), can vary depending on the underlying mechanism and the bacterial species.

Table 3: Comparative Colistin MIC Ranges for E. coli and K. pneumoniae

Bacterial SpeciesColistin MIC Range (mg/L)Reference
Escherichia coli0.5 - 32[1][10][11]
Klebsiella pneumoniae0.25 - >128[1][10][11]
E. coli with mcr-14 - 32[1][11]
K. pneumoniae with mcr-14 - 64[1][11]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in colistin resistance, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways of Chromosomal Colistin Resistance

colistin_resistance_pathways cluster_ecoli E. coli cluster_kpneumoniae K. pneumoniae PhoQ_E PhoQ PhoP_E PhoP PhoQ_E->PhoP_E Phosphorylation PmrA_E PmrA PhoP_E->PmrA_E Activation PmrB_E PmrB PmrB_E->PmrA_E Phosphorylation Arn_E arnBCADTEF (L-Ara4N synthesis) PmrA_E->Arn_E Upregulation LipidA_E Lipid A Arn_E->LipidA_E L-Ara4N addition Res_LipidA_E Modified Lipid A (Colistin Resistance) LipidA_E->Res_LipidA_E MgrB_K MgrB PhoQ_K PhoQ MgrB_K->PhoQ_K Inhibition PhoP_K PhoP PhoQ_K->PhoP_K Phosphorylation PmrD_K PmrD PhoP_K->PmrD_K Activation PmrA_K PmrA Arn_K arnBCADTEF (L-Ara4N synthesis) PmrA_K->Arn_K Upregulation PmrC_K pmrC (pEtN synthesis) PmrA_K->PmrC_K Upregulation PmrD_K->PmrA_K Activation PmrB_K PmrB PmrB_K->PmrA_K Phosphorylation LipidA_K Lipid A Arn_K->LipidA_K L-Ara4N addition PmrC_K->LipidA_K pEtN addition Res_LipidA_K Modified Lipid A (Colistin Resistance) LipidA_K->Res_LipidA_K experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_biochemical Biochemical Analysis start Clinical Isolate (E. coli or K. pneumoniae) mic_testing Broth Microdilution MIC Testing start->mic_testing interpretation Interpret Results (Susceptible vs. Resistant) mic_testing->interpretation dna_extraction DNA Extraction interpretation->dna_extraction If Resistant lipid_a_extraction Lipid A Extraction interpretation->lipid_a_extraction If Resistant multiplex_pcr Multiplex PCR for mcr genes mcr_result mcr Gene Presence/Absence multiplex_pcr->mcr_result Detect mcr genes sequencing Sanger/Whole Genome Sequencing (mgrB, phoP/Q, pmrA/B) mutation_result Chromosomal Mutations sequencing->mutation_result Identify mutations maldi_tof MALDI-TOF Mass Spectrometry lipid_a_extraction->maldi_tof lipid_a_modification Identify Lipid A Modifications (pEtN, L-Ara4N) maldi_tof->lipid_a_modification

References

The Synergistic Power of Colistin Sulfate and Carbapenems Against Multidrug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. With limited therapeutic options, researchers are increasingly turning to combination therapies to overcome resistance and improve clinical outcomes. This guide provides a comprehensive evaluation of the synergistic effect of colistin (B93849) sulfate (B86663), a last-resort polymyxin (B74138) antibiotic, with carbapenems, a potent class of beta-lactam antibiotics. By presenting key experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to effectively explore and utilize this promising combination.

Unveiling the Synergy: How the Combination Works

The primary mechanism behind the synergy between colistin and carbapenems lies in their distinct but complementary modes of action.[1][2] Colistin acts as a detergent, disrupting the integrity of the bacterial outer membrane by interacting with lipopolysaccharide (LPS).[1] This disruption increases the permeability of the outer membrane, effectively creating entry points for carbapenems to reach their target—penicillin-binding proteins (PBPs)—located in the periplasmic space.[2][3] By facilitating carbapenem (B1253116) entry, colistin enhances their efficacy, even against strains that have developed resistance mechanisms such as carbapenemase production or loss of outer membrane porins.[3]

SynergyMechanism cluster_bacteria Gram-Negative Bacterium OM Outer Membrane (with LPS) PP Periplasmic Space (contains PBPs) Carbapenem Carbapenem OM->Carbapenem IM Inner Membrane Inhibition Cell Wall Synthesis Inhibition PP->Inhibition Binds to PBPs Colistin Colistin Sulfate Disruption Membrane Permeabilization Colistin->Disruption Targets LPS Carbapenem->PP Enters Periplasm Disruption->OM Increases Permeability Synergy Synergistic Bacterial Killing Disruption->Synergy Inhibition->Synergy

Caption: Proposed mechanism of synergy between colistin and carbapenems.

Comparative Efficacy: A Look at the Data

In vitro studies consistently demonstrate the synergistic potential of colistin-carbapenem combinations against a range of clinically important pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The following tables summarize key findings from checkerboard and time-kill assays, two of the most common methods for evaluating antibiotic synergy.

Checkerboard Assay Results

The checkerboard assay determines the Fractional Inhibitory Concentration Index (FICI), which quantifies the degree of synergy. A FICI of ≤ 0.5 is considered synergistic.

PathogenCarbapenemNumber of IsolatesSynergy (FICI ≤ 0.5)Reference
Acinetobacter baumanniiImipenem683.3% (5/6)
Acinetobacter baumanniiMeropenem1154.5% (6/11)[4]
Acinetobacter baumanniiMeropenem2572% (18/25)
Pseudomonas aeruginosaMeropenem1127.3% (3/11)[4]
Pseudomonas aeruginosaMeropenem2524% (6/25)
Klebsiella pneumoniaeMeropenem10548%[5][6]
Klebsiella pneumoniae (KPC)Doripenem (B194130)1250% (6/12)[7]
Enterobacteriaceae (Colistin-Resistant)Meropenem15 (CRE)13.3% (2/15)[8]
Time-Kill Assay Results

Time-kill assays measure the rate of bacterial killing over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

PathogenCarbapenemKey FindingReference
Acinetobacter baumannii (CRAB)MeropenemSynergy in 90% (45/50) of isolates.[9]
Pseudomonas aeruginosa (MDR)ImipenemAdditivity/synergy in >50% of cases at 24 and 48 hours.[3]
Pseudomonas aeruginosaDoripenemCombinations achieved up to 9.38 log10 greater killing compared to monotherapy.[10]
Klebsiella pneumoniae (Colistin-Resistant)DoripenemAll tested combinations were synergistic at 0.5x MIC.[1]
Klebsiella pneumoniae (KPC)DoripenemBactericidal against 75% (9/12) of isolates.[7]
Klebsiella pneumoniae (CRKP)MeropenemSynergistic action observed, completely killing bacteria without regrowth.[11]

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

Checkerboard Broth Microdilution Assay

This method is used to determine the FICI and assess for synergy, additivity, indifference, or antagonism between two antimicrobial agents.

CheckerboardWorkflow A Prepare serial two-fold dilutions of Colistin (Drug A) and Carbapenem (Drug B) in a 96-well microtiter plate. B Drug A is diluted horizontally, Drug B is diluted vertically. A->B C Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. B->C D Include wells for growth control (no drug) and sterility control (no bacteria). C->D E Incubate plates at 35-37°C for 18-24 hours. D->E F Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. E->F G Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. F->G H Interpret the results: Synergy: FICI ≤ 0.5 Additivity: 0.5 < FICI ≤ 1 Indifference: 1 < FICI ≤ 4 Antagonism: FICI > 4 G->H

Caption: Workflow for the checkerboard synergy assay.

Protocol Steps:

  • Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of colistin sulfate along the x-axis and the chosen carbapenem along the y-axis in cation-adjusted Mueller-Hinton broth (CAMHB).[1][4][12] The concentration ranges should typically span from 1/32 to 8 or 32 times the MIC of each drug.[2]

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18 to 24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).

Time-Kill Assay

This dynamic method assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

TimeKillWorkflow A Prepare test tubes with CAMHB containing: 1. Growth Control (no drug) 2. Colistin alone 3. Carbapenem alone 4. Colistin + Carbapenem combination B Inoculate tubes with a starting bacterial density of ~10^6 CFU/mL. A->B C Incubate tubes in a shaking water bath at 37°C. B->C D At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube. C->D E Perform serial dilutions of the aliquots and plate onto agar (B569324). D->E F Incubate plates and count viable colonies (CFU/mL). E->F G Plot log10 CFU/mL versus time. F->G H Interpret the results: Synergy: ≥2-log10 decrease in CFU/mL with combination vs. most active single agent. Bactericidal: ≥3-log10 decrease in CFU/mL vs. initial inoculum. G->H

Caption: Workflow for the time-kill synergy assay.

Protocol Steps:

  • Preparation: Prepare tubes with CAMHB containing the antibiotics alone and in combination at desired concentrations (often at sub-inhibitory levels like 0.25x or 0.5x MIC).[1] Include a drug-free growth control.

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 10^5 to 10^6 CFU/mL.[3][13]

  • Sampling: Incubate the tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.[9]

  • Quantification: Perform serial dilutions of the samples and plate them onto appropriate agar plates (e.g., Mueller-Hinton agar) to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9][14] Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9]

Clinical Perspective and Future Directions

While in vitro studies provide strong evidence for the synergistic activity of colistin-carbapenem combinations, clinical data has been more varied.[15][16][17] Meta-analyses of randomized controlled trials have not consistently shown a mortality benefit for combination therapy over colistin monotherapy for carbapenem-resistant Gram-negative bacterial infections.[15][16] However, some studies suggest that for specific patient populations or infection types, such as pneumonia caused by A. baumannii, synergistic combination therapy may be associated with improved clinical outcomes, such as lower rates of clinical failure.[14][18]

The discrepancy between in vitro and in vivo results highlights the complexity of treating these infections and underscores the need for further research. Future studies should focus on optimizing dosing regimens, understanding the impact of different resistance mechanisms, and conducting large-scale clinical trials to deliniate the specific scenarios where this combination therapy is most beneficial.[1][19]

References

A Comparative Guide: In Vitro Activity of Colistin Sulfate Versus Novel Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health, compelling the re-evaluation of last-resort antibiotics such as colistin (B93849) sulfate (B86663). Concurrently, the scientific community is vigorously exploring novel therapeutic avenues, with antimicrobial peptides (AMPs) emerging as a particularly promising class of molecules. This guide provides an objective comparison of the in vitro activity of colistin sulfate against a selection of novel antimicrobial peptides, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison of In Vitro Activity

The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values of colistin sulfate and several novel antimicrobial peptides against key Gram-negative pathogens. Data has been compiled from multiple studies to provide a comparative overview.

Antimicrobial AgentOrganismMIC Range (µg/mL)Key Findings
Colistin Sulfate Acinetobacter baumannii0.5 - >128Effective against susceptible strains, but high MICs observed in resistant isolates.[1]
Pseudomonas aeruginosa≤0.5 - 4Generally susceptible, though resistance is an increasing concern.[2]
Klebsiella pneumoniae2 - >128Activity varies, with significant resistance reported in clinical isolates.[3]
Escherichia coli2 - 16Susceptibility is variable among clinical isolates.[4]
Melittin Acinetobacter baumannii2 - 8Demonstrates good activity against both colistin-susceptible and colistin-resistant strains.[5]
Indolicidin Acinetobacter baumannii4 - 16Shows activity against both colistin-susceptible and colistin-resistant isolates.[5]
Mastoparan Acinetobacter baumannii2 - 8Exhibits potent activity against both colistin-susceptible and colistin-resistant strains.[5]
AA139 Klebsiella pneumoniaeNot specifiedEffective against colistin-resistant strains.[5]
SET-M33 Klebsiella pneumoniaeNot specifiedMaintained susceptibility in strains that developed colistin resistance.[5]
CDP-B11 Escherichia coli (MCR-1)Not specifiedInhibits growth at lower concentrations when combined with colistin.[6]
LL-37 Pseudomonas aeruginosaNot specifiedExhibits synergistic effects when combined with colistin.[7]

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to the evaluation of novel antimicrobial agents. The following are detailed methodologies for two key experiments used to assess the efficacy of colistin and antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10) and is adapted for the testing of cationic antimicrobial peptides.[8][9][10][11]

a. Materials:

  • Test antimicrobial agents (Colistin Sulfate, novel AMPs)

  • Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom microtiter plates

  • Sterile polypropylene (B1209903) tubes for dilutions

  • Spectrophotometer or microplate reader

  • Sterile diluents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptide stability)

b. Procedure:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies from a fresh agar (B569324) plate into saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared. For peptides, using a diluent containing acetic acid and BSA can prevent adhesion to plastic surfaces. Serial two-fold dilutions of each agent are prepared in CAMHB in the 96-well plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time and is performed in accordance with CLSI guideline M26-A.

a. Materials:

  • Test antimicrobial agents

  • Log-phase bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile flasks or tubes for incubation

  • Sterile saline for serial dilutions

  • Mueller-Hinton Agar (MHA) plates

  • Incubator and shaker

b. Procedure:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in fresh CAMHB from a mid-logarithmic phase bacterial culture.

  • Assay Setup: The test antimicrobial agent is added to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antimicrobial is run in parallel.

  • Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: Each aliquot is serially diluted in sterile saline, and a specific volume is plated onto MHA plates. The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The number of colonies on each plate is counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining in vitro activity and the distinct mechanisms of action of colistin sulfate and novel antimicrobial peptides.

Experimental_Workflow cluster_MIC MIC Determination (Broth Microdilution) cluster_TimeKill Time-Kill Kinetics Assay A1 Prepare Standardized Bacterial Inoculum A2 Serial Dilution of Antimicrobial Agents A1->A2 A3 Inoculate Microtiter Plate A2->A3 A4 Incubate at 35°C for 16-20h A3->A4 A5 Read and Record MIC A4->A5 B1 Prepare Log-Phase Bacterial Culture B2 Add Antimicrobial Agent (Multiples of MIC) B1->B2 B3 Incubate and Sample at Time Points B2->B3 B4 Perform Serial Dilutions and Plate on Agar B3->B4 B5 Incubate and Count CFU B4->B5 B6 Plot Log10 CFU/mL vs. Time B5->B6

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

Mechanism_of_Action cluster_colistin Colistin Sulfate Mechanism cluster_amp Antimicrobial Peptide (AMP) Mechanisms cluster_membrane Membrane Disruption cluster_intracellular Intracellular Targeting C1 Electrostatic Interaction with LPS C2 Displacement of Ca2+ and Mg2+ C1->C2 C3 Outer Membrane Destabilization C2->C3 C4 Inner Membrane Damage C3->C4 C5 Leakage of Cellular Contents C4->C5 C6 Cell Death C5->C6 AMP AMP M1 Pore Formation (Barrel-Stave/Toroidal) AMP->M1 M2 Carpet Model AMP->M2 I1 Inhibition of DNA/RNA Synthesis AMP->I1 I2 Inhibition of Protein Synthesis AMP->I2 I3 Enzyme Inhibition AMP->I3 M3 Membrane Lysis M1->M3 M2->M3

Caption: Comparative Mechanisms of Action: Colistin vs. AMPs.

Conclusion

While colistin sulfate remains a critical tool in the fight against MDR Gram-negative infections, its efficacy is increasingly compromised by the rise of resistance. Novel antimicrobial peptides represent a diverse and promising alternative, often demonstrating efficacy against colistin-resistant strains through distinct mechanisms of action. The data and protocols presented in this guide are intended to provide a foundational resource for researchers engaged in the vital work of developing the next generation of antimicrobial therapeutics. Continued investigation into the synergistic potential of combining colistin with novel AMPs may also yield valuable therapeutic strategies.

References

The Enduring Efficacy of Colistin Sulfate: A Comparative Analysis of its Post-Antibiotic Effect Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the escalating threat of multidrug-resistant (MDR) infections, understanding the pharmacodynamic properties of last-resort antibiotics is paramount. Colistin (B93849) sulfate (B86663), a polymyxin (B74138) antibiotic, has re-emerged as a critical therapeutic option. This guide provides an objective comparison of the post-antibiotic effect (PAE) of colistin sulfate against key MDR pathogens, supported by experimental data and detailed methodologies, to inform research and development efforts in the ongoing battle against antibiotic resistance.

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. A longer PAE allows for less frequent dosing intervals, potentially reducing toxicity and the development of resistance. Colistin sulfate has demonstrated a significant and concentration-dependent PAE against several challenging Gram-negative MDR pathogens.

Comparative Post-Antibiotic Effect of Colistin Sulfate

The following tables summarize the in vitro PAE of colistin sulfate against common MDR pathogens, compared with other antibiotics. The data is compiled from various studies employing the viable count method.

Table 1: Post-Antibiotic Effect of Colistin Sulfate against Acinetobacter baumannii

AntibioticConcentration (x MIC)PAE Duration (hours)Reference
Colistin Sulfate 13.90 (mean)[1]
44.48 (mean)[1]
0.5~3[2]
1~4[2]
2>7[2]
4>7[2]
Tigecycline-0.05 - 1.40[3]
Levofloxacin-0.35 - 2.45[3]

Table 2: Post-Antibiotic Effect of Colistin Sulfate against Pseudomonas aeruginosa

AntibioticConcentrationPAE Duration (hours)Reference
Colistin Sulfate -0.9 - 1.5 (planktonic cells)[4]
--0.9 to -2.1 (biofilm)[4]
Imipenem4 mg/kg-2.8 (planktonic cells)[4]
64 mg/kg12 (planktonic cells)[4]
--2.4 to -3 (biofilm)[4]

Note: A negative PAE indicates that the antibiotic-exposed bacteria resumed growth faster than the unexposed control, which can occur in biofilm studies.

Experimental Protocols

The determination of the post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The viable count method is a widely accepted technique for this purpose.

Detailed Methodology: Viable Count Method for PAE Determination

This protocol outlines the steps for determining the in vitro PAE of an antibiotic.

1. Bacterial Strain and Culture Preparation:

  • Select the desired multidrug-resistant bacterial strain.

  • From a fresh overnight culture on an appropriate agar (B569324) plate, inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).

  • Incubate the broth at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

2. Antibiotic Exposure:

  • Prepare two sets of tubes: a "test" tube containing the antibiotic at a specified multiple of its Minimum Inhibitory Concentration (MIC) and a "control" tube without the antibiotic.

  • Inoculate both the test and control tubes with the logarithmic phase bacterial culture to achieve a starting bacterial density of approximately 10^6 CFU/mL.

  • Incubate both tubes for a predetermined period, typically 1 to 2 hours, at 37°C with shaking.

3. Antibiotic Removal:

  • To remove the antibiotic, centrifuge the "test" tube at a speed sufficient to pellet the bacteria (e.g., 10,000 x g for 10 minutes).

  • Discard the supernatant containing the antibiotic.

  • Resuspend the bacterial pellet in fresh, pre-warmed MHB.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the antibiotic.

  • The "control" tube should undergo the same washing procedure to account for any effects of the centrifugation and resuspension on bacterial growth.

4. Post-Exposure Growth Monitoring:

  • Following the final resuspension, take samples from both the "test" and "control" tubes at regular time intervals (e.g., every hour for 8-10 hours).

  • Perform serial dilutions of each sample in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count at each time point.

5. PAE Calculation:

  • Plot the logarithm of the viable counts (log10 CFU/mL) against time for both the test and control cultures.

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log10 above its initial count after the washing procedure.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the viable count method for determining the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Bacterial Culture (Logarithmic Phase) start->culture exposure Antibiotic Exposure (e.g., 1-2 hours) culture->exposure control Control (No Antibiotic) culture->control removal Antibiotic Removal (Centrifugation & Washing) exposure->removal monitoring Viable Count Monitoring (Serial Dilutions & Plating) control->monitoring removal->monitoring calculation PAE Calculation (T - C) monitoring->calculation end End calculation->end

Experimental workflow for determining the post-antibiotic effect (PAE).

Conclusion

The available data consistently demonstrates that colistin sulfate exhibits a prolonged post-antibiotic effect against key multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. This effect is notably concentration-dependent, with higher multiples of the MIC generally leading to a longer duration of growth suppression. When compared to some other classes of antibiotics, colistin's PAE appears to be more robust against these challenging organisms.

For researchers and drug development professionals, these findings underscore the continued importance of colistin sulfate in the therapeutic arsenal (B13267) against MDR infections. Further research focusing on the PAE of colistin in combination with other agents could reveal synergistic interactions that may enhance its efficacy and combat the emergence of resistance. The detailed experimental protocol provided in this guide serves as a foundational method for conducting such crucial investigations.

References

The Correlation of In Vitro Colistin Susceptibility with In Vivo Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Colistin (B93849) has re-emerged as a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the correlation between in vitro susceptibility, typically determined by the minimum inhibitory concentration (MIC), and in vivo therapeutic success is not always straightforward. This guide provides an objective comparison of available data from animal models to elucidate this critical relationship, offering insights for researchers in the field of antimicrobial drug development and evaluation.

Data Summary: In Vitro MIC vs. In Vivo Efficacy

The relationship between the in vitro activity of colistin and its efficacy in animal infection models is significantly influenced by the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug. The free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) has been identified as the PK/PD index that best predicts colistin's efficacy.[1] The following table summarizes findings from key studies in neutropenic mouse models, which are standard for evaluating antimicrobial efficacy.

Bacterial SpeciesStrainColistin MIC (mg/L)Animal ModelKey In Vivo OutcomefAUC/MIC Target for 1-log KillfAUC/MIC Target for 2-log KillReference
Pseudomonas aeruginosaATCC 278531.0Neutropenic Mouse ThighBacterial Load Reduction (log10 CFU)15.627.6[1]
Pseudomonas aeruginosaPAO11.0Neutropenic Mouse ThighBacterial Load Reduction (log10 CFU)22.836.1[1]
Pseudomonas aeruginosa190561.0Neutropenic Mouse ThighBacterial Load Reduction (log10 CFU)20.734.0[1]
Pseudomonas aeruginosaATCC 278531.0Neutropenic Mouse LungBacterial Load Reduction (log10 CFU)12.236.9[1]
Pseudomonas aeruginosaPAO11.0Neutropenic Mouse LungBacterial Load Reduction (log10 CFU)16.745.9[1]
Pseudomonas aeruginosaFADDI-PA0221.0Neutropenic Mouse Lung (Intratracheal delivery)Bacterial Load Reduction (log10 CFU)Stasis Target (ELF): 684-1050Not Reported[2][3]

Note: The data highlights that even for strains with the same MIC, the required fAUC/MIC target for a specific bactericidal effect can vary. Furthermore, the site of infection significantly impacts efficacy, with lung infections generally requiring higher exposures for a similar effect compared to thigh infections.[1][4]

The Challenge of Heteroresistance

A significant factor confounding the correlation between in vitro and in vivo results is colistin heteroresistance. This phenomenon, where a bacterial population contains subpopulations with varying levels of colistin resistance, is not readily detected by standard MIC testing.[5][6][7] In an animal model, the susceptible majority may be killed off by initial colistin treatment, allowing the resistant subpopulation to proliferate, potentially leading to therapeutic failure despite a "susceptible" MIC report.[6][8] Studies have shown that colistin heteroresistance is a frequent occurrence in clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae.[5][8] In a murine pneumonia model, colistin treatment of an A. baumannii infection led to the evolution of heteroresistant and fully resistant mutants.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. The following protocols are summarized from the cited literature.

In Vitro Susceptibility Testing

The reference method for determining colistin MIC is broth microdilution (BMD).[10][11]

  • Preparation of Colistin Stock Solution: Colistin sulfate (B86663) is dissolved in sterile, deionized water to create a stock solution.

  • Preparation of Microtiter Plates: Serial twofold dilutions of colistin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of colistin that completely inhibits visible bacterial growth.

It is important to note that other methods like gradient tests can be unreliable for colistin, often underestimating the true MIC and leading to false susceptible results.[10]

In Vivo Animal Models of Infection

The neutropenic mouse thigh and lung infection models are widely used to study the PK/PD of antibiotics.[1][2]

  • Induction of Neutropenia: Mice (e.g., Swiss Webster or BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection:

    • Thigh Infection Model: Mice are inoculated via an intramuscular injection into the thigh with a bacterial suspension (e.g., 10^6 to 10^7 CFU) of the test organism.[1]

    • Lung Infection Model: Mice are anesthetized, and a bacterial suspension is delivered via intranasal or intratracheal instillation.[1][2][3]

  • Treatment: Colistin therapy (or a placebo) is initiated at a set time post-infection (e.g., 2 hours). Dosing regimens are varied to cover a range of total daily doses and administration frequencies to allow for PK/PD analysis.[1]

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized. The infected tissues (thighs or lungs) are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to quantify the bacterial burden (CFU/g of tissue or CFU/lung). The efficacy is determined by the change in bacterial count compared to the initial burden at the start of therapy.

Visualizing the Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow and the complex interplay of factors that determine the in vivo efficacy of colistin.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Correlation Analysis strain Bacterial Strain bmd Broth Microdilution (BMD) strain->bmd mic Determine MIC bmd->mic model Neutropenic Mouse Infection Model (Thigh or Lung) mic->model Select Strains with Known MICs treatment Colistin Dosing Regimen model->treatment outcome Measure Bacterial Burden (Δ log10 CFU at 24h) treatment->outcome pkpd Determine PK/PD Index (fAUC/MIC) outcome->pkpd correlation Correlate In Vitro MIC with In Vivo Efficacy pkpd->correlation logical_relationship invitro In Vitro Susceptibility (MIC) pkpd Pharmacokinetics/ Pharmacodynamics (fAUC/MIC) invitro->pkpd Denominator in PK/PD Index invivo In Vivo Efficacy (Bacterial Clearance/Survival) pkpd->invivo Primary Driver of Efficacy hetero Heteroresistance hetero->invitro Often Undetected by Standard MIC hetero->invivo Confounds Efficacy, Leads to Failure site Infection Site (e.g., Thigh vs. Lung) site->pkpd Affects Drug Exposure at Target host Host Factors (e.g., Immune Status) host->invivo Modulates Response testing Susceptibility Testing Method testing->invitro Determines Accuracy of MIC

References

Navigating the Labyrinth of Colistin Susceptibility Testing: A Head-to-Head Comparison of Commercial Platforms

Author: BenchChem Technical Support Team. Date: December 2025

The resurgence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has placed a critical emphasis on accurate and reliable susceptibility testing. However, the unique physicochemical properties of colistin pose significant challenges for many routine testing methods. This guide provides a comprehensive, data-driven comparison of various commercial platforms for colistin susceptibility testing, offering researchers, scientists, and drug development professionals a clear overview of their performance to guide informed decisions in both clinical and research settings.

The gold standard for determining colistin susceptibility is the broth microdilution (BMD) method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] However, this method is labor-intensive and not easily adaptable for high-throughput clinical laboratories.[4] This has led to the development and use of various commercial systems, including automated platforms, gradient diffusion strips, and commercial BMD panels. This guide will delve into the performance of these systems, referencing their agreement and error rates compared to the reference BMD method.

Performance Metrics of Commercial Colistin Susceptibility Testing Platforms

The performance of various commercial systems for colistin susceptibility testing has been evaluated in numerous studies, with results often varying by the platform, bacterial species tested, and the prevalence of resistance mechanisms. The following table summarizes key performance indicators from multiple studies, including categorical agreement (CA), essential agreement (EA), very major errors (VME), and major errors (ME).

PlatformOrganism(s)Categorical Agreement (CA)Essential Agreement (EA)Very Major Error (VME) RateMajor Error (ME) RateCitation(s)
Automated Systems
Vitek 2 (bioMérieux)Enterobacterales88% - 99.4%83.4% - 93.4%5.88% - 36%0.41% - 1%[5][6][7][8][9]
A. baumannii89.7% - 95.3%88.9%9.9% - 55%1.1% - 8%[10][11][12]
P. aeruginosa97%71.5%1%2.68%[6]
BD Phoenix (BD)Enterobacterales89.3%89.3%22.1%0%[13]
A. baumannii88.9%91.5%41.4%1.1%[10][14]
MicroScan WalkAway (Beckman Coulter)Enterobacterales88.2% - 92.7%-4% - 10.7%6.1%[8][15][16]
Commercial Broth Microdilution
Sensititre (Thermo Fisher Scientific)Enterobacterales>90%89.5%LowLow[4][8]
A. baumannii99.1%LowLowLow[11]
K. pneumoniae-92.5%22.6% (Initial)-[17]
SensiTest Colistin (Liofilchem)Mixed Gram-negatives98.9%96.0%1.46%0.93%[18][19]
MICRONAUT-S (Merlin Diagnostika)Enterobacterales99.6%92.4%LowLow[2][20]
Gradient Diffusion Strips
Etest® (bioMérieux)Enterobacterales86.4%75.0% - 77.3%12% - 53.6%0%[2][8][15]
A. baumannii & K. pneumoniae--39.3%Low[21]

Note: Performance metrics can vary significantly between studies due to differences in isolate collections and methodologies. The reference method for all comparisons is broth microdilution (BMD).

Experimental Protocols

The foundational method for evaluating the performance of these commercial platforms is the reference broth microdilution (BMD) test, performed according to the international standard ISO 20776-1.[2]

Reference Broth Microdilution (BMD) Protocol
  • Preparation of Colistin Stock Solution: A stock solution of colistin sulfate (B86663) is prepared in sterile, deionized water.[18]

  • Preparation of Microdilution Plates: Two-fold serial dilutions of the colistin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[3][18]

  • Inoculum Preparation: Bacterial colonies from an 18- to 24-hour culture on non-selective agar (B569324) are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 × 10^5 CFU/mL in each well.[18]

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[18]

  • Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[3] Quality control is performed using reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[3]

The protocols for the commercial systems evaluated generally follow the manufacturer's instructions. Automated systems like the Vitek 2, BD Phoenix, and MicroScan WalkAway utilize proprietary cards or panels and instrumental reading of bacterial growth.[22] Commercial BMD plates such as Sensititre, SensiTest Colistin, and MICRONAUT-S provide pre-prepared dilutions of colistin in microtiter plates, simplifying the BMD process.[2][18] Gradient diffusion strips like Etest® involve placing a plastic strip with a predefined antibiotic gradient onto an inoculated agar plate.

Visualizing the Workflow

The following diagram illustrates the typical workflow for colistin susceptibility testing, from sample processing to result interpretation and confirmatory testing for discrepant results.

Colistin_Susceptibility_Testing_Workflow cluster_0 Initial Testing cluster_1 Result Interpretation & Confirmation Sample Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Sample->Inoculum Test_Platform Inoculate Commercial Testing Platform Inoculum->Test_Platform Incubate Incubate as per Manufacturer's Instructions Test_Platform->Incubate Read_Result Read Initial MIC Result Incubate->Read_Result Interpret Interpret Result based on CLSI/EUCAST Breakpoints Read_Result->Interpret Decision Discrepant or Unexpected Result? Interpret->Decision BMD Confirm with Reference Broth Microdilution (BMD) Decision->BMD Yes No_Confirmation Report Initial Result Decision->No_Confirmation No Report Report Final Result BMD->Report

Caption: Workflow of Colistin Susceptibility Testing.

Discussion and Conclusion

The data clearly indicates that while automated systems offer convenience and high throughput, they often exhibit unacceptably high very major error rates, particularly for Acinetobacter baumannii and certain Enterobacterales.[5][10][12] This can lead to the false reporting of a resistant isolate as susceptible, with serious clinical implications. Gradient diffusion methods have also shown poor performance with high VME rates and are generally not recommended for colistin susceptibility testing.[15][21]

Commercial broth microdilution panels, such as Sensititre, SensiTest Colistin, and MICRONAUT-S, have demonstrated better overall performance with higher categorical and essential agreement and lower error rates compared to automated and gradient diffusion methods.[2][11][18][19][20] These platforms offer a more reliable and practical alternative to the labor-intensive reference BMD method for most clinical laboratories.

References

Safety Operating Guide

Proper Disposal of Colistin Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of colistin (B93849) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this last-resort antibiotic. Adherence to these protocols is vital to minimize workplace hazards and prevent the release of active pharmaceutical ingredients into the environment, which could contribute to the development of antimicrobial resistance.

Immediate Safety and Handling Precautions

Colistin sulfate is classified as toxic if swallowed. Therefore, stringent safety measures must be observed during handling and disposal to prevent exposure.

Personnel and Environmental Protection:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling colistin sulfate. This includes:

    • Gloys: Chemical-resistant gloves.

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: To prevent skin contact.

    • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of aerosolization or if working outside of a certified chemical fume hood.

  • Engineering Controls: All handling of colistin sulfate powder should be conducted in a chemical fume hood to prevent inhalation of the substance.

  • Spill Management: In the event of a spill, avoid generating dust. The area should be cleaned using a wet method or a HEPA-filtered vacuum. Do not dry sweep. The collected waste must be disposed of as hazardous material.

Step-by-Step Disposal Procedure

The recommended method for the disposal of colistin sulfate is high-temperature incineration. This ensures the complete destruction of the active pharmaceutical ingredient.

  • Waste Identification and Segregation:

    • All materials contaminated with colistin sulfate, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials from spills, must be segregated from general laboratory waste.

    • These materials should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Packaging for Disposal:

    • The hazardous waste container must be securely sealed to prevent any leakage or release of contents during storage and transport.

    • Label the container clearly as "Hazardous Waste" and include the specific chemical name, "Colistin Sulfate."

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and incineration of the hazardous waste.

    • Ensure that the waste disposal company is certified to handle and incinerate pharmaceutical waste in accordance with all local, state, and federal regulations.

Colistin Sulfate Stability and Degradation

Understanding the stability of colistin sulfate is crucial for its effective use in experiments and for managing its disposal. The following table summarizes its stability under various conditions. Degradation can be influenced by factors such as pH, temperature, and the medium in which it is dissolved.[1][2]

ConditionMediumTemperatureDurationStability/Degradation
pH Aqueous SolutionAmbient-More stable in acidic conditions (pH 2-6); degradation increases above pH 6.[2]
Temperature Purified Water4°C60 daysStable (97.4% of colistin A and 105.3% of colistin B remaining).[2]
Purified Water37°C120 hoursNo significant degradation observed.[1][2]
Isotonic Phosphate Buffer (pH 7.4)37°C-Significant degradation observed.[1][2]
Tryptic Soy Broth (TSB)37°C12 daysConsiderable degradation observed.[2]
Mueller-Hinton Broth (MHB)35°C120 hoursStable.[2]

Recommended Inactivation and Disposal Parameters

The primary method for the complete destruction of colistin sulfate is high-temperature incineration. This process breaks down the complex chemical structure of the antibiotic.

ParameterRecommended ConditionNotes
Primary Combustion Chamber Temperature ≥ 850°CEnsures initial breakdown of the waste material.[3]
Secondary Combustion Chamber (Afterburner) Temperature 1000°C - 1200°CNecessary for the complete destruction of hazardous chemical compounds.[4]
Residence Time in Secondary Chamber ≥ 2 secondsEnsures that any volatile compounds are fully combusted.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of colistin sulfate.

ColistinDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Process start Start: Handling Colistin Sulfate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused product, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate as Hazardous Waste waste_generated->segregate cleanup Clean Spill Using Wet Method or HEPA Vacuum spill->cleanup cleanup->waste_generated container Place in Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage contact_vendor Contact Licensed Waste Disposal Vendor storage->contact_vendor incineration High-Temperature Incineration (>850°C) contact_vendor->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of colistin sulfate.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of colistin sulfate, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Colistin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Colistin sulfate (B86663). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

Colistin sulfate is classified as acutely toxic if swallowed, necessitating stringent adherence to safety protocols to minimize exposure risks.[1][2][3][4][5][6] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Quantitative Toxicity Data

While specific occupational exposure limits for Colistin sulfate have not been established, the following acute toxicity data underscores the need for careful handling.[7][8]

ParameterValueSpecies
LD50 Oral121 mg/kgRat[1][7]
LD50 Oral720 mg/kgMouse[7]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with Colistin sulfate. The following table summarizes the recommended PPE.

Body AreaRecommended PPESpecifications and Best Practices
Respiratory NIOSH/MSHA approved respiratorRequired when handling the powder form, if dust may be generated, or if working outside of a chemical fume hood.[4][8][9]
Hands Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before each use. It is recommended to wear two pairs of gloves.[7][10] Remove and dispose of the outer pair immediately after handling the substance.
Eyes Safety glasses with side shields or chemical safety gogglesEssential to protect against splashes or airborne particles.[4][7][11][12]
Body Laboratory coat or disposable gownShould be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[9][10]

Experimental Protocol: Safe Handling of Colistin Sulfate

Adherence to a strict, step-by-step protocol is vital for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Handle Colistin sulfate in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4][8]

  • Ensure a calibrated and certified eyewash station and safety shower are readily accessible.[5]

  • Before beginning work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Don all required PPE before entering the designated handling area.

  • When weighing or transferring the powder, do so carefully to avoid generating dust.[2][4] If possible, use a ventilated balance enclosure.

  • For creating solutions, add the solid to the solvent slowly to prevent splashing.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert others.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area to clean the spill.[3]

  • For solid spills, gently cover with an absorbent material to avoid raising dust.[13] Carefully sweep or vacuum the material into a sealed, labeled waste container.[4]

  • For liquid spills, absorb with an inert material and place in a sealed, labeled waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of Colistin sulfate and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Colistin sulfate waste is considered hazardous waste.[2]

  • Segregation: Do not mix Colistin sulfate waste with other waste streams.[9]

  • Containers: All waste, including unused product, contaminated labware, and PPE, must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[2][5][9]

  • Disposal Method: The recommended method for disposal is incineration at a licensed hazardous waste facility.[9] Always adhere to local, regional, and national environmental regulations for hazardous waste disposal.[1][2][3][5][6]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the necessary steps for safely handling Colistin sulfate, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Transfer Powder prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_evacuate Evacuate & Alert handle_weigh->spill_evacuate Spill Occurs cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate handle_solution->spill_evacuate Spill Occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe spill_ppe Don Spill-Specific PPE spill_evacuate->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling and disposal of Colistin sulfate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.